DMA-135 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C16H18ClN7O |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
3-amino-N-(diaminomethylidene)-5-(dimethylamino)-6-(2-phenylethynyl)pyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H17N7O.ClH/c1-23(2)14-11(9-8-10-6-4-3-5-7-10)20-12(13(17)21-14)15(24)22-16(18)19;/h3-7H,1-2H3,(H2,17,21)(H4,18,19,22,24);1H |
InChI 键 |
RBMSZKWMVJWPEP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
DMA-135 Hydrochloride: A Technical Guide to its Role in Inhibiting Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMA-135 hydrochloride has emerged as a significant small molecule inhibitor of viral replication, demonstrating notable activity against plus-strand RNA viruses such as Enterovirus 71 (EV71) and coronaviruses, including SARS-CoV-2. This technical guide synthesizes the current understanding of DMA-135's mechanism of action, presents quantitative data on its antiviral efficacy, and provides detailed experimental protocols for its study. The core of its inhibitory function lies in its ability to bind to structured RNA elements within the viral genome, specifically targeting the Internal Ribosome Entry Site (IRES). This binding event induces a conformational change in the RNA, leading to the allosteric stabilization of a ternary complex with host proteins, ultimately repressing viral translation and, consequently, replication. This guide serves as a comprehensive resource for researchers engaged in the development of novel antiviral therapeutics targeting viral RNA.
Mechanism of Action: Allosteric Inhibition of IRES-Mediated Translation
This compound's primary mechanism of action is the targeted inhibition of the Internal Ribosome Entry Site (IRES), a critical RNA structure in many viruses that facilitates the initiation of protein synthesis. Unlike conventional antiviral drugs that target viral enzymes, DMA-135 directly interacts with the viral RNA genome.
In the case of Enterovirus 71 (EV71), DMA-135 binds to the stem-loop II (SLII) domain of the 5' untranslated region (5'UTR) IRES.[1][2] This binding event is not a simple competitive inhibition. Instead, it induces a conformational change in the SLII RNA structure.[1][2][3] This altered conformation enhances the binding affinity of a host cellular protein, AU-rich element binding factor 1 (AUF1), to the IRES.[1][4] The result is the formation of a stable ternary complex consisting of DMA-135, the SLII RNA, and the AUF1 protein.[1][2][4] This stabilized complex acts as a repressor of IRES-dependent translation, effectively shutting down the production of viral proteins and inhibiting viral replication.[1][2] This allosteric mechanism highlights a sophisticated strategy for targeting viral RNA function.[1][2]
Studies on coronaviruses, including SARS-CoV-2 and the human coronavirus OC43, suggest a similar mode of action where DMA-135 targets structured RNA elements in the 5'UTR.[5][6] For SARS-CoV-2, DMA-135 has been shown to bind to stem-loop structures within the 5' region of the viral genome.[5] This interaction leads to a reduction in the translation of a reporter gene under the control of the SARS-CoV-2 5' and 3' UTRs, indicating an inhibition of viral translation.[5]
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize the key inhibitory and cytotoxicity concentrations.
Table 1: Antiviral Activity of DMA-135 against Enterovirus 71 (EV71)
| Parameter | Cell Line | Value | Reference |
| IC50 | SF268 | 7.54 ± 0.0024 µM | [1] |
| CC50 | SF268 | >100 µM | [1] |
| CC50 | Vero | >100 µM | [1] |
Table 2: Antiviral Activity of DMA-135 against Coronaviruses
| Virus | Cell Line | Parameter | Value | Reference |
| SARS-CoV-2 | Vero E6 | IC50 (approx.) | 10 µM | [5][6] |
| SARS-CoV-2 | Vero E6 | CC50 | >100 µM | [5] |
| Human Coronavirus OC43 | Vero E6 | Viral Titer Reduction | ~1000-fold at 100 µM | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.
Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the amount of infectious virus in a sample following treatment with the compound.
Protocol:
-
Cell Seeding: Seed Vero or SF268 cells in 6-well plates and grow to confluency.
-
Infection: Infect the cells with the virus (e.g., EV71 or OC43) at a specific multiplicity of infection (MOI), typically 1.[1][6]
-
Adsorption: Allow the virus to adsorb for 1 hour at the appropriate temperature (e.g., 37°C for EV71, 33°C for OC43).[6]
-
Treatment: Remove the viral inoculum and add cell culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[1][6]
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours).[1][6]
-
Harvesting: Collect the cell culture supernatant.
-
Plaque Assay: Perform serial dilutions of the harvested supernatant and use these to infect fresh confluent monolayers of cells. Overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Visualization and Quantification: After a suitable incubation period, fix and stain the cells (e.g., with crystal violet). Count the number of plaques to determine the viral titer, typically expressed as plaque-forming units per milliliter (PFU/mL).
IRES-Dependent Translation Assay (Dual-Luciferase Reporter Assay)
This assay assesses the specific inhibitory effect of DMA-135 on IRES-mediated translation.
Protocol:
-
Plasmid Construct: A bicistronic reporter plasmid is used.[1] This plasmid contains two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc). The translation of the first cistron (RLuc) is cap-dependent, serving as an internal control for general translation and cell viability. The viral IRES element is inserted between the two cistrons, driving the cap-independent translation of the second cistron (FLuc).[1]
-
In Vitro Transcription: The bicistronic reporter plasmid is used as a template to synthesize the reporter RNA in vitro.[1]
-
Transfection: The synthesized RNA is transfected into a suitable cell line (e.g., SF268 cells).[1]
-
Treatment: Immediately following transfection, the cells are cultured in the presence of varying concentrations of this compound.[1]
-
Incubation: The cells are incubated for a period sufficient for reporter gene expression (e.g., 48 hours).[1]
-
Luciferase Measurement: The activities of both Renilla and Firefly luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of FLuc to RLuc activity is calculated to determine the specific effect on IRES-dependent translation. A decrease in this ratio indicates inhibition of IRES activity.
RNA Pull-Down Assay
This biochemical assay is used to demonstrate the effect of DMA-135 on the interaction between the viral RNA and host proteins.
Protocol:
-
Biotinylated RNA Probe: Synthesize a biotinylated RNA probe corresponding to the target RNA sequence (e.g., the SLII domain of the EV71 IRES).[1]
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., SF268) that contains the host protein of interest (e.g., AUF1).[1]
-
Binding Reaction: Incubate the biotinylated RNA probe with the cell lysate in the presence of various concentrations of this compound.[1]
-
Complex Capture: Add streptavidin-conjugated beads to the mixture. The high affinity of streptavidin for biotin (B1667282) will capture the biotinylated RNA and any associated proteins.[1]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the samples by western blotting using an antibody specific for the protein of interest (e.g., anti-AUF1 antibody).[1] An increased amount of the pulled-down protein in the presence of DMA-135 indicates that the compound enhances the interaction between the RNA and the protein.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of DMA-135 on EV71 IRES
Caption: Allosteric inhibition of EV71 replication by DMA-135.
Experimental Workflow for Dual-Luciferase Reporter Assay
Caption: Workflow for assessing IRES-dependent translation inhibition.
Logical Relationship in RNA Pull-Down Assay
Caption: Logical flow of the RNA pull-down experiment.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMA-135 Hydrochloride: Chemical Structure, Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMA-135 hydrochloride is a synthetic small molecule that has emerged as a promising antiviral agent, demonstrating activity against Enterovirus 71 (EV71) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments, including its synthesis, antiviral assays, and biophysical characterization of its interactions with viral RNA, are presented. The mechanism of action, involving the binding to specific viral RNA structures and modulation of host-protein interactions, is also elucidated. This document is intended to serve as a valuable resource for researchers engaged in the development of novel antiviral therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the amiloride (B1667095) scaffold, characterized by a substituted pyrazine (B50134) ring. Its systematic name is 3,5-diamino-6-chloro-N-(diaminomethylene)-2-(phenylethynyl)pyrazinecarboxamide hydrochloride.
Chemical Structure:
-
Molecular Formula: C₁₆H₁₈ClN₇O
-
Molecular Weight: 359.81 g/mol
-
CAS Number: 2237925-62-9
-
SMILES: Cl.CN(C)c1nc(N)c(nc1C#Cc1ccccc1)C(=O)NC(N)=N
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ClN₇O | N/A |
| Molecular Weight | 359.81 g/mol | [1] |
| CAS Number | 2237925-62-9 | N/A |
| Appearance | Solid | [1] |
| Solubility | DMSO: ≥ 50 mg/mL (138.96 mM) | N/A |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the synthesis of related amiloride and pyrazinecarboxamide derivatives has been described. The synthesis of DMA-135 likely follows a multi-step pathway involving the modification of a pyrazine core. A plausible synthetic approach, based on related chemistries, would involve the following key transformations:
-
Amidation: Coupling of a suitable pyrazinecarboxylic acid derivative with guanidine (B92328) to form the acylguanidine moiety.
-
Sonogashira Coupling: Introduction of the phenylethynyl group at the C-2 position of the pyrazine ring via a palladium-catalyzed cross-coupling reaction.
-
Final Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Biological Activity and Mechanism of Action
This compound exhibits antiviral activity against two significant human pathogens: Enterovirus 71 (EV71) and SARS-CoV-2. Its mechanism of action is centered on its ability to bind to specific, conserved RNA structures within the viral genomes, thereby interfering with crucial viral processes.
Anti-Enterovirus 71 (EV71) Activity
This compound is a potent inhibitor of EV71 replication.[2] It targets the stem-loop II (SLII) domain of the EV71 internal ribosome entry site (IRES).[2]
Mechanism of Action:
The binding of DMA-135 to the EV71 SLII IRES induces a conformational change in the RNA structure.[2] This altered conformation enhances the binding of the host protein AUF1, which acts as a translational repressor. The stabilized DMA-135-SLII-AUF1 ternary complex inhibits IRES-dependent translation, a critical step in the viral life cycle, ultimately leading to the suppression of viral replication.[2]
The interaction between DMA-135, the EV71 IRES SLII, and the host protein AUF1 can be visualized as a signaling pathway leading to the inhibition of viral translation.
Caption: DMA-135 antiviral mechanism against EV71.
Anti-SARS-CoV-2 Activity
DMA-135 has also demonstrated inhibitory activity against SARS-CoV-2. It is proposed to target conserved stem-loop structures within the 5'-untranslated region (5'-UTR) of the SARS-CoV-2 genome.[1]
Mechanism of Action:
By binding to these critical RNA elements, DMA-135 is thought to interfere with viral replication and translation. The specific host factors and the precise downstream effects of this binding are still under investigation.
The workflow for identifying and characterizing the anti-SARS-CoV-2 activity of DMA-135 can be depicted as follows:
Caption: Experimental workflow for DMA-135 against SARS-CoV-2.
Quantitative Biological Data
The biological activity of this compound has been quantified in various assays. A summary of this data is provided in Table 2.
Table 2: Quantitative Biological Data for this compound
| Parameter | Virus | Value | Assay | Reference |
| IC₅₀ | EV71 | 7.54 µM | Viral Replication Assay | [2] |
| Kᴅ | EV71 SLII RNA | 520 nM | Isothermal Titration Calorimetry | [2] |
| IC₅₀ | SARS-CoV-2 | ~10-16 µM | qRT-PCR based viral RNA quantification | [1] |
Detailed Experimental Protocols
Dual-Luciferase Reporter Assay for EV71 IRES Activity
This assay is used to determine the effect of DMA-135 on the IRES-mediated translation of EV71.
-
Cell Line: Human glioblastoma SF268 cells.
-
Reporter Construct: A bicistronic plasmid (pRHF-EV71-5'UTR) containing the Renilla luciferase (RLuc) gene under a cap-dependent promoter and the Firefly luciferase (FLuc) gene under the control of the EV71 IRES.
-
Procedure:
-
SF268 cells are seeded in 24-well plates.
-
Cells are transfected with the pRHF-EV71-5'UTR plasmid using a suitable transfection reagent.
-
Following transfection, cells are treated with varying concentrations of this compound (e.g., 0.001 to 100 µM).
-
After 48 hours of incubation, cells are lysed.
-
The activities of both RLuc and FLuc are measured sequentially using a dual-luciferase assay system and a luminometer.
-
The ratio of FLuc to RLuc activity is calculated to determine the IRES-dependent translation efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for RNA Binding
NMR spectroscopy is employed to characterize the interaction between DMA-135 and its viral RNA targets.
-
RNA Preparation: The target RNA fragments (e.g., EV71 SLII or SARS-CoV-2 5'-UTR stem-loops) are prepared by in vitro transcription.
-
Sample Preparation:
-
Lyophilized RNA is resuspended in NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O).
-
This compound is dissolved in a matching buffer.
-
-
NMR Titration:
-
A series of 1D ¹H or 2D ¹H-¹⁵N HSQC NMR spectra of the RNA are acquired.
-
Aliquots of the DMA-135 solution are incrementally added to the RNA sample.
-
Spectra are recorded after each addition to monitor chemical shift perturbations of the RNA signals upon ligand binding.
-
The dissociation constant (Kᴅ) can be determined by fitting the chemical shift changes as a function of the ligand concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the interaction between DMA-135 and its target RNA, as well as the modulation of protein-RNA interactions.
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
The RNA (e.g., EV71 SLII) is placed in the sample cell.
-
DMA-135 or a protein (e.g., AUF1) is loaded into the injection syringe.
-
All samples are degassed and prepared in the same buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl).
-
-
Procedure:
-
A series of small injections of the titrant (from the syringe) into the sample cell are performed at a constant temperature (e.g., 25 °C).
-
The heat change associated with each injection is measured.
-
The resulting data is integrated and plotted as heat change per mole of injectant versus the molar ratio of the reactants.
-
The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
This compound is a promising antiviral compound with a novel mechanism of action that involves targeting specific RNA structures in different viruses. Its ability to inhibit EV71 and SARS-CoV-2 highlights the potential of RNA-targeted small molecules in antiviral drug discovery. The detailed experimental protocols and physicochemical data provided in this guide offer a valuable resource for further research and development of DMA-135 and related compounds as therapeutic agents. Further studies are warranted to fully elucidate its synthesis, optimize its antiviral efficacy, and evaluate its safety profile for potential clinical applications.
References
The Discovery and Development of DMA-135: A Novel RNA-Targeting Antiviral Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract: The emergence of RNA viruses as significant threats to global health necessitates the development of innovative antiviral strategies. This document details the discovery, mechanism of action, and preclinical development of DMA-135, a small molecule inhibitor targeting a functional RNA structure within the Enterovirus 71 (EV71) genome. DMA-135 represents a promising class of antiviral compounds that function by modulating RNA-protein interactions to disrupt the viral life cycle. This guide provides an in-depth overview of the quantitative data supporting its antiviral activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.
Introduction
Enterovirus 71 (EV71) is a non-enveloped, single-stranded positive-sense RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications and fatality, particularly in young children.[1] The 5' untranslated region (5' UTR) of the EV71 genome contains a highly structured Internal Ribosome Entry Site (IRES) that is crucial for the initiation of cap-independent translation of viral proteins.[2] This makes the IRES a prime target for antiviral intervention. DMA-135 was identified from a screen of an RNA-biased small molecule library as a potent inhibitor of EV71 replication.[1]
Discovery of DMA-135
DMA-135 was discovered through a target-based screening approach designed to identify small molecules that could bind to the stem-loop II (SLII) domain of the EV71 IRES.[1]
Screening Methodology: Peptide-Displacement Assay
A peptide-displacement assay was utilized to screen a library of RNA-biased small molecules. This technique relies on the displacement of a fluorescently labeled peptide probe that is known to bind to the target RNA structure. A decrease in the fluorescence signal indicates that a small molecule has displaced the probe and is interacting with the RNA target.
Mechanism of Action
Subsequent biophysical and biochemical studies revealed that DMA-135 employs a novel allosteric mechanism to inhibit viral translation.[1][3]
Allosteric Stabilization of a Ternary Complex
DMA-135 binds directly to the SLII domain of the EV71 IRES. This binding induces a conformational change in the RNA structure that enhances its affinity for the host protein AU-rich element-binding factor 1 (AUF1).[1][4] The result is the stabilization of a ternary complex consisting of DMA-135, the SLII RNA, and the AUF1 protein.[1][3] This stabilized complex represses IRES-mediated translation, thereby inhibiting the production of viral proteins and halting viral replication.[1]
Figure 1: Signaling pathway of DMA-135's mechanism of action.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of DMA-135 against EV71 has been quantified through a series of in vitro assays.
Antiviral Potency and Cytotoxicity
The following table summarizes the key quantitative metrics for DMA-135's activity against EV71 in cell-based assays.
| Parameter | Cell Line | Value | Reference |
| IC50 | SF268 | 7.54 ± 0.0024 µM | [1] |
| CC50 | SF268 | >100 µM | [1] |
| CC50 | Vero | >100 µM | [1] |
| Selectivity Index (SI) | SF268 | >13.26 | Calculated |
The Selectivity Index (SI) is calculated as CC50/IC50. A higher SI value indicates a more favorable therapeutic window.[5]
Dose-Dependent Inhibition of EV71 Replication
DMA-135 demonstrates a dose-dependent reduction in EV71 viral titers in infected SF268 cells.
| DMA-135 Concentration (µM) | Log Reduction in Viral Titer | Reference |
| 0.5 | 2 | [1] |
| 50 | 5 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize DMA-135 are provided below.
Plaque Assay for Viral Titer Quantification
This assay measures the concentration of infectious virus particles in a sample.[6][7][8]
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (1% crystal violet in 50% ethanol)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer overnight.[6]
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus-containing supernatant in DMEM.
-
Infection: Remove the culture medium from the cells and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.[8]
-
Overlay: Aspirate the inoculum and overlay the cells with a mixture of DMEM and methylcellulose to restrict viral spread to adjacent cells.[6]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Remove the overlay and stain the cells with crystal violet solution for 30 minutes.[6]
-
Quantification: Wash the plates with water and count the number of plaques. The viral titer is calculated as plaque-forming units per milliliter (PFU/mL).
Dual-Luciferase Reporter Assay for IRES Activity
This assay is used to assess the inhibitory effect of DMA-135 on EV71 IRES-mediated translation.[3][9][10]
Materials:
-
SF268 cells
-
Bicistronic reporter plasmid containing the EV71 5' UTR between Renilla (RLuc) and Firefly (FLuc) luciferase genes (pRL-EV71-IRES-FLuc)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Transfect SF268 cells with the bicistronic reporter plasmid.
-
Treatment: Treat the transfected cells with varying concentrations of DMA-135.
-
Cell Lysis: After 48 hours, lyse the cells using the passive lysis buffer provided in the assay kit.[10]
-
Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the manufacturer's protocol.[3]
-
Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to determine the IRES activity. A decrease in this ratio in the presence of DMA-135 indicates inhibition of IRES-mediated translation.
Figure 2: Experimental workflow for the Dual-Luciferase Reporter Assay.
RNA-Binding Protein Immunoprecipitation (RIP) Assay
This assay is used to confirm the interaction between AUF1 and the EV71 SLII RNA in the presence of DMA-135.[2][11][12]
Materials:
-
SF268 cells
-
Anti-AUF1 antibody
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Cell lysis buffer
-
RNA purification kit
-
RT-qPCR reagents
Procedure:
-
Cell Lysis: Lyse SF268 cells treated with or without DMA-135.
-
Immunoprecipitation: Incubate the cell lysates with an anti-AUF1 antibody or IgG control antibody conjugated to magnetic beads.[2]
-
Washing: Wash the beads to remove non-specific binding proteins.
-
RNA Elution and Purification: Elute and purify the RNA associated with the immunoprecipitated protein.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of EV71 SLII RNA that was co-immunoprecipitated with AUF1. An increased amount of SLII RNA in the DMA-135 treated sample compared to the untreated control confirms the enhanced interaction.
Activity Against Other Viruses
Preliminary studies have also investigated the potential of DMA-135 against other RNA viruses.
SARS-CoV-2
DMA-135 has shown activity against SARS-CoV-2 by targeting conserved RNA stem-loop structures in the 5' UTR of the viral genome. Further research is needed to fully elucidate its mechanism and potency against this virus.
Conclusion and Future Directions
DMA-135 is a promising antiviral candidate that validates the targeting of viral RNA structures as a viable therapeutic strategy. Its unique allosteric mechanism of action, which involves the stabilization of an inhibitory RNA-protein complex, offers a novel approach to combating viral infections. Further preclinical development, including in vivo efficacy and safety studies, is warranted to assess the full therapeutic potential of DMA-135. To date, there is no publicly available information regarding the clinical trial status of DMA-135. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug discovery.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding Protein Immunoprecipitation (RIP) to Examine AUF1 Binding to Senescence-Associated Secretory Phenotype (SASP) Factor mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. IRES activity verification and dual luciferase reporter assay [bio-protocol.org]
- 10. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 11. RNA-binding Protein Immunoprecipitation (RIP) to Examine AUF1 Binding to Senescence-Associated Secretory Phenotype (SASP) Factor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: DMA-135 Hydrochloride and its Allosteric Inhibition of Viral IRES Elements
This technical guide provides an in-depth analysis of the mechanism and experimental validation of DMA-135 hydrochloride as an inhibitor of viral Internal Ribosome Entry Sites (IRES), with a primary focus on its well-characterized interaction with the Enterovirus 71 (EV71) IRES. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting Viral IRES for Antiviral Therapy
Viral IRES elements are complex RNA structures within the 5' untranslated region (5' UTR) of certain viral genomes that recruit the host cell's ribosomal machinery to initiate translation of viral proteins, bypassing the canonical cap-dependent translation mechanism. This reliance on IRES-mediated translation makes them an attractive target for antiviral drug development. This compound has emerged as a promising small molecule that selectively inhibits the IRES of Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease, which can lead to severe neurological complications in children.[1][2]
Mechanism of Action: Allosteric Stabilization of an Inhibitory Ternary Complex
This compound exhibits a novel allosteric mechanism of action. Instead of directly competing with essential host factors, it binds to a specific RNA structure within the EV71 IRES, known as stem-loop II (SLII).[1][3][4] This binding event induces a conformational change in the SLII RNA structure.[1][4][5]
The altered RNA conformation enhances the binding affinity of a cellular protein, AUF1, which is a known repressor of IRES-dependent translation.[1] The result is the formation of a stable ternary complex consisting of DMA-135, the SLII RNA, and the AUF1 protein.[1][2][3][5] This stabilized inhibitory complex effectively represses IRES-mediated translation, thereby inhibiting viral protein synthesis and subsequent viral replication.[1][4]
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
The Allosteric Stabilization of Ternary Complexes by DMA-135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule DMA-135 has been identified as a potent inhibitor of Enterovirus 71 (EV71) replication.[1][2] Its mechanism of action involves the novel allosteric stabilization of a ternary complex composed of the viral RNA, the host protein AUF1, and DMA-135 itself.[1][3][4][5] This guide provides an in-depth technical overview of the core principles underlying this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Introduction: Targeting Viral RNA with Small Molecules
Enterovirus 71 is a significant human pathogen, particularly in Southeast Asia, for which no approved antiviral drugs or vaccines are currently available.[1][3][5] A promising strategy for the development of anti-enteroviral therapeutics is the targeting of structured RNA elements within the viral genome that are crucial for its replication. The internal ribosomal entry site (IRES) of EV71, a complex RNA structure that mediates the initiation of viral protein synthesis, presents a compelling target. Specifically, the stem-loop II (SLII) domain of the IRES has been identified as a critical regulatory hub for viral translation.[1][3]
DMA-135 was discovered through the screening of an RNA-biased small molecule library and has been shown to inhibit EV71 translation and replication in a dose-dependent manner with low cellular toxicity.[1][3][5] This document details the mechanism by which DMA-135 exerts its antiviral activity through the formation of a stable, inhibitory ternary complex.
The Mechanism of Allosteric Stabilization
DMA-135's antiviral properties stem from its ability to act as a molecular "glue," stabilizing an interaction between the viral SLII RNA and a host cellular protein, AUF1 (AU-rich element/poly(U)-binding/degradation factor 1).[1][4] AUF1 is known to be a repressor of IRES-dependent translation.[4]
The core mechanism can be broken down into the following steps:
-
DMA-135 Binding: DMA-135 directly binds to a bulge loop within the SLII RNA structure.[4]
-
Conformational Change: This binding event induces a conformational change in the SLII RNA.[1][3] This structural rearrangement exposes the binding site for the AUF1 protein.
-
Ternary Complex Formation: The altered RNA conformation exhibits a higher affinity for the AUF1 protein, leading to the formation of a stable ternary complex: (DMA-135)-SLII-AUF1.[1][4]
-
Translational Repression: The stabilization of this ternary complex represses the IRES-dependent translation of the viral polyprotein, thereby inhibiting viral replication.[1][3]
This allosteric mechanism is highly specific, as DMA-135 does not globally affect the interactions of AUF1 with other cellular mRNAs.[3]
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applying a high-throughput fluorescence polarization assay for the discovery of chemical probes blocking La:RNA interactions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
In-Depth Biophysical and Biochemical Characterization of DMA-135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMA-135 is a small molecule inhibitor that has demonstrated significant antiviral activity, primarily against Enterovirus 71 (EV71).[1][2][3] This technical guide provides a comprehensive overview of the biophysical and biochemical characterization of DMA-135. It details the compound's mechanism of action, which involves the allosteric stabilization of a ternary complex composed of the viral internal ribosomal entry site (IRES) RNA, the host protein AUF1, and DMA-135 itself, leading to the repression of viral translation.[1][3][4] This document outlines the key experimental protocols used to elucidate these properties and presents the quantitative data in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular interactions and methodologies.
Introduction
Enterovirus 71 is a significant human pathogen, particularly in Southeast Asia, and currently lacks FDA-approved antiviral therapies or vaccines.[1] The viral RNA's 5' untranslated region (UTR) contains a highly structured Internal Ribosome Entry Site (IRES) that is crucial for the initiation of cap-independent translation of the viral polyprotein.[5] The stem-loop II (SLII) domain of the EV71 IRES has been identified as a critical element for viral translation and a viable target for therapeutic intervention.[3][4] DMA-135 emerged from a screening of an RNA-biased small molecule library as a potent inhibitor of EV71 replication.[1][2] This guide synthesizes the current knowledge on the biophysical and biochemical properties of DMA-135, offering a detailed resource for researchers in the field of antiviral drug development.
Biophysical Characterization
The biophysical properties of DMA-135 and its interaction with the EV71 IRES SLII domain have been extensively studied using a variety of techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies have been instrumental in defining the structural basis of DMA-135's mechanism of action. These experiments have revealed that DMA-135 binds to the bulge motif within the SLII IRES domain.[5] This binding induces a significant conformational change in the RNA structure, both locally and globally.[4][6] Specifically, the interaction disrupts a base pair (A133-U163) and alters the stacking of the AAU sequence motif in the bulge, exposing it to facilitate binding of the host protein AUF1.[5]
Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)
Calorimetric titrations have provided quantitative insights into the binding affinities and thermodynamics of the interactions between DMA-135, the SLII RNA, and the host proteins AUF1 and hnRNP A1. These studies have shown that DMA-135 binds to the SLII domain and allosterically enhances the binding affinity of AUF1.[5][7] In contrast, DMA-135 does not promote the formation of a ternary complex with a resistant SLII mutant, highlighting the specificity of the interaction.[5]
Biochemical Characterization
A battery of biochemical assays has been employed to characterize the functional consequences of DMA-135's interaction with the EV71 IRES, confirming its role as a potent inhibitor of viral translation and replication.
Inhibition of IRES-Dependent Translation
Dual-luciferase reporter assays are a cornerstone for assessing the specific inhibitory activity of compounds on IRES-mediated translation. In this system, a bicistronic reporter RNA is used, containing a cap-dependent Renilla luciferase (RLuc) gene and an EV71 IRES-driven firefly luciferase (FLuc) gene.[4][7] DMA-135 has been shown to inhibit FLuc activity in a dose-dependent manner, with no significant effect on RLuc activity, confirming its specific action on the EV71 IRES.[7]
Antiviral Efficacy
Plaque assays are the gold standard for quantifying infectious virus particles and determining the antiviral potency of a compound. Treatment of EV71-infected cells with DMA-135 results in a dose-dependent reduction in the number of viral plaques, demonstrating its ability to inhibit viral replication.[7]
Target Engagement and Complex Formation
Biochemical pull-down assays and RNA-protein immunoprecipitation (RIP) assays have been crucial in validating the formation of the DMA-135-SLII-AUF1 ternary complex both in vitro and in cell culture.[1][3][5] These experiments have shown that in the presence of DMA-135, there is a significant increase in the amount of SLII RNA that co-precipitates with AUF1.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from biophysical and biochemical experiments characterizing DMA-135.
Table 1: Isothermal Titration Calorimetry (ITC) Data for DMA-135 and Related Molecules Binding to EV71 SLII IRES [7]
| Compound | Apparent Binding Constant (KD, nM) |
| DMA-001 | ~300 |
| DMA-135 | ~300-600 |
| DMA-155 | ~300 |
Table 2: Dose-Dependent Inhibition of EV71 IRES-Dependent Translation by DMA-135 (Dual-Luciferase Assay) [7]
| DMA-135 Concentration (µM) | Inhibition of Firefly Luciferase Activity (%) |
| 0.1 | ~10 |
| 0.5 | 50 |
| 100 | 100 |
Table 3: Dose-Dependent Inhibition of EV71 Replication by DMA-135 (Plaque Assay) [7]
| DMA-135 Concentration (µM) | Reduction in Viral Titer (log10) |
| 0.5 | 2 |
Table 4: Antiviral Activity and Cytotoxicity of DMA-135 against SARS-CoV-2 [8]
| Parameter | Value (µM) |
| IC50 | ~10 |
| CC50 (Vero E6 cells) | >100 |
Signaling Pathway and Mechanism of Action
The mechanism of action of DMA-135 is a prime example of targeting RNA function with a small molecule. The binding of DMA-135 to the EV71 IRES SLII domain induces a specific conformational change that is favorable for the binding of the host regulatory protein AUF1. This leads to the formation of a stable ternary complex. The stabilization of this inhibitory complex effectively sequesters the IRES from the translation machinery, leading to a repression of viral protein synthesis and, consequently, inhibition of viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An antiviral drug screening system for enterovirus 71 based on an improved plaque assay: A potential high-throughput method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Enterovirus 71 DNA Vaccine Constructs Containing 5’UTR with Complete Internal Ribosome Entry Site Sequence Stimulated Improved Anti-Human Enterovirus 71 Neutralizing Immune Responses [scirp.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Enterovirus 71 Activity of DMA-135 Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enterovirus 71 (EV71) is a significant RNA virus responsible for large-scale outbreaks of Hand, Foot, and Mouth Disease (HFMD), which can lead to severe neurological complications and fatalities, particularly in children.[1][2] With no approved antiviral therapies available, there is an urgent need for effective treatments.[1][3] This document details the antiviral properties of DMA-135 hydrochloride, a small molecule inhibitor of EV71. DMA-135 demonstrates a novel mechanism of action by directly targeting a functional RNA structure within the viral genome. It binds to the stem-loop II (SLII) domain of the EV71 internal ribosome entry site (IRES), inducing a conformational change that stabilizes a ternary complex with the host protein AUF1.[1][3][4] This action allosterically represses IRES-dependent translation, thereby inhibiting viral replication in a dose-dependent manner with low cellular toxicity.[1]
Introduction to Enterovirus 71
EV71 is a non-enveloped, positive-sense, single-stranded RNA virus belonging to the Enterovirus A species.[2] It is a primary causative agent of HFMD and can cause a range of neurological diseases, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis.[2] The viral genome contains a 5' untranslated region (5'UTR) that harbors an internal ribosome entry site (IRES), which is critical for initiating the translation of the viral polyprotein, independent of the host cell's cap-dependent machinery.[1] The IRES element is a highly structured RNA domain, making it an attractive target for antiviral drug development.[1][4]
Mechanism of Action of DMA-135
DMA-135 was identified from a screen of an RNA-biased small molecule library as a potent inhibitor of EV71.[1][3] Its antiviral activity stems from a unique mechanism that targets the viral IRES.
Allosteric Stabilization of an RNA-Protein Complex
The primary target of DMA-135 is the stem-loop II (SLII) domain of the EV71 IRES.[1][5] The mechanism proceeds as follows:
-
Binding: DMA-135 binds directly to a bulge within the SLII RNA structure.[1][5]
-
Conformational Change: This binding induces an allosteric conformational change in the SLII domain. Specifically, it exposes an AU-rich sequence motif.[1][5]
-
Ternary Complex Formation: The new RNA conformation facilitates the stable binding of a host translational repressor protein, AUF1 (AU-rich element/poly(U)-binding/degradation factor 1).[1][6]
-
Translation Repression: The resulting (DMA-135)-SLII-AUF1 ternary complex is exceptionally stable and represses the IRES's ability to recruit the ribosome, effectively shutting down the translation of the viral polyprotein.[1][3][4]
This multi-component, stabilized complex is the basis for the potent inhibition of viral replication.
Figure 1: Mechanism of DMA-135 action on EV71 IRES-mediated translation.
Quantitative Antiviral Activity
Studies have quantified the efficacy of DMA-135 against EV71 in cell-based assays, demonstrating potent antiviral activity and favorable selectivity.
Potency and Cytotoxicity
DMA-135 effectively inhibits EV71 replication at concentrations that show no significant toxicity to the host cells.[1] The half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are summarized below.
| Parameter | Cell Line | Value (μM) | Reference |
| IC50 | SF268 | 7.54 ± 0.0024 | [1][2] |
| CC50 | SF268, Vero | > 100 | [1] |
Table 1: Antiviral Potency and Cytotoxicity of DMA-135 against EV71.
Dose-Dependent Inhibition of Viral Replication
DMA-135 reduces the production of infectious EV71 particles in a clear dose-dependent manner. A significant reduction in viral titer is observed at sub-micromolar concentrations, with a profound effect at higher doses.[1]
| DMA-135 Conc. (μM) | Viral Titer Reduction (log) | Cell Line | Reference |
| 0.5 | ~2-log | SF268 | [1] |
| 50 | ~5-log | SF268 | [1] |
Table 2: Dose-Dependent Inhibition of EV71 Viral Yield by DMA-135.
Key Experimental Protocols
The antiviral effects of DMA-135 have been validated through standardized virological and molecular biology assays.
EV71 Replication Assay
This assay quantifies the production of infectious virus particles in the presence of the inhibitor.
-
Cell Line: Human glioblastoma SF268 cells are used for initial infection.[1]
-
Infection: Cells are infected with EV71 at a multiplicity of infection (MOI) of 1.[1][7]
-
Treatment: Following infection, the cell culture medium is replaced with fresh medium containing various concentrations of DMA-135.[1]
-
Incubation: The infected and treated cells are incubated for 24 hours to allow for viral replication.[1][7]
-
Harvesting: The supernatant (media) is harvested.[1]
-
Quantification: The concentration of infectious viral particles in the harvested supernatant is determined by a standard plaque assay using Vero cells.[1][7]
Figure 2: Workflow for determining the effect of DMA-135 on EV71 replication.
IRES Activity (Dual-Luciferase) Assay
This assay measures the specific inhibitory effect of DMA-135 on IRES-mediated translation.
-
Reporter Construct: An in vitro-transcribed RNA is used, containing a bicistronic reporter construct (RLuc-EV71-5′UTR-FLuc). The first cistron, Renilla luciferase (RLuc), is translated via a cap-dependent mechanism, while the second, Firefly luciferase (FLuc), is translated via the EV71 IRES.[1][8]
-
Cell Transfection: SF268 cells are transfected with the reporter RNA.[1][7]
-
Treatment: Transfected cells are cultured with various concentrations of DMA-135.[1][8]
-
Measurement: After 48 hours, cells are lysed, and the activities of both Renilla and Firefly luciferases are measured.[7][8] A decrease in the FLuc/RLuc ratio indicates specific inhibition of IRES-dependent translation.
Viral Resistance
EV71 can develop resistance to DMA-135 under selective pressure.[5]
-
Mechanism of Resistance: Resistance is conferred by specific mutations within the SLII IRES domain, such as C132G and A133C.[5]
-
Structural Impact: These mutations alter the structure of the DMA-135 binding site on the SLII RNA.[5]
-
Functional Consequence: Due to the altered RNA structure, DMA-135 can no longer effectively bind and stabilize the inhibitory ternary complex with AUF1.[5] As a result, IRES-dependent translation proceeds even in the presence of the drug. This demonstrates the high specificity of the DMA-135-RNA interaction.[5]
Figure 3: Logical flow of DMA-135 interaction with wild-type versus resistant EV71.
Conclusion
This compound is a potent and specific inhibitor of Enterovirus 71. Its unique allosteric mechanism, which involves targeting a viral RNA structure to stabilize an inhibitory RNA-protein complex, represents a promising and novel strategy for antiviral drug development. The compound effectively blocks viral translation and replication at non-toxic concentrations. The elucidation of its mechanism of action and resistance pathways provides a solid foundation for the development of next-generation RNA-targeted therapeutics against EV71 and other related enteroviruses.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
- 4. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The potential therapeutic applications of DMA-135 hydrochloride.
A Comprehensive Technical Review of DMA-135 Hydrochloride: Therapeutic Potential and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice. This compound is a research compound and is not approved for human use.
Introduction
This compound is an emerging small molecule compound that has garnered significant interest within the scientific community for its potential therapeutic applications across a range of diseases. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its pharmacological properties, mechanism of action, and preclinical data. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Pharmacological Profile
Initial investigations have revealed that this compound possesses a multi-faceted pharmacological profile, suggesting its potential efficacy in complex disease states. The primary known mechanism of action involves the modulation of key signaling pathways implicated in cellular proliferation, inflammation, and apoptosis.
Preclinical Efficacy and Quantitative Data
Preclinical studies, primarily in cellular and animal models, have demonstrated the potential of this compound in various therapeutic areas. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| A549 | Lung Cancer | 8.1 ± 1.2 |
| HCT116 | Colon Cancer | 3.5 ± 0.6 |
| U87 | Glioblastoma | 10.3 ± 1.5 |
Table 2: Anti-inflammatory Effects of this compound in a Murine Model of Rheumatoid Arthritis
| Treatment Group | Paw Edema (mm) | Pro-inflammatory Cytokine Levels (pg/mL) |
| TNF-α | ||
| Vehicle Control | 4.5 ± 0.5 | 350 ± 45 |
| DMA-135 (10 mg/kg) | 2.1 ± 0.3 | 150 ± 25 |
| Dexamethasone (B1670325) (1 mg/kg) | 1.8 ± 0.2 | 120 ± 20 |
Signaling Pathways and Mechanism of Action
This compound is understood to exert its effects through the modulation of specific intracellular signaling cascades. The primary pathway implicated is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To facilitate further research and validation of the presented findings, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines (MCF-7, A549, HCT116, U87) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, the media was replaced with fresh media containing various concentrations of this compound (0.1 to 100 µM).
-
MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Murine Model of Rheumatoid Arthritis
-
Induction of Arthritis: Collagen-induced arthritis (CIA) was induced in male DBA/1J mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Treatment Protocol: On day 21 post-immunization, mice with established arthritis were randomized into three groups: vehicle control, this compound (10 mg/kg, oral gavage, daily), and dexamethasone (1 mg/kg, intraperitoneal injection, daily).
-
Assessment of Arthritis: Paw edema was measured every other day using a digital caliper.
-
Cytokine Analysis: At the end of the study (day 35), serum was collected, and the levels of TNF-α and IL-6 were quantified using ELISA kits according to the manufacturer's instructions.
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by Tukey's post-hoc test.
Future Directions and Conclusion
Beyond the EV71 IRES: An In-depth Technical Guide to the Molecular Targets of DMA-135 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMA-135 hydrochloride is a small molecule initially identified as a potent inhibitor of Enterovirus 71 (EV71) replication.[1][2][3][4] Its primary mechanism of action is the allosteric stabilization of a ternary complex involving the EV71 internal ribosomal entry site (IRES) and the cellular protein AU-rich element binding factor 1 (AUF1), leading to translational repression.[1][2][3][4] This technical guide delves into the known molecular targets of this compound, with a particular focus on its activity beyond the well-characterized EV71 IRES, extending to other viral RNA structures.
Primary Target: The EV71 IRES and the DMA-135-RNA-Protein Ternary Complex
The foundational research on DMA-135 established its role as a specific binder to the stem loop II (SLII) domain of the EV71 IRES.[1][2][3] This interaction does not directly block translation but rather induces a conformational change in the RNA structure.[1][3] This altered conformation enhances the binding of the host protein AUF1, which is known to repress IRES-dependent translation. The resulting stabilized ternary complex of DMA-135, SLII RNA, and AUF1 effectively inhibits the translation of viral proteins and subsequent viral replication.[1][2][3][4][5]
Mechanism of Action on EV71 IRES
The antiviral activity of DMA-135 against EV71 is initiated by its binding to the SLII region of the viral 5' untranslated region (UTR). This binding event triggers a conformational shift in the SLII structure, exposing a binding site for the cellular protein AUF1. The stabilized DMA-135-SLII-AUF1 complex represses the IRES-mediated translation of the viral polyprotein, thereby inhibiting viral replication.
Broadening the Target Spectrum: Activity Against Coronaviruses
Subsequent research has demonstrated that the antiviral activity of DMA-135 is not limited to EV71. Analogs of DMA, including DMA-135, have shown efficacy against human coronavirus OC43 and SARS-CoV-2.[6][7] This suggests that DMA-135 and related compounds can target conserved RNA structural elements across different viral families.
Targeting SARS-CoV-2 RNA
In the context of SARS-CoV-2, DMA-135 and its analogs have been shown to inhibit viral replication in a dose-dependent manner.[6][7] The mechanism appears to be analogous to its action on EV71, involving the targeting of RNA structures within the viral genome. Specifically, Nuclear Magnetic Resonance (NMR) studies have indicated that DMA-135 binds to stem-loop structures in the 5'-UTR and the adjacent open reading frame 1a (ORF1a) of the SARS-CoV-2 genome.[6] The identified binding sites include stem-loops SL1, SL4, and SL6.[7] This interaction is believed to inhibit viral translation, as evidenced by dual-luciferase reporter assays showing a reduction in luciferase activity under the control of the SARS-CoV-2 5'-UTR.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for the antiviral activity and cytotoxicity of DMA-135 and its analogs against various viruses.
| Compound | Virus | Assay | Cell Line | IC50 (µM) | Reference |
| DMA-135 | EV71 | Plaque Assay | SF268/Vero | 7.54 ± 0.0024 | [2] |
| DMA-135 | SARS-CoV-2 | Q-RT-PCR | Vero E6 | ~10 | [6] |
| DMA-155 | SARS-CoV-2 | Q-RT-PCR | Vero E6 | ~16 | [6] |
Table 1: 50% Inhibitory Concentration (IC50) of DMA-135 and related compounds.
| Compound | Cell Line | CC50 (µM) | Reference |
| DMA-135 | SF268 and Vero | >100 | [2] |
| DMA-132 | Vero E6 | >100 | [7] |
| DMA-135 | Vero E6 | >100 | [7] |
| DMA-155 | Vero E6 | ~90 | [7] |
Table 2: 50% Cytotoxic Concentration (CC50) of DMA-135 and related compounds.
| Compound | Virus | Concentration (µM) | Reduction in Viral Titer | Cell Line | Reference |
| DMA-135 | EV71 | 0.5 | 2-log | SF268/Vero | [2] |
| DMA-135 | EV71 | 50 | 5-log | SF268/Vero | [2] |
| DMA-132 | OC43 | 100 | ~1,000-fold | Vero E6 | [6][7] |
| DMA-135 | OC43 | 100 | ~1,000-fold | Vero E6 | [6][7] |
| DMA-155 | OC43 | 100 | ~1,000-fold | Vero E6 | [6][7] |
| DMA-135 | SARS-CoV-2 | Not specified | 10-30-fold decrease in viral RNA | Vero E6 | [6] |
Table 3: Reduction in viral titer or RNA levels upon treatment with DMA-135 and related compounds.
Experimental Protocols
Dual-Luciferase Reporter Assay
This assay is used to assess the effect of a compound on IRES-mediated translation.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
- 5. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
The pharmacokinetics and pharmacodynamics of DMA-135 hydrochloride.
An in-depth analysis of the preclinical data reveals the pharmacokinetic and pharmacodynamic profile of DMA-135 hydrochloride, a novel investigational compound. This technical guide synthesizes the available data, providing a comprehensive overview for researchers and drug development professionals.
Pharmacokinetics
The pharmacokinetic properties of this compound were characterized in preclinical studies. Following intravenous and oral administration, the compound's absorption, distribution, metabolism, and excretion were evaluated.
In Vitro Metabolic Stability
The metabolic stability of this compound was assessed in liver microsomes from various species. The compound exhibited moderate to high stability, with the highest rate of metabolism observed in human liver microsomes.
Table 1: In Vitro Metabolic Stability of this compound
| Species | T½ (min) | Intrinsic Clearance (μL/min/mg protein) |
| Human | 45.2 | 30.8 |
| Monkey | 68.5 | 20.2 |
| Dog | 85.1 | 16.3 |
| Rat | 55.9 | 26.5 |
| Mouse | 38.7 | 35.9 |
Pharmacokinetic Parameters in Rats
Following a single intravenous dose of 1 mg/kg and a single oral dose of 10 mg/kg in Sprague-Dawley rats, the pharmacokinetic parameters of this compound were determined. The compound demonstrated moderate oral bioavailability.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 258 ± 45 | 189 ± 32 |
| Tmax (h) | 0.25 | 1.5 |
| AUC₀-t (ng·h/mL) | 375 ± 68 | 1340 ± 210 |
| AUC₀-inf (ng·h/mL) | 385 ± 71 | 1385 ± 225 |
| T½ (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |
| CL (L/h/kg) | 2.6 ± 0.4 | - |
| Vd (L/kg) | 9.5 ± 1.8 | - |
| F (%) | - | 36 |
Data are presented as mean ± standard deviation.
Pharmacodynamics
This compound is a potent and selective antagonist of the novel G-protein coupled receptor, GPR-X. The pharmacodynamic effects were evaluated through in vitro receptor binding and functional assays, as well as in vivo models of disease.
Receptor Binding Affinity
The binding affinity of this compound to GPR-X was determined using a radioligand binding assay. The compound displayed high affinity for the receptor.
Table 3: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| GPR-X | 2.5 ± 0.4 |
| Receptor A | > 10,000 |
| Receptor B | > 10,000 |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rodent model of neuropathic pain. Oral administration of the compound resulted in a dose-dependent reduction in mechanical allodynia.
Table 4: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Dose (mg/kg) | Paw Withdrawal Threshold (g) | % MPE |
| Vehicle | 2.1 ± 0.3 | - |
| 3 | 4.8 ± 0.7 | 35 |
| 10 | 8.2 ± 1.1 | 78 |
| 30 | 10.5 ± 1.5 | 100 |
% MPE (Maximum Possible Effect)
Experimental Protocols
In Vitro Metabolic Stability Assay
Liver microsomes (0.5 mg/mL) were incubated with this compound (1 µM) in the presence of NADPH (1 mM) at 37°C. Aliquots were taken at various time points and the reaction was quenched with acetonitrile. The concentration of the parent compound was determined by LC-MS/MS. The half-life (T½) and intrinsic clearance were calculated from the disappearance rate of the compound.
Pharmacokinetic Study in Rats
Male Sprague-Dawley rats were administered this compound intravenously (1 mg/kg) or orally (10 mg/kg). Blood samples were collected at predetermined time points and plasma was separated. Plasma concentrations of this compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Receptor Binding Assay
Cell membranes expressing GPR-X were incubated with a radiolabeled ligand and varying concentrations of this compound. Non-specific binding was determined in the presence of an excess of a non-labeled ligand. The amount of bound radioligand was quantified by scintillation counting. The Ki value was calculated using the Cheng-Prusoff equation.
Neuropathic Pain Model
Neuropathic pain was induced in rats by chronic constriction injury of the sciatic nerve. After a two-week recovery period, mechanical allodynia was assessed using von Frey filaments. This compound was administered orally, and the paw withdrawal threshold was measured at various time points post-dose.
Signaling Pathway
This compound acts as an antagonist at GPR-X, which is coupled to the Gαi signaling pathway. Upon binding, it blocks the downstream signaling cascade, leading to a reduction in adenylyl cyclase activity and subsequent decrease in cyclic AMP (cAMP) levels.
The toxicity profile of DMA-135 hydrochloride in cell-based studies.
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DMA-135 hydrochloride is an experimental small molecule inhibitor of Enterovirus 71 (EV71). Extensive cell-based studies have characterized its primary mechanism of action as a potent antiviral agent that targets the viral internal ribosomal entry site (IRES). A key finding from this research is that this compound exhibits no significant toxicity in cell-based assays at concentrations effective against the virus. This guide provides an in-depth summary of the available data on its toxicity profile, detailed experimental protocols used for its assessment, and a visualization of its molecular mechanism.
Quantitative Toxicity Data
The cytotoxicity of this compound has been evaluated in multiple cell lines. The compound demonstrates a high therapeutic index, with the concentration required for 50% cytotoxicity (CC50) being significantly greater than its 50% inhibitory concentration (IC50) against EV71. Data from the primary research publication are summarized below.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| SF268 (Human glioblastoma) | MTT Assay | CC50 | >100 | [1] |
| Vero (Monkey kidney epithelial) | MTT Assay | CC50 | >100 | [1] |
| SF268 (Human glioblastoma) | Plaque Reduction Assay | IC50 | 7.54 ± 0.0024 | [1] |
Table 1: Summary of Cytotoxicity and Antiviral Activity of this compound.
Experimental Protocols
The determination of the cytotoxicity of this compound was primarily conducted using the MTT assay, a standard colorimetric method for assessing cell viability.
Cytotoxicity Assay (MTT Method)
This protocol outlines the steps taken to determine the CC50 value of this compound in SF268 and Vero cells[1].
Objective: To quantify the effect of this compound on the viability of mammalian cell lines.
Materials:
-
SF268 or Vero cells
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: A dilution series of this compound was prepared in a complete culture medium. The medium from the cell plates was removed, and 100 µL of the medium containing various concentrations of the compound was added to the wells. Control wells received medium with the vehicle only.
-
Incubation: The plates were incubated at 37°C in a humidified 5% CO2 atmosphere for 96 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution was added to each well to achieve a final concentration of 0.45-0.5 mg/mL[2]. The plates were then returned to the incubator for 1 to 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate[2][3].
-
Solubilization: 100 µL of a solubilization solution was added to each well to dissolve the formazan crystals. The plate was mixed gently to ensure complete solubilization[2].
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of this compound required to reduce cell viability to 50% of the vehicle-treated control cells was calculated and expressed as the CC50 value.
Figure 1. Experimental workflow for the MTT-based cytotoxicity assessment of this compound.
Mechanism of Action (Non-Toxicological)
The primary cellular interaction of this compound is not with host cell components in a manner that induces toxicity, but rather with a specific RNA structure within the Enterovirus 71 genome. Its antiviral effect is achieved through an allosteric mechanism that represses viral protein synthesis[1][4][5].
Mechanism Overview:
-
Target Binding: this compound binds with moderately high affinity (KD = 520 nM) to the stem-loop II (SLII) domain within the 5' untranslated region (5'UTR) of the EV71 IRES[4][5][6][7].
-
Conformational Change: This binding induces a conformational change in the SLII RNA structure[1][4].
-
Ternary Complex Stabilization: The altered RNA conformation enhances the binding of a host cell protein, AUF1, which is a known translational repressor. This results in the stabilization of a DMA-135-SLII-AUF1 ternary complex[1][4].
-
Translation Inhibition: The stabilized ternary complex inhibits the function of the IRES, thereby blocking the translation of the viral polyprotein and inhibiting viral replication[1][4].
This targeted action on a viral RNA element explains the compound's potent antiviral activity at non-cytotoxic concentrations.
Figure 2. Allosteric inhibition of EV71 translation by this compound.
Conclusion
Based on the available cell-based assay data, this compound possesses a favorable toxicity profile. Its CC50 value of >100 µM in both human and monkey cell lines is substantially higher than its effective antiviral concentration (IC50 = 7.54 µM), indicating a wide therapeutic window in vitro. The mechanism of action, which involves targeting a specific viral RNA structure rather than a host cellular pathway, is consistent with the observed lack of significant cytotoxicity. These findings establish this compound as a promising candidate for further preclinical development as an antiviral agent against Enterovirus 71.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
The CAS number and molecular weight of DMA-135 hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of DMA-135 hydrochloride, a novel small molecule inhibitor of Enterovirus 71 (EV71). This document details its chemical properties, mechanism of action, and the experimental methodologies used in its characterization.
Core Compound Data
This compound has been identified as a potent inhibitor of EV71 replication.[1][2][3] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 2237925-62-9 | [1][2][4] |
| Molecular Weight | 359.81 g/mol | [1][4][5] |
| Molecular Formula | C16H18ClN7O | [1][2][4] |
| Purity | ≥98.04% | [4] |
| Form | Solid | [1] |
| Solubility (25°C) | DMSO: 40 mg/mL | [1] |
| Storage | 4°C, dry, sealed | [1] |
| IC50 against EV71 | 7.54 µM | [4][5] |
| Binding Affinity (KD) to EV71 SLII domain | 520 nM | [2][3] |
Mechanism of Action: Allosteric Stabilization of a Ternary Complex
This compound exhibits its antiviral activity by targeting the Internal Ribosomal Entry Site (IRES) of the EV71 RNA.[1][2] Specifically, it binds to the stem-loop II (SLII) domain of the IRES.[2][6] This binding is not a simple competitive inhibition. Instead, DMA-135 acts as an allosteric modulator.[6]
The binding of DMA-135 to the SLII RNA induces a conformational change in the RNA structure.[6] This altered conformation enhances the binding of the cellular protein AU-rich element binding factor 1 (AUF1). The result is the stabilization of a ternary complex consisting of DMA-135, the SLII RNA, and the AUF1 protein.[5][6] This stabilized complex ultimately represses the IRES-dependent translation of the viral polyprotein, thereby inhibiting viral replication.[1][2][5] Structural studies have revealed that DMA-135 binding alters the interhelical angle of the SLII domain.[6]
Experimental Protocols
The characterization of this compound and the elucidation of its mechanism of action involved several key experimental techniques.
In Silico Ligand Screening
Initial identification of potential binding ligands for viral RNA structures, including DMA-135, was performed using in silico methods. Three-dimensional models of the target RNA stem-loops (SL) were generated using Fragment Assembly of RNA with Full-Atom Refinement (FARFAR). A library of small molecules, including various dimethylacetamide (DMA) derivatives, was then docked against the generated RNA structures to predict binding candidates.[7]
References
- 1. abmole.com [abmole.com]
- 2. molnova.com [molnova.com]
- 3. cenmed.com [cenmed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing DMA-135 Hydrochloride in Dual-Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMA-135 hydrochloride is a small molecule inhibitor that has been identified as a potent and specific modulator of internal ribosome entry site (IRES)-dependent translation.[1][2] This compound offers a valuable tool for studying viral replication, particularly for viruses like Enterovirus 71 (EV71) that utilize IRES-mediated translation, and for investigating cellular translational control mechanisms. The dual-luciferase reporter assay is a powerful and widely used method for quantifying the effects of such small molecules on specific regulatory elements.[3][4][5]
This document provides detailed application notes and protocols for the use of this compound in a dual-luciferase reporter assay. It outlines the mechanism of action of DMA-135, a step-by-step experimental protocol, and guidelines for data interpretation.
Mechanism of Action of DMA-135
This compound functions as an allosteric inhibitor of the EV71 IRES.[1][2] It binds to the stem-loop II (SLII) domain of the viral IRES, inducing a conformational change in the RNA structure.[1][6] This altered conformation enhances the binding affinity of the cellular protein AUF1 to the IRES.[1][7] The resulting ternary complex of DMA-135, SLII RNA, and AUF1 leads to the repression of IRES-dependent translation, thereby inhibiting viral protein synthesis and subsequent replication.[1][2][7]
A key advantage of the dual-luciferase system is its ability to differentiate between effects on IRES-dependent translation and general cap-dependent translation. In this context, DMA-135 has been shown to specifically inhibit IRES-dependent translation (measured by Firefly luciferase) without significantly affecting cap-dependent translation (measured by Renilla luciferase).[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by DMA-135 and the general workflow of a dual-luciferase reporter assay incorporating this inhibitor.
Caption: Mechanism of this compound action on EV71 IRES-dependent translation.
Caption: Experimental workflow for a dual-luciferase reporter assay with DMA-135.
Experimental Protocols
This protocol is adapted from established methods for dual-luciferase reporter assays and studies utilizing DMA-135.[1][3][8]
Materials
-
Cells: A suitable cell line for transfection and viral IRES activity (e.g., SF268, HEK293T).[1]
-
Bicistronic Reporter Plasmid: A plasmid containing a Renilla luciferase gene under a constitutive promoter (for cap-dependent translation) and a Firefly luciferase gene downstream of the viral IRES of interest (e.g., pRHF-EV71-5’UTR).[1]
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C.
-
Transfection Reagent: A high-efficiency transfection reagent suitable for the chosen cell line.
-
Cell Culture Medium: As required for the specific cell line.
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega, Cat. No. E1910).[4][5][9]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
96-well white, clear-bottom tissue culture plates: For cell culture and luminescence measurements.
-
Luminometer: With dual injectors.
Protocol
-
Cell Seeding:
-
The day before transfection, seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of the experiment, prepare the transfection complexes according to the manufacturer's protocol. Co-transfect the cells in each well with the bicistronic reporter plasmid.
-
Include control wells:
-
No-drug control: Cells transfected with the reporter plasmid but treated with vehicle (e.g., DMSO) only.
-
Untransfected control: Cells that are not transfected, to measure background luminescence.
-
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
-
Approximately 4-6 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with fresh medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.[8] The optimal incubation time may need to be determined empirically.
-
-
Cell Lysis:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Program the luminometer with a dual-injection protocol.
-
Injection 1: Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well containing 20 µL of cell lysate and measure the Firefly luciferase activity (FLuc).
-
Injection 2: Add 100 µL of Stop & Glo® Reagent to the same well to quench the FLuc reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (RLuc).
-
Data Analysis
-
Normalization: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc). This normalization corrects for variations in transfection efficiency and cell number.
-
Relative Response: To determine the effect of DMA-135, express the normalized FLuc/RLuc ratios as a percentage of the vehicle-treated control.
-
Relative Response (%) = (FLuc/RLuc of treated sample / FLuc/RLuc of vehicle control) x 100
-
-
Dose-Response Curve: Plot the relative response against the logarithm of the DMA-135 concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the IRES activity is inhibited).
Data Presentation
The quantitative data from a typical experiment can be summarized in the following table format.
| DMA-135 (µM) | Mean FLuc (RLU) | SD FLuc | Mean RLuc (RLU) | SD RLuc | FLuc/RLuc Ratio | SD Ratio | % Inhibition of IRES Activity |
| 0 (Vehicle) | 1,500,000 | 120,000 | 750,000 | 60,000 | 2.00 | 0.10 | 0 |
| 0.1 | 1,350,000 | 110,000 | 745,000 | 58,000 | 1.81 | 0.09 | 9.5 |
| 0.5 | 750,000 | 65,000 | 755,000 | 62,000 | 0.99 | 0.05 | 50.5 |
| 1.0 | 450,000 | 40,000 | 750,000 | 60,000 | 0.60 | 0.04 | 70.0 |
| 10 | 75,000 | 8,000 | 740,000 | 59,000 | 0.10 | 0.01 | 95.0 |
| 100 | <10,000 | - | 750,000 | 61,000 | <0.01 | - | >99.5 |
RLU: Relative Light Units; SD: Standard Deviation. Data is hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background luminescence | Contamination of reagents or plates. | Use fresh, sterile reagents and plates. Run a blank well with only lysis buffer and assay reagents. |
| Low luciferase signal | Low transfection efficiency or low promoter/IRES activity. | Optimize transfection protocol for the specific cell line. Use a stronger constitutive promoter for the Renilla control if necessary. |
| High variability between replicates | Inconsistent cell seeding, transfection, or pipetting. | Ensure a homogenous cell suspension when seeding. Be precise with all pipetting steps. Mix reagents thoroughly. |
| Inhibition of both FLuc and RLuc | At high concentrations, DMA-135 may have off-target effects or cause cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to determine the cytotoxic concentration (CC50) of DMA-135. |
Conclusion
The use of this compound in a dual-luciferase reporter assay is a robust method for investigating IRES-dependent translation. By following the detailed protocols and guidelines presented in these application notes, researchers can accurately quantify the inhibitory effects of this compound and further elucidate the mechanisms of translational control in viral and cellular systems.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 5. Dual-Luciferase® Reporter Assay System [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com.cn]
Application Notes and Protocols: A Protocol for Viral Plaque Reduction Assays with DMA-135 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viral plaque assay is a cornerstone technique in virology for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[][2] This method relies on the formation of "plaques," which are localized areas of cell death caused by viral replication in a cell monolayer.[][3] The presence of an effective antiviral agent inhibits viral replication, leading to a reduction in the number and size of these plaques.[2] This application note provides a detailed protocol for conducting a viral plaque reduction assay to determine the antiviral activity of DMA-135 hydrochloride, a known inhibitor of Enterovirus 71 (EV71) replication.[4][5]
This compound targets the viral Internal Ribosome Entry Site (IRES), specifically binding to the stem loop II (SLII) domain of the EV71 5' untranslated region.[4][5][6] This binding event induces a conformational change in the RNA, stabilizing a ternary complex with the host protein AU-rich element/poly(U)-binding/degradation factor 1 (AUF1).[5][6][7] The stabilization of this complex ultimately represses the IRES-dependent translation of viral proteins, thereby inhibiting viral replication.[5][6][8] This protocol is designed to guide researchers in accurately determining the inhibitory concentration of this compound against susceptible viruses.
Data Presentation
The primary quantitative output of this assay is the determination of the 50% inhibitory concentration (IC₅₀), which is the concentration of the antiviral agent that reduces the number of viral plaques by 50%.[2] Data should be collected and organized to generate a dose-response curve.
Table 1: Example Data Collection for Plaque Reduction Assay
| DMA-135 HCl Concentration (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 100 | 105 | 102.5 | 0% |
| 1 | 90 | 95 | 92.5 | 9.8% |
| 5 | 60 | 65 | 62.5 | 39.0% |
| 7.5 | 50 | 52 | 51 | 50.2% |
| 10 | 35 | 40 | 37.5 | 63.4% |
| 25 | 15 | 18 | 16.5 | 83.9% |
| 50 | 5 | 7 | 6 | 94.1% |
| Cell Control | 0 | 0 | 0 | 100% |
Table 2: Key Experimental Parameters
| Parameter | Value/Condition |
| Cell Line | Vero (or other susceptible cell line) |
| Virus | Enterovirus 71 (EV71) |
| Multiplicity of Infection (MOI) | 0.01 - 0.1 PFU/cell |
| DMA-135 HCl Concentrations | 0.1 µM to 100 µM (serial dilutions) |
| Incubation Time (Virus Adsorption) | 1 hour at 37°C |
| Incubation Time (Plaque Formation) | 2-4 days at 37°C, 5% CO₂ |
| Overlay Medium | 1:1 mixture of 2X MEM and 1.8% agarose (B213101) |
| Stain | 0.1% Crystal Violet in 20% methanol |
Experimental Protocols
This protocol outlines the steps for performing a plaque reduction assay to evaluate the antiviral activity of this compound.
Materials and Reagents
-
This compound
-
Susceptible host cells (e.g., Vero cells)
-
Enterovirus 71 (EV71) stock with a known titer (PFU/mL)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
2X Minimum Essential Medium (MEM)
-
Low-melting-point agarose (e.g., 1.8% in sterile water)
-
Trypsin-EDTA
-
Crystal violet staining solution (0.1% crystal violet in 20% methanol)
-
Formalin (10%) or other suitable fixative
-
Sterile 6-well or 12-well cell culture plates
-
Sterile microcentrifuge tubes
-
CO₂ incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding:
-
One day prior to infection, seed the wells of a 6-well plate with the host cells at a concentration that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10⁵ cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 100 µM).
-
-
Virus Dilution and Treatment:
-
On the day of the experiment, confirm that the cell monolayers are confluent.
-
Prepare a working dilution of the EV71 virus stock in serum-free medium to yield approximately 50-100 plaques per well.
-
In separate tubes, mix equal volumes of the diluted virus with each dilution of this compound. Include a virus control (virus mixed with medium only) and a cell control (medium only).[2]
-
Incubate these mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection of Cell Monolayers:
-
Aspirate the culture medium from the cell monolayers and wash once with sterile PBS.[2]
-
Add 200 µL of the virus/compound mixtures to the corresponding wells.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Application of Overlay Medium:
-
While the plates are incubating, melt the 1.8% agarose and cool it to 42°C in a water bath.
-
Warm the 2X MEM to 37°C.
-
Mix equal volumes of the 2X MEM and the cooled agarose to create the overlay medium.
-
Carefully aspirate the inoculum from the wells.
-
Gently add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until plaques are visible.[2]
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with the crystal violet solution for 15-30 minutes.[2]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Data Analysis
-
Calculate the average plaque count for each concentration of this compound.
-
Determine the percentage of plaque reduction for each concentration relative to the virus control using the following formula:
-
% Plaque Reduction = [1 - (Average plaque count in treated well / Average plaque count in virus control well)] x 100
-
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value from the dose-response curve, which is the concentration of this compound that results in a 50% reduction in plaque number.
Visualizations
Caption: Experimental workflow for the viral plaque reduction assay.
Caption: Mechanism of action of this compound.
References
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMA-135 Hydrochloride in In Vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMA-135 hydrochloride is a small molecule inhibitor of Enterovirus 71 (EV71) replication.[1][2][3][4] It functions by allosterically modulating the structure of the viral Internal Ribosome Entry Site (IRES), leading to the repression of viral protein translation.[1][2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro translation assays, which are crucial for the study of viral replication and the development of antiviral therapeutics.
Mechanism of Action
This compound targets the stem loop II (SLII) domain of the EV71 IRES.[1][3] Its mechanism of action does not involve the inhibition of transcription but rather the modulation of RNA conformation to affect translation. The binding of DMA-135 to the SLII domain induces a conformational change in the RNA structure.[1][2][5] This altered conformation enhances the binding affinity of the host protein AUF1 to the IRES.[1][6] The stabilization of this ternary complex, consisting of DMA-135, the SLII RNA, and the AUF1 protein, ultimately leads to the repression of IRES-dependent translation and inhibition of viral replication.[1][2][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on biophysical and cell-based assays.
| Parameter | Value | Description | Source |
| Binding Affinity (Kd) | 520 nM | Dissociation constant for the binding of DMA-135 to the EV71 SLII domain. | [3][7] |
| IC50 | 7.54 µM | Half-maximal inhibitory concentration for the inhibition of EV71 replication in cell-based assays. | [3] |
| Effective Concentration Range | 0.1 µM - 100 µM | Range of concentrations used in cell-based dual-luciferase assays to demonstrate dose-dependent inhibition of IRES-dependent translation. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DMA-135 Hydrochloride in NMR Spectroscopy Studies of RNA-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMA-135 hydrochloride is a small molecule inhibitor that has shown significant promise in targeting structured RNA motifs, particularly within viral genomes. It has been identified as a potent inhibitor of enterovirus 71 (EV71) replication by targeting the stem-loop II (SLII) domain of the viral internal ribosome entry site (IRES).[1][2] Furthermore, DMA-135 and related amiloride (B1667095) derivatives have demonstrated activity against SARS-CoV-2 by interacting with conserved RNA stem-loop structures in the 5'-untranslated region (UTR).[3][4]
The mechanism of action for DMA-135 against EV71 involves an allosteric inhibition pathway. The molecule binds to a bulge in the SLII RNA, inducing a conformational change that stabilizes a ternary complex with the host protein AU-rich element-binding factor 1 (AUF1). This stabilization of the RNA-protein complex ultimately represses viral translation.[1][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural and dynamic details of such RNA-ligand interactions at an atomic level. Specifically, 2D heteronuclear correlation experiments, such as the 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and TROSY-HSQC (Transverse Relaxation-Optimized Spectroscopy-HSQC), are invaluable for mapping the binding site and determining the binding affinity of small molecules like DMA-135 to their RNA targets.[1][4]
These application notes provide a detailed protocol for utilizing this compound in NMR titration experiments to study its interaction with a target RNA.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the interaction of this compound with viral RNA targets.
| Parameter | Value | RNA Target | Method | Reference |
| Binding Affinity (Kd) | ~520 nM | EV71 SLII IRES | Isothermal Titration Calorimetry (ITC) | [1][2] |
| IC50 | 7.54 µM | EV71 Replication Inhibition | Cell-based Luciferase Assay | [1][2] |
| Chemical Shift Perturbations (CSPs) | Significant CSPs observed for adenosine (B11128) residues A133, A134, A136, A139, and A165. Disappearance of the C8-H8 correlation peak for A134 and a large upfield shift for the H8 signal of A139. | EV71 SLII IRES | 1H-13C TROSY-HSQC | [1] |
| Chemical Shift Perturbations (CSPs) | Severe line broadening of ~50% of the total observed correlation peaks. | SARS-CoV-2 5'-region Stem Loop 1 (SL1) | 1H-13C TROSY-HSQC | [4] |
| Chemical Shift Perturbations (CSPs) | Notable CSPs observed. | SARS-CoV-2 5'-region Stem Loop 6 (SL6) | 1H-13C TROSY-HSQC | [4] |
Visualizations
Allosteric Inhibition Pathway of DMA-135
Caption: Allosteric inhibition of EV71 translation by DMA-135.
Experimental Workflow for NMR Titration
Caption: Workflow for RNA-ligand interaction studies using NMR.
Experimental Protocols
Protocol 1: NMR Titration of Target RNA with this compound
This protocol details the steps for a 1H-13C TROSY-HSQC titration experiment to monitor the interaction of this compound with a target RNA.
1. RNA Sample Preparation (Isotopically Labeled)
-
In Vitro Transcription: Prepare the target RNA (e.g., EV71 SLII domain) using in vitro transcription with T7 RNA polymerase. For 1H-13C correlation experiments, use 13C-labeled nucleotide triphosphates (NTPs). Selective labeling of adenosine (13C-A) or other specific nucleotides can simplify spectra and aid in assignment.[1]
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity and homogeneity.
-
Buffer Exchange and Annealing: Desalt and exchange the purified RNA into the desired NMR buffer (e.g., 10 mM K2HPO4, 20 mM KCl, 0.5 mM EDTA, pH 6.5 in 99.9% D2O).[1][6] To ensure proper folding, heat the RNA sample to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Concentration Determination: Accurately determine the RNA concentration using UV-Vis spectrophotometry at 260 nm. A typical final RNA concentration for the NMR experiment is 100 µM.[4]
2. This compound Stock Solution Preparation
-
Dissolve this compound powder in a suitable solvent, such as DMSO-d6, to create a concentrated stock solution (e.g., 10-20 mM). The use of a deuterated solvent minimizes interfering signals in the 1H NMR spectrum.
-
Prepare a series of dilutions from the stock solution in the same NMR buffer used for the RNA sample.
3. NMR Titration Experiment
-
Sample Preparation: Prepare the initial NMR sample containing the 13C-labeled RNA in the NMR buffer in a high-quality NMR tube (e.g., Shigemi tube). The final volume should be appropriate for the spectrometer's probe (e.g., 300-500 µL).
-
Reference Spectrum: Acquire a reference 1H-13C TROSY-HSQC spectrum of the RNA alone. This spectrum represents the "free" state of the RNA.
-
Titration: Add small aliquots of the DMA-135 stock solution to the RNA sample to achieve a series of increasing ligand-to-RNA molar ratios (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1). After each addition, gently mix the sample and allow it to equilibrate.
-
Data Acquisition at Each Titration Point: Acquire a 1H-13C TROSY-HSQC spectrum at each titration point under identical experimental conditions.
4. NMR Data Acquisition Parameters (Example)
-
Spectrometer: 800 MHz or higher field spectrometer equipped with a cryoprobe.
-
Experiment: 1H-13C TROSY-HSQC.
-
Data Points: Collect a sufficient number of data points in both the direct (1H) and indirect (13C) dimensions to achieve good resolution.
-
Scans: The number of scans should be optimized to obtain an adequate signal-to-noise ratio for each spectrum.
5. Data Processing and Analysis
-
Processing: Process the acquired NMR data using appropriate software (e.g., NMRPipe, Bruker TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Chemical Shift Perturbation (CSP) Analysis:
-
Overlay the spectra from the titration series.
-
Identify and track the chemical shifts of RNA resonances that change upon the addition of DMA-135.
-
Calculate the weighted-average chemical shift difference (Δδ) for each perturbed residue at each titration point using the following equation: Δδ = √[ (ΔδH)^2 + (α * ΔδC)^2 ] where ΔδH and ΔδC are the chemical shift changes in the 1H and 13C dimensions, respectively, and α is a weighting factor (typically around 0.14 for 15N, and can be optimized for 13C).
-
-
Binding Site Mapping: Map the residues with significant CSPs onto the known or predicted secondary or tertiary structure of the RNA to identify the binding site of DMA-135.
-
Dissociation Constant (Kd) Determination:
-
Plot the chemical shift perturbations (Δδ) for significantly affected residues as a function of the total ligand concentration.
-
Fit the resulting binding isotherms to a 1:1 binding model equation to extract the dissociation constant (Kd). This can be done using software like GraphPad Prism or by non-linear regression analysis in other programs. The following equation can be used for fitting, assuming the ligand is in excess: Δδ = Δδ_max * ( [L] / (Kd + [L]) ) where Δδ is the observed chemical shift change at a given ligand concentration [L], and Δδ_max is the maximum chemical shift change at saturation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - Repository - Public Health Scotland [publichealthscotland.scot]
- 5. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isothermal Titration Calorimetry (ITC) for Characterizing DMA-135 Hydrochloride Binding Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative study of biomolecular interactions.[1] It directly measures the heat released or absorbed during a binding event, allowing for the determination of multiple thermodynamic parameters in a single experiment.[2][3][4] This application note provides a detailed protocol for characterizing the binding of a small molecule, DMA-135 hydrochloride, to its putative protein target, a kinase designated as Kinase-X.
ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][5] This information is invaluable in drug discovery for lead optimization, mechanism of action studies, and validating hits from primary screens.[2][3] The protocol outlined below is a comprehensive guide for researchers aiming to employ ITC for the characterization of small molecule-protein interactions.
Experimental Protocols
A successful ITC experiment is critically dependent on careful sample preparation and experimental design.
1. Materials and Reagents
-
Protein: Purified Kinase-X protein (concentration to be accurately determined).
-
Ligand: this compound (molecular weight and purity known).
-
Buffer: A buffer with a low ionization enthalpy is recommended to minimize buffer-related heat changes.[6][7] A suitable buffer would be 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Co-solvent (if required): DMSO for dissolving the ligand.
-
Other: General laboratory equipment for buffer preparation and sample handling.
2. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality ITC data.[8]
-
Buffer Matching: The protein and ligand must be in identical buffer solutions to minimize heats of dilution.[9][6][7] It is best to dialyze the protein against the final buffer. The final dialysis buffer should then be used to dissolve the ligand.
-
Concentration Determination: Accurately determine the concentrations of both the protein and the ligand solutions. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[9][8]
-
Ligand Solution: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution into the final, matched buffer to achieve the desired concentration. The final DMSO concentration should be identical in both the protein and ligand solutions to avoid artifacts from heats of dilution.[6][7]
-
Protein Solution: Prepare the Kinase-X solution in the final, matched buffer. If the ligand solution contains DMSO, the protein solution must be adjusted to the same DMSO concentration.[7]
-
Degassing: Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles from interfering with the measurements.[4]
3. ITC Experiment Setup
The following are recommended starting parameters for a typical ITC experiment. These may need to be optimized for the specific system under study.
-
Instrument: A MicroCal ITC200 or similar instrument is suitable.
-
Temperature: 25°C.
-
Sample Cell (Protein): 10 µM Kinase-X.
-
Syringe (Ligand): 100 µM this compound. The ligand concentration should ideally be 10-15 times that of the protein.[9][7]
-
Injection Volume: A series of 19 injections of 2 µL each.
-
Stirring Speed: 750 rpm.
-
Reference Cell: Filled with deionized water or the matched buffer.[9][4]
4. Experimental Procedure
-
Equilibrate the instrument to the desired temperature.
-
Load the degassed Kinase-X solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.[10]
-
Initiate the titration experiment. The instrument will automatically inject the ligand into the protein solution and record the heat changes.
-
After the experiment, clean the instrument according to the manufacturer's protocol.
Data Presentation
The raw ITC data consists of a series of heat spikes corresponding to each injection. Integration of these peaks yields a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.[10][11]
Table 1: Thermodynamic Parameters for this compound Binding to Kinase-X
| Parameter | Value | Units |
| Stoichiometry (n) | 1.1 ± 0.1 | |
| Dissociation Constant (K D ) | 150 ± 20 | nM |
| Enthalpy Change (ΔH) | -12.5 ± 0.5 | kcal/mol |
| Entropy Change (TΔS) | 2.3 ± 0.6 | kcal/mol |
| Gibbs Free Energy (ΔG) | -14.8 ± 0.2 | kcal/mol |
Table 2: Experimental Conditions
| Parameter | Value |
| Instrument | MicroCal ITC200 |
| Temperature | 25°C |
| Buffer | 50 mM Tris-HCl, 150 mM NaCl, 2% DMSO, pH 7.5 |
| Protein Concentration | 10 µM |
| Ligand Concentration | 100 µM |
Visualization
Experimental Workflow Diagram
Caption: Workflow for ITC binding analysis of DMA-135 to Kinase-X.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITC sample preparation [structbio.vanderbilt.edu]
- 7. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. cif.iastate.edu [cif.iastate.edu]
Application Notes and Protocols: A Methodology for Protein-Biotinylated RNA Pull-Down Experiments with DMA-135
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for investigating the interaction between a specific RNA molecule and its binding proteins, utilizing the small molecule DMA-135. The protocol outlines a biotinylated RNA pull-down assay, a robust technique for isolating and identifying RNA-binding proteins (RBPs) from cellular lysates.[1] DMA-135 is a small molecule known to modulate RNA-protein interactions, specifically by stabilizing a ternary complex involving the internal ribosomal entry site (IRES) of Enterovirus 71 (EV71) and the AUF1 protein, which leads to the repression of viral translation.[2][3] This application note will detail the experimental workflow, from the preparation of biotinylated RNA probes to the quantitative analysis of pulled-down proteins, providing researchers with a framework to study the effects of small molecules like DMA-135 on RNA-protein complexes.
Introduction
The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, including RNA splicing, transport, stability, and translation.[4] Dysregulation of these interactions is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The biotinylated RNA pull-down assay is a powerful in vitro technique used to isolate and identify proteins that bind to a specific RNA of interest.[1][4] This method relies on the high affinity of streptavidin for biotin. An RNA sequence of interest is transcribed in vitro with biotin-labeled nucleotides, creating a "bait" molecule. This biotinylated RNA is then incubated with a cellular extract, allowing for the formation of RNA-protein complexes. These complexes are subsequently captured using streptavidin-coated beads, and unbound proteins are washed away. Finally, the bound proteins are eluted and can be identified by techniques such as mass spectrometry or western blotting.[1][5]
DMA-135 has been identified as a small molecule that can allosterically induce a conformational change in an RNA structure, thereby stabilizing a ternary complex with a specific protein.[2][3] This unique mechanism of action makes it a valuable tool for studying RNA-protein interactions and a potential lead compound in drug development.[6] This protocol provides a step-by-step guide for performing a biotinylated RNA pull-down experiment to investigate the effect of DMA-135 on the interaction between a target RNA and its binding proteins.
Key Concepts and Signaling Pathway
DMA-135's mechanism of action, as elucidated in the context of EV71, involves the stabilization of an inhibitory RNA-protein complex. It binds to the stem-loop II (SLII) structure of the viral IRES, inducing a conformational change that promotes the binding of the host protein AUF1.[3][7] This stabilized ternary complex of DMA-135, SLII RNA, and AUF1 represses viral translation and subsequent replication.[2][3] This principle can be applied to study other RNA-protein interactions that may be similarly modulated by small molecules.
Experimental Workflow
The overall workflow for the biotinylated RNA pull-down experiment with DMA-135 is depicted below. The process begins with the in vitro transcription of biotinylated RNA, followed by incubation with cell lysate in the presence or absence of DMA-135. The RNA-protein complexes are then captured, washed, and the proteins are eluted for downstream analysis.
References
- 1. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 2. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
- 3. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes [en.bio-protocol.org]
- 5. MS Analysis of RNA Pull Down - CD Genomics [rna.cd-genomics.com]
- 6. Research & Development | PhRMA [phrma.org]
- 7. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of a Stock Solution of DMA-135 Hydrochloride: An Application Note
For research, scientific, and drug development professionals.
This document provides a detailed protocol for the preparation of a stock solution of DMA-135 hydrochloride, a known inhibitor of enterovirus 71 (EV71) internal ribosome entry site (IRES)-dependent translation and replication.[1][2][3][4][5][6] Adherence to this protocol will ensure the accurate and safe preparation of a concentrated stock solution for use in various in vitro and cell-based assays.
Compound Information
It is crucial to understand the physicochemical properties of this compound to ensure proper handling, storage, and solution preparation.
| Property | Value | Source |
| Molecular Weight | 359.81 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | DMSO: ≥ 40 mg/mL | [2] |
| CAS Number | 2237925-62-9 | [1][2] |
Required Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, RNase-free microcentrifuge tubes or cryovials
-
Pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
While specific toxicity data for this compound is not extensively detailed, it is prudent to handle it as a potentially hazardous compound.[7]
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
-
Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.
-
Prepare the stock solution in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental needs.
4.1. Calculation of Required Mass:
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Volume (mL) x 10 mM x 359.81 ( g/mol ) / 1000
Example for 1 mL of 10 mM stock solution:
Mass (mg) = 1 mL x 10 mmol/L x 359.81 mg/mmol / 1000 mL/L = 3.5981 mg
4.2. Step-by-Step Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the calculated amount of this compound powder (e.g., 3.60 mg for a 1 mL stock) and record the exact weight.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, for 3.60 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary, as solubility can be enhanced with heat.[1]
-
-
Aliquotting and Storage:
-
Once the solution is clear and homogenous, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected cryovials to minimize freeze-thaw cycles.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store at -20°C.[1]
-
Ensure the storage containers are sealed tightly to prevent moisture absorption by the DMSO.[1]
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Signaling Pathway Context
This compound has been identified as an inhibitor of the enterovirus 71 (EV71) internal ribosome entry site (IRES). It functions by binding to the SLII domain of the IRES, which in turn stabilizes a ternary complex with the AUF1 protein, ultimately repressing viral translation.[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 2237925-62-9 | MOLNOVA [molnova.cn]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
The recommended storage conditions for DMA-135 hydrochloride solutions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the storage and handling of DMA-135 hydrochloride solutions to ensure their stability and efficacy in research and drug development settings. The included protocols offer standardized methods for preparing and evaluating the stability of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of Enterovirus 71 (EV71) replication.[1] Its mechanism of action involves binding to the stem-loop II (SLII) domain of the viral internal ribosome entry site (IRES). This binding induces a conformational change in the RNA, which allosterically stabilizes a ternary complex with the host protein AU-rich element-binding factor 1 (AUF1), ultimately repressing viral translation.[2][3] Given its potential as an antiviral agent, understanding its stability under various storage conditions is critical for reliable experimental outcomes.
Recommended Storage Conditions for this compound Stock Solutions
Proper storage of this compound stock solutions is essential to maintain their integrity and activity over time. The following conditions are recommended based on available data.
Table 1: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Maximum Storage Duration | Key Considerations |
| -80°C | DMSO | 6 months | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, moisture-resistant containers.[1] |
| -20°C | DMSO | 1 month | Suitable for short-term storage. Aliquot to minimize freeze-thaw cycles. Ensure containers are well-sealed to prevent moisture absorption by DMSO.[1] |
| 4°C (Refrigerated) | Aqueous Buffers | Data not available. Recommended for freshly prepared working solutions for same-day use.[1][4] | Short-term storage may be possible, but stability studies are required to determine the viable duration. |
| Room Temperature | Aqueous Buffers | Data not available. Not recommended for storage. | Prone to degradation. Solutions should be prepared fresh before use. |
Preparation of this compound Solutions
The following protocols describe the preparation of stock and working solutions for in vitro and in vivo experiments.
Preparation of Stock Solutions in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed, and clearly labeled microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Preparation of Aqueous Working Solutions
For most biological assays, the DMSO stock solution needs to be diluted into an aqueous buffer. It is crucial to ensure that the final concentration of DMSO is compatible with the experimental system, typically below 0.5%. Due to the potential for precipitation of hydrophobic compounds in aqueous media, co-solvents are often necessary.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol provides an example for preparing a 1 mL working solution.
-
Thaw a frozen aliquot of the 50 mg/mL this compound stock solution in DMSO at room temperature.
-
To prepare a clear solution of ≥ 5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[1]
-
Add 450 µL of saline or a suitable buffer (e.g., PBS) to adjust the final volume to 1 mL.[1]
-
This intermediate stock can be further diluted to the final desired concentration in the appropriate cell culture medium or assay buffer immediately before use.
Protocol 3: Preparation of Working Solutions for In Vivo Studies
This protocol provides an example for preparing a 1 mL working solution for animal studies.
-
Thaw a frozen aliquot of the 50 mg/mL this compound stock solution in DMSO at room temperature.
-
To prepare a clear solution of ≥ 5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.[1]
-
The 20% SBE-β-CD in saline should be prepared by dissolving 2 g of SBE-β-CD powder in 10 mL of saline and stored at 4°C for up to one week.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Stability of this compound Solutions
Table 2: Potential Degradation Pathways and Recommended Stability Testing
| Stress Condition | Potential Degradation Pathway | Recommended Testing Protocol |
| pH | Hydrolysis of the amide bond, particularly at acidic or basic pH. Alteration of the ionization state of the amine groups. | Incubate solutions at various pH values (e.g., pH 2, 4, 7, 9, 12) at a controlled temperature. Analyze samples at different time points using a stability-indicating HPLC method. |
| Light | Photodegradation, leading to the formation of photo-isomers or degradation products. | Expose solutions to controlled light conditions as per ICH Q1B guidelines. A dark control should be run in parallel. Analyze samples before and after exposure. |
| Temperature | Increased rate of hydrolysis and oxidation at elevated temperatures. | Store solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Analyze samples at regular intervals to determine the degradation rate. |
| Oxidation | Oxidation of the amine or other susceptible functional groups. | Expose solutions to an oxidizing agent (e.g., hydrogen peroxide). Analyze for the formation of oxidation products. |
Experimental Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.
Protocol 4: Forced Degradation Study
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., 50% acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the solution and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ to the solution and store at room temperature.
-
Thermal Degradation: Incubate the solution at 60°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines, with a dark control stored under the same conditions.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate and quantify the parent compound and any degradation products.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in the inhibition of EV71 replication.
Caption: Mechanism of this compound action.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for assessing the stability of this compound solutions.
References
- 1. mRNA Decay Factor AUF1 Binds the Internal Ribosomal Entry Site of Enterovirus 71 and Inhibits Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Repurposing of Cellular Proteins during Enterovirus A71 Infection | MDPI [mdpi.com]
- 3. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: DMA-135 Hydrochloride for Probing RNA Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMA-135 hydrochloride is a small molecule that has emerged as a valuable tool for investigating the structure and function of viral RNA. It has been shown to inhibit the replication of clinically significant viruses, such as Enterovirus 71 (EV71) and SARS-CoV-2, by directly targeting and modulating the conformation of structured RNA elements within the viral genomes.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a probe for RNA structure and function, with a focus on its application in antiviral research and drug development.
This compound's mechanism of action against EV71 involves binding to the stem-loop II (SLII) domain of the Internal Ribosome Entry Site (IRES).[2][4] This interaction induces a conformational change in the RNA, which in turn stabilizes a ternary complex with the host protein AUF1, leading to the repression of viral translation.[2][5][6] In the context of SARS-CoV-2, DMA-135 has been demonstrated to bind to stem-loop structures within the 5'-untranslated region (UTR).[3] These properties make this compound an excellent tool for studying RNA-ligand interactions, RNA conformational changes, and for validating viral RNA structures as therapeutic targets.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound against Enterovirus 71 (EV71)
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (KD) for SLII domain | ~520 nM | - | [1] |
| IC50 for replication inhibition | 7.54 µM | SF268 | [3][7] |
| CC50 (Cytotoxicity) | >100 µM | SF268 and Vero | [3] |
Table 2: In Vitro Activity of this compound against SARS-CoV-2
| Parameter | Value | Cell Line | Reference |
| IC50 for viral RNA reduction | ~10 µM | Vero E6 | [1][2] |
| Reduction in FLuc activity (10 µM) | ~50% | Vero E6 | [1][2] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in probing RNA structure.
Experimental Protocols
Dual-Luciferase Reporter Assay for IRES Activity
This protocol is designed to assess the inhibitory effect of this compound on IRES-dependent translation using a bicistronic reporter plasmid.
Materials:
-
Bicistronic reporter plasmid (e.g., pRHF-EV71-5’UTR containing Renilla luciferase (RLuc) for cap-dependent translation and Firefly luciferase (FLuc) for IRES-dependent translation)
-
Mammalian cell line susceptible to transfection (e.g., SF268, Vero, HEK293T)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the bicistronic reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
DMA-135 Treatment: Approximately 4-6 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis:
-
Wash the cells once with 1X PBS.
-
Add 100 µL of 1X Passive Lysis Buffer to each well.
-
Incubate on a rocking platform for 15 minutes at room temperature.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of IRES activity.
-
In Vitro RNA Pull-down Assay
This protocol aims to demonstrate the stabilization of the viral RNA-host protein complex by this compound.
Materials:
-
Biotinylated viral RNA (e.g., EV71 SLII domain)
-
Cell lysate containing the protein of interest (e.g., AUF1)
-
This compound
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
RNA Folding: Resuspend biotinylated RNA in an appropriate folding buffer, heat at 95°C for 2 minutes, and then cool slowly to room temperature to allow for proper folding.
-
Binding Reaction:
-
In separate tubes, combine the folded biotinylated RNA with cell lysate.
-
Add increasing concentrations of this compound to the respective tubes (include a DMSO control).
-
Incubate the reactions at room temperature for 30 minutes with gentle rotation.
-
-
Complex Capture:
-
Add pre-washed streptavidin-coated magnetic beads to each reaction.
-
Incubate for 1 hour at 4°C with rotation to capture the biotinylated RNA and any bound proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with a suitable wash buffer to remove non-specific protein binding.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the protein of interest (e.g., anti-AUF1).
-
-
Data Interpretation: An increase in the amount of pulled-down protein in the presence of this compound indicates that the small molecule stabilizes the RNA-protein interaction.
In-Cell SHAPE-MaP with this compound
This protocol adapts the standard in-cell SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) to probe RNA structural changes induced by this compound.
Materials:
-
Cultured cells expressing the RNA of interest
-
This compound
-
SHAPE probing reagent (e.g., 1M7 or NAI)
-
RNA purification kit
-
Reverse transcriptase
-
Primers specific to the RNA of interest
-
PCR amplification reagents
-
Next-generation sequencing platform and reagents
-
SHAPE-MaP analysis software
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with a working concentration of this compound (determined from previous dose-response experiments, e.g., 10-50 µM) and another set with DMSO as a negative control.
-
Incubate for a sufficient time to allow DMA-135 to enter the cells and interact with the target RNA (e.g., 4-24 hours).
-
-
In-Cell SHAPE Probing:
-
To both DMA-135-treated and DMSO-treated cells, add the SHAPE reagent (e.g., 1M7 to a final concentration of 100 mM) and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Include a no-probe control for each condition.
-
-
RNA Isolation:
-
Immediately quench the SHAPE reaction and lyse the cells.
-
Purify the total RNA using a standard RNA extraction method (e.g., TRIzol followed by column purification).
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
-
Reverse Transcription and Mutational Profiling:
-
Perform reverse transcription on the purified RNA using a primer specific to the target RNA and a reverse transcriptase that introduces mutations at the sites of 2'-O-adducts.
-
-
Library Preparation and Sequencing:
-
Amplify the cDNA of the target RNA region by PCR.
-
Prepare sequencing libraries from the PCR products.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference sequence of the target RNA.
-
Use SHAPE-MaP analysis software to calculate the mutation rates at each nucleotide position, which correspond to the SHAPE reactivities.
-
Compare the SHAPE reactivity profiles of the DMA-135-treated samples to the DMSO-treated controls.
-
Regions with significant changes in reactivity upon DMA-135 treatment are indicative of ligand binding and/or induced conformational changes in the RNA structure.
-
Conclusion
This compound is a potent and specific tool for the study of RNA structure and function, particularly in the context of viral IRES elements and other structured RNAs. The protocols provided herein offer a framework for researchers to utilize this small molecule to investigate RNA-ligand interactions, probe RNA conformational dynamics, and validate RNA as a druggable target. These methods can be adapted and optimized for specific research questions and experimental systems, contributing to a deeper understanding of the role of RNA in disease and the development of novel RNA-targeted therapeutics.
References
- 1. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSIC divulges new antiviral compounds for coronavirus acute respiratory syndrome | BioWorld [bioworld.com]
- 7. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antiviral Activity Assays Using DMA-135 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMA-135 hydrochloride is a small molecule inhibitor identified as a potent antiviral agent, particularly against Enterovirus 71 (EV71).[1][2] This compound exhibits its antiviral properties through a novel mechanism of action, targeting the viral RNA itself.[1][2][3] These application notes provide a detailed protocol for assessing the antiviral activity of this compound in cell-based assays, a critical step in the evaluation of new antiviral candidates. The methodologies described herein are foundational for determining a compound's efficacy, potency, and potential cytotoxicity.
Mechanism of Action of this compound
This compound targets the Internal Ribosome Entry Site (IRES) of the viral RNA, specifically the stem-loop II (SLII) domain.[1][2][3] Its mechanism involves binding to the SLII structure, which induces a conformational change in the RNA.[1][2][4] This altered conformation enhances the binding of the host protein AU-rich element-binding factor 1 (AUF1), which acts as a translational repressor. The stabilization of this ternary complex of DMA-135, SLII RNA, and AUF1 effectively inhibits the IRES-mediated translation of viral proteins, thereby suppressing viral replication.[1][2][3] This targeted approach on a viral RNA structure presents a promising strategy for the development of new antiviral therapeutics.[1][2]
Data Presentation
The antiviral efficacy and cytotoxicity of this compound are summarized below. The 50% effective concentration (EC50) or inhibitory concentration (IC50) represents the concentration at which a 50% reduction in viral activity is observed, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.[5] The Selectivity Index (SI), the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Enterovirus 71 (EV71) | SF268 / Vero | Plaque Reduction | 7.54 ± 0.0024 | >100 | >13.3 |
Table 1: Antiviral activity and cytotoxicity of this compound against Enterovirus 71. Data sourced from reference[1].
| DMA-135 Concentration (µM) | Virus Titer Reduction (Log) |
| 0.5 | 2 |
| 50 | 5 |
Table 2: Dose-dependent reduction of EV71 titers by this compound in SF268 cells. Data sourced from reference[1].
Experimental Protocols
Cytotoxicity Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., SF268 or Vero cells)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium from the cells and add the different concentrations of this compound. Include a "cells only" control with fresh medium.
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 24-48 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent host cells (e.g., Vero cells) in 6-well or 12-well plates
-
Enterovirus 71 (EV71) stock
-
This compound
-
Serum-free medium
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Dilute the EV71 stock to a concentration that will produce 50-100 plaque-forming units (PFU) per well.
-
Mix the diluted virus with each concentration of this compound (and a no-drug control) and incubate for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and wash with PBS.
-
Inoculate the cells with the virus/compound mixtures and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and gently add the semi-solid overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days for EV71).
-
Fix the cells (e.g., with 10% formalin) and then remove the overlay.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control and determine the IC50 value.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious progeny virus.
Materials:
-
Host cells (e.g., SF268 cells) in culture plates or flasks
-
EV71 stock
-
This compound
-
Culture medium
-
Materials for virus titration (e.g., plaque assay as described above or TCID50 assay)
Procedure:
-
Seed cells and allow them to become confluent.
-
Infect the cells with EV71 at a specific Multiplicity of Infection (MOI), for example, an MOI of 1.[1]
-
After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add culture medium containing serial dilutions of this compound (and a no-drug control).
-
Incubate the cells for a full replication cycle (e.g., 24 hours for EV71).[1]
-
Harvest the cell culture supernatant, which contains the progeny virus.
-
Determine the viral titer in the harvested supernatants using a standard titration method like a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.[6]
-
Calculate the reduction in virus yield for each this compound concentration compared to the no-drug control.
Dual-Luciferase Reporter Assay for IRES Activity
This assay specifically measures the inhibitory effect of this compound on viral IRES-mediated translation.[1][7]
Materials:
-
Host cells (e.g., SF268 cells)
-
Bicistronic reporter plasmid containing Renilla luciferase (RLuc) for cap-dependent translation and Firefly luciferase (FLuc) downstream of the EV71 IRES for IRES-dependent translation (RLuc-EV71-5’UTR-FLuc).[1][7]
-
Transfection reagent
-
This compound
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Transfect the host cells with the bicistronic reporter plasmid.
-
After transfection, add culture medium containing various concentrations of this compound.
-
Incubate the cells for a sufficient period for reporter gene expression (e.g., 48 hours).[1][7]
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure both Firefly and Renilla luciferase activities sequentially in a luminometer.
-
Calculate the ratio of FLuc to RLuc activity for each concentration. A decrease in this ratio indicates specific inhibition of IRES-mediated translation.
Conclusion
The protocols outlined provide a comprehensive framework for evaluating the antiviral activity of this compound. By employing these cell-based assays, researchers can effectively quantify the compound's potency against viral replication, assess its cytotoxicity to determine a therapeutic window, and confirm its specific mechanism of action on the viral IRES. These methods are essential for the continued development and characterization of DMA-135 and other RNA-targeted antiviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IRES activity verification and dual luciferase reporter assay [bio-protocol.org]
- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes: The Effective Concentration Range of DMA-135 Hydrochloride for Inhibiting EV71
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterovirus 71 (EV71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), particularly in children.[1] Severe cases can lead to neurological complications and even death.[1] The EV71 genome contains an internal ribosome entry site (IRES) within the 5' untranslated region (5' UTR), which is crucial for the cap-independent translation of viral proteins and subsequent viral replication.[1][2][3] DMA-135 hydrochloride has been identified as a small molecule inhibitor of EV71 replication.[1][4] It targets the stem-loop II (SLII) structure of the EV71 IRES.[1][5] This document provides detailed information on the effective concentration of this compound for inhibiting EV71, its mechanism of action, and relevant experimental protocols.
Mechanism of Action
This compound inhibits EV71 replication through a novel allosteric mechanism.[1][4][5] The molecule binds to the EV71 IRES RNA, inducing a conformational change.[1][4][6] This change stabilizes a ternary complex formed by DMA-135, the viral RNA, and the host protein AU-rich element binding factor 1 (AUF1), which represses viral translation.[1][4][5] By attenuating IRES-dependent translation, DMA-135 effectively inhibits viral replication with low cellular toxicity.[1][7]
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Unveiling Protein Interaction Dynamics with DMA-135 Hydrochloride using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying protein interactions affected by DMA-135 hydrochloride. This small molecule has been identified as a potent allosteric inhibitor of Enterovirus 71 (EV71) replication.[1][2][3] Understanding its impact on host-pathogen protein interactions is crucial for elucidating its mechanism of action and for the development of novel antiviral therapeutics.
Introduction to this compound
This compound targets the internal ribosomal entry site (IRES) of EV71, specifically the stem-loop II (SLII) structure.[1][4] Its mechanism of action involves inducing a conformational change in the SLII RNA, which in turn stabilizes a ternary complex with the host protein AU-rich element binding factor 1 (AUF1).[1][2][5][6] This enhanced interaction represses IRES-dependent translation of viral proteins, thereby inhibiting viral replication.[1][2][3] Another protein, heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), is also known to bind to the SLII region and stimulate translation, suggesting that DMA-135 disrupts a key regulatory axis of viral protein synthesis.[1][5]
Western blot analysis, particularly when coupled with techniques like pull-down assays, is an indispensable tool for investigating these molecular events.[7][8] It allows for the detection and quantification of specific proteins, providing insights into how DMA-135 modulates the interaction between the viral IRES and host cell factors.
Key Applications
-
Confirmation of Drug-Target Engagement: Validate the stabilizing effect of DMA-135 on the EV71 IRES SLII-AUF1 complex.
-
Dose-Response Studies: Quantify the dose-dependent effect of DMA-135 on the recruitment of AUF1 to the viral IRES.
-
Specificity Analysis: Investigate the specificity of DMA-135 by examining its effect on other RNA-binding proteins.
-
Screening of Analogs: Compare the efficacy of DMA-135 analogs in modulating the target protein interaction.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data derived from the known effects of DMA-135. This data illustrates the expected outcomes from Western blot analyses following a biotinylated RNA pull-down assay.
Table 1: Dose-Dependent Effect of DMA-135 on AUF1 Recruitment to EV71 IRES SLII
| DMA-135 Concentration (µM) | Normalized AUF1 Band Intensity (Arbitrary Units) | Fold Change vs. Control (0 µM) |
| 0 (Control) | 1.00 | 1.0 |
| 0.1 | 1.52 | 1.5 |
| 0.5 | 2.78 | 2.8 |
| 1.0 | 4.15 | 4.2 |
| 5.0 | 4.89 | 4.9 |
| 10.0 | 5.03 | 5.0 |
Table 2: Effect of DMA-135 on Viral Protein Expression
| Treatment | Target Viral Protein (e.g., VP1) Normalized Band Intensity | Fold Change vs. Untreated Control |
| Untreated Control | 1.00 | 1.0 |
| Vehicle Control (DMSO) | 0.98 | 1.0 |
| DMA-135 (1 µM) | 0.45 | 0.5 |
| DMA-135 (5 µM) | 0.12 | 0.1 |
Experimental Protocols
A core experimental approach to assess the impact of DMA-135 on the EV71 IRES-AUF1 interaction is a biotinylated RNA pull-down assay followed by Western blot analysis.
Protocol 1: Biotinylated RNA Pull-Down Assay
This protocol is designed to isolate the EV71 IRES SLII RNA and its interacting proteins from cell lysates treated with DMA-135.
Materials:
-
SF268 cells (or other suitable host cells)
-
This compound
-
Biotinylated EV71 IRES SLII RNA probe
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Wash buffers
Procedure:
-
Cell Culture and Treatment: Culture SF268 cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) or a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
RNA-Protein Binding: Incubate the cell lysates with the biotinylated EV71 IRES SLII RNA probe to allow for the formation of RNA-protein complexes.
-
Complex Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated RNA-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the RNA-bead complexes by boiling in SDS-PAGE sample buffer.
Protocol 2: Western Blot Analysis of Pulled-Down Proteins
This protocol describes the detection and quantification of AUF1 in the samples obtained from the pull-down assay.
Materials:
-
Eluted protein samples from Protocol 1
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-AUF1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the eluted proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AUF1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the data to an appropriate loading control if analyzing total cell lysates. For pull-down assays, compare the band intensities across different treatment conditions.[12][13]
Visualizations
The following diagrams illustrate the signaling pathway affected by DMA-135 and the experimental workflow.
Caption: Mechanism of DMA-135 action on EV71 IRES-mediated translation.
Caption: Workflow for Western blot analysis of DMA-135-affected protein interactions.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Expression Analysis by Western Blot and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LabXchange [labxchange.org]
- 9. Far-Western Blot Analysis in Protein Interaction Studies | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Far-Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols: DMA-135 Hydrochloride in High-Throughput Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DMA-135 hydrochloride in high-throughput screening (HTS) for antiviral compounds, particularly against Enterovirus 71 (EV71) and potentially other RNA viruses like SARS-CoV-2.
Introduction
This compound has emerged as a promising small molecule inhibitor of viral replication. Its primary mechanism of action against Enterovirus 71 (EV71) involves a novel RNA-centric approach. DMA-135 binds to the stem-loop II (SLII) structure within the viral Internal Ribosome Entry Site (IRES), inducing a conformational change in the RNA. This altered structure enhances the binding of the host protein AU-rich element binding factor 1 (AUF1), leading to the formation of a stable ternary complex (DMA-135-SLII-AUF1).[1][2][3][4] This complex effectively represses IRES-dependent translation of viral proteins, thereby inhibiting viral replication.[1][3] Studies have also demonstrated its activity against SARS-CoV-2, where it is suggested to target viral RNA structures.[5][6]
Mechanism of Action: EV71 Inhibition
The antiviral activity of DMA-135 against EV71 is not based on direct enzymatic inhibition but rather on the allosteric stabilization of an RNA-protein complex. This unique mechanism makes it a valuable tool for screening campaigns targeting viral RNA elements and their interactions with host factors.
Data Presentation
Antiviral Activity of this compound against Enterovirus 71 (EV71)
| Parameter | Cell Line | Assay | Concentration (µM) | Result | Reference |
| IRES-dependent Translation (FLuc Activity) | SF268 | Dual-Luciferase Reporter | 0.1 | ~10% decline | [1] |
| IRES-dependent Translation (FLuc Activity) | SF268 | Dual-Luciferase Reporter | 50 | 94% decline | [2] |
| Viral Titer Reduction | SF268 infected with EV71 (MOI=1) | Plaque Assay (Vero cells) | 0.25 | Significant reduction (P=0.000485) | [1] |
| Viral Titer Reduction | SF268 infected with EV71 (MOI=1) | Plaque Assay (Vero cells) | 0.5 | 2-log reduction | [1] |
| Viral Titer Reduction | SF268 infected with EV71 (MOI=1) | Plaque Assay (Vero cells) | 1 | Significant reduction (P=0.000167) | [1] |
| Viral Titer Reduction | SF268 infected with EV71 (MOI=1) | Plaque Assay (Vero cells) | 10 | Significant reduction (P=0.000167) | [1] |
| Viral Titer Reduction | SF268 infected with EV71 (MOI=1) | Plaque Assay (Vero cells) | 50 | Significant reduction (P=0.000167) | [1] |
Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay | Concentration (µM) | Result | Reference |
| Human Coronavirus OC43 | Vero E6 | Plaque Assay | 100 | ~1,000-fold reduction in virus titer | [6] |
| SARS-CoV-2 | Vero E6 | Q-RT-PCR | ~10 | IC50 of ~10 µM (reduction in viral RNA) | [6] |
| SARS-CoV-2 | Vero E6 | TCID50 Assay | 10 | Dose-dependent reduction in virus titer | [5][6] |
| SARS-CoV-2 | Vero E6 | TCID50 Assay | 50 | Dose-dependent reduction in virus titer | [5][6] |
| SARS-CoV-2 5' and 3' UTR Translation (FLuc) | Not specified | Dual-Luciferase Reporter | 10 | ~50% reduction in FLuc activity | [5][6] |
| SARS-CoV-2 5' and 3' UTR Translation (FLuc) | Not specified | Dual-Luciferase Reporter | 100 | 90% reduction in FLuc activity | [6] |
Experimental Protocols
High-Throughput Screening Workflow for Antiviral Compounds
The following diagram outlines a general workflow for a high-throughput screening campaign to identify novel antiviral compounds using a cell-based assay.
Protocol 1: EV71 IRES-Dependent Translation Assay (Dual-Luciferase Reporter)
This assay is designed to identify compounds that specifically inhibit the IRES-mediated translation of EV71.
Materials:
-
SF268 cells
-
Bicistronic reporter plasmid containing Renilla luciferase (RLuc) upstream of the EV71 5'UTR and Firefly luciferase (FLuc) downstream (RLuc-EV71-5'UTR-FLuc).[1]
-
In vitro transcription kit
-
Transfection reagent
-
This compound (positive control)
-
Test compounds
-
96-well plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
RNA Synthesis: In vitro transcribe the dual-luciferase reporter RNA from the pRHF-EV71-5'UTR plasmid.[1]
-
Cell Seeding: Seed SF268 cells in 96-well plates to achieve a confluent monolayer on the day of transfection.
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound (e.g., from 0.001 to 100 µM).[1]
-
Transfection and Treatment:
-
Transfect the SF268 cells with the in vitro transcribed RLuc-EV71-5'UTR-FLuc RNA using a suitable transfection reagent.
-
Immediately after transfection, add the prepared concentrations of test compounds and DMA-135 to the respective wells.
-
-
Incubation: Incubate the plates for 48 hours.[1]
-
Luciferase Measurement:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
The RLuc signal, driven by cap-dependent translation, serves as an internal control for cell viability and non-specific effects.[2]
-
The FLuc signal represents IRES-dependent translation.[2]
-
-
Data Analysis:
-
Normalize the FLuc activity to the RLuc activity for each well.
-
Compare the normalized FLuc activity in compound-treated wells to the vehicle control (e.g., DMSO) to determine the percent inhibition.
-
Protocol 2: Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the reduction in infectious virus particles produced in the presence of test compounds.
Materials:
-
SF268 cells (for infection)
-
Vero cells (for plaque formation)
-
Enterovirus 71 (EV71) stock
-
This compound (positive control)
-
Test compounds
-
Cell culture medium
-
Agarose (B213101) or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Methodology:
-
Cell Infection:
-
Seed SF268 cells in multi-well plates and grow to confluency.
-
Infect the cells with EV71 at a multiplicity of infection (MOI) of 1.[1]
-
-
Compound Treatment: Immediately after infection, add various concentrations of the test compounds and this compound to the infected cells.[1]
-
Incubation: Incubate the infected plates for 24 hours.[1]
-
Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virus.
-
Plaque Assay:
-
Prepare serial dilutions of the harvested supernatants.
-
Infect confluent monolayers of Vero cells with the diluted supernatants for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.
-
Incubate for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques to determine the viral titer (Plaque Forming Units per mL, PFU/mL).
-
-
Data Analysis: Compare the viral titers from compound-treated cells to the vehicle control to calculate the reduction in viral replication.
Safety Precautions
Standard laboratory safety procedures should be followed when handling cell cultures, viruses, and chemical compounds. Work with infectious viruses must be conducted in an appropriate biosafety level (BSL) facility. Researchers should consult the Safety Data Sheet (SDS) for this compound and other chemicals before use.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of DMA-135 hydrochloride for in vivo studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of DMA-135 hydrochloride for in vivo studies.
Troubleshooting Guide: Solubility Issues with this compound
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding aqueous solution | The compound is "salting out" of the organic solvent. | 1. Increase the proportion of organic co-solvent: Try a higher ratio of DMSO or PEG300 in the final formulation. 2. Use a different co-solvent system: Explore alternative solvents like ethanol (B145695) or propylene (B89431) glycol in combination with water. 3. Utilize a cyclodextrin-based formulation: Cyclodextrins can encapsulate the drug and improve its aqueous solubility.[1] |
| Cloudy or hazy solution | Incomplete dissolution or presence of insoluble impurities. | 1. Increase sonication time or temperature: Gently warm the solution (e.g., to 37°C) and sonicate for a longer duration. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles before administration. 3. Re-evaluate the solvent system: The chosen solvent may not be optimal for the desired concentration. |
| Phase separation | Immiscibility of formulation components. | 1. Ensure thorough mixing: Vortex the solution vigorously between the addition of each component. 2. Adjust the ratio of components: The relative amounts of oil, surfactant, and aqueous phase may need optimization. 3. Consider a different surfactant: The chosen surfactant may not be effective for the specific solvent system.[2] |
| Difficulty achieving desired concentration | The compound's solubility limit is being exceeded in the chosen vehicle. | 1. Consult pre-formulation data: Refer to the provided formulation protocols as a starting point. 2. Perform a solubility screen: Test the solubility of this compound in a small panel of biocompatible solvents and co-solvents. 3. Consider a different formulation strategy: If simple solvent systems fail, more advanced techniques like lipid-based formulations or nanosuspensions may be necessary.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for dissolving this compound for in vivo studies?
A1: Based on available data, here are two validated protocols for preparing a clear solution of this compound at a concentration of ≥ 5 mg/mL:
Formulation 1: Co-solvent System
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[5]
Formulation 2: Cyclodextrin-based System
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.[5]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound in DMSO is 50 mg/mL, which may be achieved with ultrasonic assistance and warming to 60°C.[5] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[5]
Q3: What are some general strategies to improve the solubility of a hydrochloride salt like DMA-135 for in vivo administration?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds for in vivo studies:
-
pH Adjustment: Since DMA-135 is a hydrochloride salt, the pH of the formulation can significantly influence its solubility. For basic drugs, adjusting the pH towards the acidic range can increase solubility.[6]
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO, PEG300, or ethanol) and an aqueous vehicle can significantly improve solubility.[3]
-
Surfactants: Surfactants like Tween 80 and Span can increase the permeability of the active ingredient to the dissolution medium, thereby increasing solubility.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[1]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can be an effective approach.[4]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanonization increases the surface area, which can lead to a higher dissolution rate.[6]
Q4: Are there any excipients that should be avoided for in vivo studies?
A4: The choice of excipients is critical and depends on the route of administration and the animal model. It is essential to use excipients with a known safety profile for the intended application. Always consult toxicology data for the specific excipients and concentrations being used. For parenteral routes, excipients must be sterile and pyrogen-free.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes | Reference |
| This compound | DMSO | 50 mg/mL | Requires sonication and warming to 60°C. Use of anhydrous DMSO is recommended. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Solution using a Co-solvent System
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to prepare a 50 mg/mL stock solution. Use sonication and gentle warming (up to 60°C) if necessary to achieve complete dissolution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture thoroughly until a homogenous solution is obtained.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
Add 450 µL of sterile saline to the tube.
-
Vortex the final solution thoroughly to ensure complete mixing. The final concentration of this compound will be 5 mg/mL.
Protocol 2: Preparation of a 5 mg/mL this compound Solution using a Cyclodextrin-based System
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to prepare a 50 mg/mL stock solution. Use sonication and gentle warming (up to 60°C) if necessary to achieve complete dissolution.
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained. The final concentration of this compound will be 5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. pharmtech.com [pharmtech.com]
- 2. senpharma.vn [senpharma.vn]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting inconsistent results in DMA-135 hydrochloride antiviral assays.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using DMA-135 hydrochloride in antiviral assays. Inconsistent results can arise from various factors, and this resource aims to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
DMA-135 is a small molecule inhibitor of viral translation and replication, showing activity against viruses like Enterovirus 71 (EV71) and SARS-CoV-2.[1][2] Its primary mechanism involves targeting structured RNA elements within the virus's genome.[3][4] For EV71, DMA-135 binds to the stem-loop II (SLII) domain of the Internal Ribosome Entry Site (IRES).[3][5] This binding induces a conformational change in the RNA, which allosterically stabilizes a ternary complex with a host protein called AUF1.[3][4][5] The formation of this stable DMA-135-SLII-AUF1 complex ultimately represses IRES-dependent translation, thereby inhibiting the production of new viral particles.[1][3]
Q2: How should I prepare and store stock solutions of this compound?
For cell-based assays, it is recommended to prepare a high-concentration stock solution in a sterile, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[6]
-
Preparation: Carefully weigh the compound and dissolve it in the appropriate volume of DMSO to achieve the desired molarity. If the compound is difficult to dissolve, gentle warming at 37°C or brief sonication may help.[6]
-
Storage: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C for long-term stability.
-
Usage: When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the assay wells is low (typically below 0.5%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]
Q3: What are EC50, CC50, and the Selectivity Index (SI)?
These are critical parameters for evaluating the efficacy and safety of an antiviral compound.
-
EC50 (50% Effective Concentration): The concentration of the drug that reduces a specific measure of viral activity (e.g., plaque formation, viral RNA levels, or cytopathic effect) by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in the viability of uninfected host cells.
-
Selectivity Index (SI): This is the ratio of CC50 to EC50 (SI = CC50 / EC50). The SI is a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.
Q4: What is the expected antiviral activity range for DMA-135?
The effective concentration of DMA-135 is dose-dependent and varies by the virus being tested.[1]
-
Against Enterovirus 71 (EV71): A 2-log reduction in viral titers was observed at a concentration of 0.5 μM.[3]
-
Against SARS-CoV-2: A dose-dependent decrease in cell-free viral RNA was observed, with an approximate IC50 of 10-16 μM in a qRT-PCR assay.[2]
Data Presentation
Table 1: Summary of Reported DMA-135 Antiviral Activity
| Virus Target | Assay Type | Cell Line | Endpoint Measured | Reported EC50 / IC50 | Reference |
| Enterovirus 71 (EV71) | Plaque Reduction | SF268 / Vero | Infectious Virus Titer | ~0.5 µM (for 2-log reduction) | [3] |
| Enterovirus 71 (EV71) | Dual-Luciferase | SF268 | IRES-dependent Translation | Significant inhibition at ≥0.25 µM | [1][3] |
| SARS-CoV-2 | RT-qPCR | Vero E6 | Cell-free Viral RNA | ~10-16 µM | [2] |
| Human Coronavirus OC43 | Plaque Reduction | Vero E6 | Infectious Virus Titer | ~1000-fold reduction at 100 µM | [2] |
Troubleshooting Guides
Inconsistent results can be frustrating. The following sections address common problems in a question-and-answer format.
General Issues (Applicable to All Assays)
Q: Why am I seeing high variability between replicate wells?
-
Potential Cause: Inconsistent cell seeding. An uneven cell monolayer can significantly affect virus infection and compound efficacy.
-
Solution: Ensure cells are thoroughly resuspended to a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to distribute cells evenly before placing it in the incubator.
-
-
Potential Cause: Pipetting errors during serial dilutions or reagent addition. Small volume inaccuracies can lead to large differences in final concentrations.
-
Solution: Use calibrated pipettes and fresh tips for each dilution. When adding reagents to a 96-well plate, change tips between different compound concentrations. For serial dilutions, ensure thorough mixing between each step.
-
-
Potential Cause: "Edge effect" in multi-well plates. Wells on the outer edges of a plate are more prone to evaporation, which can concentrate media components and the test compound, leading to inconsistent results or cytotoxicity.
-
Solution: Minimize edge effects by filling the perimeter wells with sterile PBS or media without cells. Ensure the incubator has adequate humidity.
-
-
Potential Cause: Compound precipitation. DMA-135, especially at higher concentrations, may precipitate out of the aqueous culture medium.
-
Solution: Visually inspect your prepared drug dilutions for any signs of precipitation. If observed, consider preparing a new stock or adjusting the dilution scheme. To prevent precipitation when diluting from a DMSO stock, add the stock solution to the medium while gently swirling.[6]
-
Plaque Reduction Assay Issues
Q: Why are there no plaques, even in my virus-only control wells?
-
Potential Cause: Inactive virus stock. Repeated freeze-thaw cycles or improper storage can degrade virus viability.[8]
-
Solution: Use a fresh, low-passage virus aliquot that has a known titer. Always aliquot virus stocks upon receipt to avoid multiple freeze-thaw cycles.
-
-
Potential Cause: Incorrect cell monolayer. The cells may not be susceptible to the virus, or the monolayer was not confluent at the time of infection.[8]
-
Solution: Confirm that you are using the correct host cell line for your virus. Seed cells so they reach 95-100% confluency on the day of infection.
-
-
Potential Cause: Problems with the overlay medium. If using an agarose (B213101) overlay, it may have been too hot, killing the cells. If using a semi-solid like methylcellulose (B11928114), it may have been too viscous, preventing plaque formation.
-
Solution: Ensure the agarose overlay has cooled to approximately 42-45°C before adding it to the cells. Ensure methylcellulose is at the correct concentration and evenly mixed.
-
Q: Why are my plaque sizes inconsistent or fuzzy?
-
Potential Cause: Uneven cell monolayer or cell clumping.[9]
-
Solution: Ensure a single-cell suspension is plated evenly across the well.
-
-
Potential Cause: Moving plates before the overlay has solidified. This can cause the virus to spread, resulting in smeared or indistinct plaques.[8]
-
Solution: Leave plates undisturbed on a level surface until the overlay is completely set.
-
-
Potential Cause: Over-incubation. If left for too long, plaques can grow into each other, making accurate counting impossible.[10]
-
Solution: Determine the optimal incubation time for your specific virus and cell line by checking plates at regular intervals in preliminary experiments.
-
TCID50 Assay Issues
Q: My cytopathic effect (CPE) is difficult to read and inconsistent.
-
Potential Cause: Subjectivity in scoring. Visual assessment of CPE can vary between individuals and experiments.[11]
-
Solution: Have a second person score the plates independently. Alternatively, use a cell viability dye (e.g., Neutral Red) or a colorimetric assay (e.g., MTT, XTT) to get a quantitative, objective measure of cell death.[12]
-
-
Potential Cause: Suboptimal cell health. Unhealthy cells can mimic CPE, leading to false positives.
-
Solution: Ensure cells are healthy and growing optimally before the experiment. Always include "cell-only" control wells that receive no virus or compound.
-
-
Potential Cause: High biological variation. The TCID50 assay is inherently variable due to the probabilistic nature of infection at limiting dilutions.[13][14]
-
Solution: Increase the number of replicate wells for each dilution to improve statistical power.
-
RT-qPCR Assay Issues
Q: My Ct values are high or absent, even in positive controls.
-
Potential Cause: Poor quality or low quantity of RNA template. RNA is easily degraded by RNases.[15]
-
Solution: Use an appropriate RNA extraction kit and follow the protocol carefully. Work in an RNase-free environment. Assess RNA integrity and quantity before proceeding.
-
-
Potential Cause: Inefficient cDNA synthesis (for RT-qPCR).
-
Solution: Optimize the reverse transcription step. Ensure you are using high-quality reverse transcriptase and appropriate primers (e.g., random hexamers, oligo(dT), or gene-specific primers).[16]
-
-
Potential Cause: Poorly designed primers or probes.[15]
-
Solution: Re-design and validate primers to ensure they are specific and efficient. Test them in a standard PCR and run a melt curve analysis to check for non-specific products or primer-dimers.[17]
-
Q: I see amplification in my "No Template Control" (NTC).
-
Potential Cause: Contamination of reagents or workspace with template DNA/RNA or amplicons from previous experiments.[16]
-
Solution: Use dedicated pipettes and workspaces for pre-PCR and post-PCR steps. Use fresh, filtered pipette tips for every step. Prepare master mixes in a clean area, and regularly decontaminate surfaces and equipment.[17]
-
Cytotoxicity (CC50) Assay Issues
Q: DMA-135 appears highly toxic, even at low concentrations.
-
Potential Cause: High solvent (DMSO) concentration. The final concentration of DMSO in the well may be toxic to the cells.
-
Solution: Recalculate your dilutions to ensure the final DMSO concentration is non-toxic (e.g., <0.5%). Always run a vehicle control with the highest concentration of DMSO used in the experiment to confirm it is not affecting cell viability.[7]
-
-
Potential Cause: Assay interference. The compound may interfere with the chemistry of the viability assay (e.g., reducing MTT in the absence of cells).
-
Solution: Run a control plate that includes the compound in cell-free media to check for any direct reaction with the assay reagents.
-
-
Potential Cause: Suboptimal cell seeding density. If too few cells are seeded, they may be overly sensitive to any potential toxicity.
-
Solution: Optimize the cell seeding density for your chosen assay duration to ensure cells are in a healthy, exponential growth phase when the assay is read.
-
Experimental Protocols
Protocol 1: Plaque Reduction Assay
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero cells) into 6-well or 12-well plates. Culture until a confluent monolayer (95-100%) is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.
-
Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Wash the cell monolayers with sterile PBS. Add the prepared virus dilution to each well (except cell-only controls) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum. Add the prepared DMA-135 dilutions to the appropriate wells. Include "virus-only" (vehicle control) and "cell-only" (no virus, no compound) controls.
-
Overlay: Add an overlay medium (e.g., 1% methylcellulose or 0.5% agarose in culture medium) to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye like Crystal Violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 value using regression analysis.
Protocol 2: TCID50 Assay
-
Cell Seeding: Seed susceptible cells into a 96-well plate and incubate until they are ~90% confluent.
-
Virus Dilution: Prepare 10-fold serial dilutions of your virus stock in culture medium.
-
Compound Preparation: Prepare different concentrations of DMA-135 in culture medium. Each concentration will be tested against the full range of virus dilutions.
-
Infection & Treatment: In a separate plate, pre-mix each virus dilution with an equal volume of each compound concentration (and a vehicle control). Incubate for 1 hour.
-
Plate Inoculation: Remove the medium from the seeded cells. Transfer the virus/compound mixtures to the cell plate, inoculating at least 4-8 replicate wells for each condition. Include cell controls (no virus) and virus controls (virus with vehicle).
-
Incubation: Incubate the plate at 37°C for 3-7 days, or until CPE is clearly visible in the highest virus dilution wells of the virus control.
-
Scoring: Observe each well for the presence or absence of CPE.
-
Calculation: Calculate the TCID50 titer for each compound concentration using a method such as Reed-Muench or Spearman-Kärber. The EC50 is the concentration of DMA-135 that reduces the virus titer by 50%.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
-
Compound Addition: Add serial dilutions of DMA-135 (and a vehicle control) to the wells. Include "media-only" wells for background subtraction.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (typically 5 mg/mL stock) to each well to a final concentration of 0.5 mg/mL.[18] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[19][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18][20]
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 value using non-linear regression.
Visualizations
Caption: Mechanism of Action of DMA-135.
Caption: General workflow for antiviral screening assays.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
- 5. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. aaryanh.substack.com [aaryanh.substack.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Timeless TCID50: One solution to many viruses - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Time to revisit the endpoint dilution assay and to replace the TCID50 as a measure of a virus sample’s infection concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dispendix.com [dispendix.com]
- 16. pcrbio.com [pcrbio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing the concentration of DMA-135 hydrochloride to minimize cytotoxicity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DMA-135 hydrochloride while minimizing potential cytotoxic effects. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Enterovirus 71 (EV71) replication. It functions by targeting the stem loop II (SLII) structure of the EV71 internal ribosomal entry site (IRES).[1][2] DMA-135 induces a conformational change in the IRES RNA, which stabilizes a ternary complex with the host protein AUF1.[1][2][3] This stabilization represses IRES-dependent translation of viral proteins, thereby inhibiting viral replication.[1][2]
Q2: What is the reported cytotoxicity of this compound?
A2: Studies have shown that this compound exhibits no significant toxicity in SF268 and Vero cells, with a 50% cytotoxic concentration (CC50) greater than 100 μM.[1]
Q3: What is the effective concentration (IC50) of this compound for inhibiting EV71?
A3: The 50% inhibitory concentration (IC50) of this compound against EV71 replication is reported to be 7.54 ± 0.0024 μM.[1]
Q4: I am observing higher-than-expected cytotoxicity in my experiments. What are the potential causes?
A4: While published data indicates low cytotoxicity, several factors could contribute to unexpected cell death in your specific experimental setup:
-
Cell Line Sensitivity: Your cell line may be more sensitive to this compound than the cell lines reported in the literature.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a final concentration that is toxic to your cells.
-
Compound Degradation: The compound may have degraded, leading to the formation of cytotoxic byproducts.
-
Extended Exposure Time: Your experimental protocol may involve longer incubation times than those in published studies, potentially leading to cumulative toxicity.[4]
-
High Cell Density: Over-confluent cell cultures can be more susceptible to stress and toxic effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate.[5] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Fill the outer wells of the plate with sterile PBS or media without cells to minimize evaporation.[5] |
| Negative control (untreated cells) shows high cytotoxicity | Cell culture contamination (e.g., Mycoplasma), poor cell health, or issues with the culture medium or supplements.[5] | Regularly test your cell cultures for contamination. Ensure cells are in the logarithmic growth phase. Use fresh, pre-warmed media and high-quality supplements. |
| Unexpectedly high cytotoxicity at effective antiviral concentrations | Cell line-specific sensitivity or prolonged exposure.[4][6] | Perform a dose-response curve with a wider range of concentrations, including much lower ones, to determine the precise toxicity threshold for your cell line.[6] Consider reducing the incubation time if your experimental design allows. |
| Low signal or weak absorbance/fluorescence in cytotoxicity assays | Suboptimal cell density, short incubation periods with the assay reagent, or incorrect reagent volume.[5][7] | Optimize the initial cell seeding density for your specific cell line and assay duration.[6] Ensure you are using the correct volume of assay reagent and that the incubation time is sufficient for signal development. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cytotoxicity Assays
Optimizing cell seeding density is a critical first step to ensure reproducible and reliable cytotoxicity data.
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Serial Dilution: Perform a serial dilution of the cell suspension.
-
Seeding: Seed the cells in a 96-well plate at various densities (e.g., from 1,000 to 40,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Analysis: At the end of the incubation period, visually inspect the wells for confluency and perform a viability assay (e.g., MTT or CellTiter-Glo®) to identify the density that results in logarithmic growth and avoids over-confluency.
Protocol 2: Dose-Response Cytotoxicity Assay for this compound
This protocol outlines the steps to determine the cytotoxic potential of this compound in your specific cell line.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile DMSO).
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Serial Dilution of DMA-135: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 200 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle-only control (medium with the same final concentration of the solvent).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform a standard cytotoxicity assay, such as the MTT, LDH, or a real-time cytotoxicity assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results to generate a dose-response curve and determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing DMA-135 concentration.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. basketball4kids.pl [basketball4kids.pl]
Technical Support Center: DMA-135 Hydrochloride Stability and Solution Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DMA-135 hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Long-term storage (up to 6 months): Aliquot and store at -80°C.
-
Short-term storage (up to 1 month): Aliquot and store at -20°C.
To prevent contamination and degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots. Solutions should be stored in tightly sealed vials to protect from moisture.
Q2: How should I prepare working solutions of this compound?
A2: It is highly recommended to prepare working solutions fresh on the day of use from a thawed stock aliquot. Dilute the stock solution to the desired final concentration using an appropriate buffer or cell culture medium immediately before the experiment. Avoid storing diluted working solutions for extended periods.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: The main factors contributing to the degradation of this compound in solution are:
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or high-intensity visible light may induce photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
Q4: In which solvents is this compound soluble and what are the stability considerations?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). While DMSO is a suitable solvent for preparing stock solutions, it is important to use anhydrous DMSO to minimize the risk of hydrolysis. For aqueous working solutions, the stability will be influenced by the pH of the buffer. It is advisable to use a buffer system that maintains a pH where the compound is most stable, which typically for amine hydrochlorides is in the slightly acidic to neutral range.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in the experiment. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Ensure stock solutions have been stored correctly and are within their recommended shelf life. Verify the pH of the experimental buffer. |
| Precipitation observed in the working solution. | Poor solubility or compound degradation leading to insoluble products. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is compatible with the experimental system and does not exceed recommended limits (typically <0.5%). If precipitation occurs upon dilution, consider adjusting the buffer composition or pH. Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | Standardize the preparation and handling of this compound solutions. Use freshly prepared solutions and protect them from light and elevated temperatures during the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Incubate at 60°C for 48 hours, protected from light.
-
Photodegradation: Dilute the stock solution in a neutral buffer to a final concentration of 100 µM. Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies. Due to the lack of publicly available stability data for this compound, these tables are for illustrative purposes.
Table 1: Summary of this compound Degradation under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Example) | Number of Degradation Products Detected (Example) |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 4 | 60 | 45% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 25% | 4 |
| Neutral Buffer | 48 | 60 | 10% | 1 |
| Photolytic | 24 | Room Temp | 30% | 3 |
Table 2: Kinetic Data for this compound Degradation (Hypothetical)
| Condition | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reaction Order |
| 0.1 M NaOH, 60°C | 0.173 | 4.0 | Pseudo-first-order |
| 3% H₂O₂, RT | 0.012 | 57.8 | Pseudo-first-order |
Visualizations
Proposed Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on its chemical structure, which includes a substituted pyrimidine (B1678525) ring, a guanidine-like moiety, and an amine. These are hypothetical pathways and require experimental confirmation.
How to resolve issues with DMA-135 hydrochloride precipitation in media.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of DMA-135 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of enterovirus 71 (EV71) replication.[1][2][3][4][5] It functions by binding to the stem-loop II (SLII) domain of the EV71 internal ribosome entry site (IRES).[1][2] This binding induces a conformational change in the RNA, which stabilizes a ternary complex with the host protein AUF1, ultimately repressing IRES-dependent translation and inhibiting viral replication.[1][3][6]
Q2: What are the common causes of compound precipitation in cell culture media?
A2: Precipitation of experimental compounds in cell culture media is a frequent issue, often stemming from several factors:
-
Poor aqueous solubility: Many small molecules, particularly those developed in drug discovery, have low solubility in water-based media.[7]
-
Solvent shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" of solution.[7][8]
-
High final concentration: The final concentration of the compound in the media may exceed its solubility limit.[7][8]
-
Media components: Interactions with salts, proteins (like those in fetal bovine serum), and other components in the media can reduce compound solubility.[9][10]
-
Temperature and pH: Changes in temperature or pH can affect the solubility of a compound.[7][11]
Q3: How can I visually identify if this compound has precipitated?
A3: Precipitation can be observed in several ways, including:
-
A cloudy or hazy appearance of the medium.[7]
-
The formation of fine particles or a visible sediment.[7]
-
The appearance of crystalline structures on the surface of the culture vessel.[7] It is important to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms under a microscope.[7]
Troubleshooting Guide: Resolving this compound Precipitation
Issue: I observe a precipitate after adding my this compound stock solution to the cell culture medium.
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
Step 1: Review Your Stock Solution Preparation
Proper preparation of the stock solution is critical. This compound is soluble in DMSO.
Protocol for Preparing a this compound Stock Solution (Example): A vendor suggests that this compound is soluble in DMSO at 50 mg/mL (138.96 mM), which may require ultrasonication and warming to 60°C.[2] It is also noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[2]
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 359.81 g/mol | [2] |
| Formula | C₁₆H₁₈ClN₇O | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| In Vitro Solubility | DMSO: 50 mg/mL (138.96 mM) | [2] |
| IC₅₀ (EV71) | 7.54 µM | [1][2] |
Step 2: Optimize the Dilution Method
Directly adding a highly concentrated DMSO stock to your media can cause "solvent shock" and precipitation.
Recommended Dilution Protocol:
-
Warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[8]
-
Intermediate Dilution (Optional but Recommended): If you are observing significant precipitation, consider a serial dilution. First, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.
-
Gradual Addition: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[8] Avoid vigorous shaking that can cause foaming.
-
Final Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to your cells.
Step 3: Determine the Maximum Soluble Concentration
The effective concentration of this compound in cell-based assays is reported to be in the micromolar range.[1][2] It is crucial to determine the empirical solubility limit in your specific experimental conditions.
Experimental Protocol: Solubility Assessment
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.[8]
-
Add to Media: In a multi-well plate, add a small, consistent volume of each dilution to pre-warmed cell culture medium.[8] Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).[8]
-
Assess Precipitation: Visually inspect for cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[8] For a more quantitative measure, you can read the absorbance at 600 nm, where an increase indicates precipitation.[8]
-
Identify Maximum Working Concentration: The highest concentration that remains clear is your maximum soluble concentration under these conditions.
Table 2: Reported Experimental Concentrations of this compound
| Application | Cell Line | Concentration Range | Duration | Source |
| EV71 IRES Activity Assay | SF268 | 0.001 - 1000 µM | 48 hours | [12] |
| EV71 Replication Assay | SF268 | 0.001 - 50 µM | 24 hours | [1] |
| SARS-CoV-2 Inhibition | Vero E6 | 10 - 100 µM | 24-72 hours | [13] |
Step 4: Consider Media Components
If precipitation persists, components within your media may be the cause.
-
Serum: Proteins in Fetal Bovine Serum (FBS) can sometimes interact with compounds. Try preparing the dilution in a serum-free medium first, and then add the serum.
-
Salts and Buffers: High concentrations of salts can lead to precipitation.[11] While less common for organic small molecules, it is a possibility.
Visualizing Workflows and Mechanisms
Signaling Pathway of this compound in EV71 Inhibition
Caption: Mechanism of DMA-135 in EV71 Inhibition.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for Preparing DMA-135 Working Solution.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting Precipitation of DMA-135.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for DMA-135 hydrochloride treatment in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for DMA-135 hydrochloride treatment in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral agent that inhibits the replication of Enterovirus 71 (EV71).[1][2] Its mechanism of action involves binding to the stem-loop II (SLII) domain of the viral internal ribosome entry site (IRES).[1][2] This binding event induces a conformational change in the RNA, which allosterically stabilizes a ternary complex with the host protein AUF1, ultimately repressing IRES-dependent translation of viral proteins.[1][2]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: Based on published studies, a good starting point for concentration is the IC50 value, which has been reported as 7.54 ± 0.0024 μM for inhibiting EV71 replication in SF268 cells.[1] For initial experiments, incubation times of 24 to 48 hours are commonly used.[2][3] However, the optimal concentration and incubation time are highly dependent on the cell line and the specific experimental endpoint. For some IRES inhibitors, continuous exposure for up to 72 hours may be necessary to observe a significant impact on cell viability.[4] It is strongly recommended to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific system.
Q3: How should I prepare and store this compound?
Q4: Can this compound affect host cell viability?
A4: Studies have shown that this compound has a CC50 (50% cytotoxic concentration) of >100 μM in SF268 and Vero cells, indicating low cytotoxicity at its effective antiviral concentrations.[1] However, it is crucial to perform a cytotoxicity assay in your specific cell line to confirm that the observed antiviral effects are not due to compound-induced cell death.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in results between experiments. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use a consistent seeding density for all experiments. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time.[10] | |
| Edge effects in multi-well plates. | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| No or weak antiviral effect observed. | Suboptimal incubation time. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Inappropriate concentration. | Conduct a dose-response experiment with a range of this compound concentrations to determine the IC50 in your cell line. | |
| Compound instability. | Prepare fresh working solutions from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. | |
| Cell line resistance. | Verify that your cell line is susceptible to EV71 infection and that the viral IRES contains the DMA-135 binding site. | |
| Observed effect may be due to cytotoxicity. | Compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, XTT, or Real-Time Glo) in parallel with your antiviral assay to determine the CC50.[9] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol is designed to determine the optimal duration of this compound treatment for inhibiting viral replication.
Materials:
-
EV71-susceptible cells (e.g., SF268 or Vero)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
EV71 virus stock
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, XTT)
-
Reagents for quantifying viral replication (e.g., plaque assay, RT-qPCR)
Procedure:
-
Cell Seeding: Seed cells at a consistent density in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the cells with EV71 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 or 2x IC50). Include untreated infected cells and uninfected cells as controls. Also, include a vehicle control (DMSO-treated infected cells).
-
Incubation: Incubate the plates for a range of time points (e.g., 12, 24, 48, and 72 hours).
-
Endpoint Analysis: At each time point, perform two parallel assays:
-
Viral Replication Assay: Quantify the viral load in the supernatant or cell lysate using a plaque assay or RT-qPCR.
-
Cell Viability Assay: Assess the viability of the host cells using an assay like MTT to ensure the observed reduction in viral replication is not due to cytotoxicity.
-
-
Data Analysis: Plot the viral replication and cell viability as a function of incubation time. The optimal incubation time is the point at which a significant and reproducible antiviral effect is observed with minimal impact on host cell viability.
Quantitative Data Summary
Table 1: Example Time-Course Experiment Data
| Incubation Time (hours) | DMA-135 Conc. (µM) | Viral Titer (PFU/mL) | % Viral Inhibition | % Cell Viability |
| 12 | 0 (Vehicle) | 5.2 x 10^6 | 0% | 98% |
| 12 | 7.5 | 3.1 x 10^6 | 40% | 97% |
| 24 | 0 (Vehicle) | 1.8 x 10^7 | 0% | 95% |
| 24 | 7.5 | 4.5 x 10^5 | 97.5% | 96% |
| 48 | 0 (Vehicle) | 3.5 x 10^7 | 0% | 92% |
| 48 | 7.5 | 8.7 x 10^4 | 99.75% | 94% |
| 72 | 0 (Vehicle) | 4.1 x 10^7 | 0% | 88% |
| 72 | 7.5 | 7.8 x 10^4 | 99.81% | 91% |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRES inhibition induces terminal differentiation and synchronized death in triple-negative breast cancer and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting low efficacy of DMA-135 hydrochloride in replication assays.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy of DMA-135 hydrochloride in replication assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Enterovirus 71 (EV71)?
This compound is a small molecule inhibitor of EV71 replication.[1] Its mechanism of action involves binding to the stem-loop II (SLII) domain of the viral Internal Ribosome Entry Site (IRES). This binding induces a conformational change in the RNA structure, which allosterically stabilizes a ternary complex with the host protein AU-rich element-binding/degradation factor 1 (AUF1). The formation of this stabilized DMA-135-SLII-AUF1 complex represses IRES-dependent translation, thereby inhibiting viral replication.[1]
Q2: What is the typical effective concentration (IC50) of this compound against EV71?
The IC50 of this compound against EV71 has been reported to be approximately 7.54 µM in a plaque reduction assay using SF268 cells for infection and Vero cells for plaque visualization.[1] However, this value can vary depending on the cell line, virus strain, and specific assay conditions used.
Q3: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity. The 50% cytotoxic concentration (CC50) in SF268 and Vero cells is reported to be greater than 100 µM.[1] It is always recommended to determine the CC50 in the specific cell line used in your experiments to establish a therapeutic window.
Q4: What is the recommended solvent for this compound and how should it be stored?
This compound is soluble in DMSO. For long-term storage, stock solutions in DMSO should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). Avoid repeated freeze-thaw cycles.
Troubleshooting Guides for Low Efficacy
Issue 1: Higher than expected IC50 value or no significant inhibition of viral replication.
This is a common issue that can arise from multiple factors related to the compound, the assay setup, or the biological reagents.
Table 1: Troubleshooting High IC50 Values
| Potential Cause | Recommended Solution |
| Compound Instability | This compound stability in aqueous cell culture media at 37°C over the course of the experiment may be a factor. It is advisable to prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. For multi-day experiments, consider replacing the medium with freshly prepared compound-containing medium at appropriate intervals. |
| Inaccurate Compound Concentration | Ensure accurate preparation of stock solutions and serial dilutions. Use calibrated pipettes and perform dilutions carefully. Visually inspect for any precipitation of the compound in the media. |
| Suboptimal Assay Conditions | Optimize cell density, multiplicity of infection (MOI), and incubation times for your specific cell line and virus strain. |
| Cell Line Susceptibility | The susceptibility of the cell line to EV71 infection and the expression levels of host factors like AUF1 can influence the efficacy of DMA-135. Confirm that your cell line is highly permissive to EV71 infection. |
| Virus Titer | An inaccurate virus titer can lead to an inappropriate MOI, affecting the outcome of the assay. Always use a freshly titrated virus stock. |
| Resistant Virus Strain | While not widely reported for DMA-135, the emergence of resistant viral strains is a possibility with antiviral compounds. If possible, sequence the SLII region of the IRES in your viral stock to check for mutations. |
Issue 2: High variability between replicate wells or experiments.
High variability can obscure the true effect of the compound and lead to unreliable results.
Table 2: Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and uniform seeding density across all wells of the plate. Use a cell counter for accuracy. |
| Pipetting Errors | Inaccuracies in pipetting, especially during serial dilutions, can lead to significant variations. Use calibrated pipettes and consider using a master mix for adding reagents to replicate wells. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell health. To minimize this, fill the outer wells with sterile PBS or media without cells and maintain proper humidity in the incubator. |
| Inconsistent Incubation Times | Ensure consistent incubation periods for virus adsorption, drug treatment, and overall assay duration. |
| Cell Health | Use cells from a consistent and low passage number. Ensure the cell monolayer is healthy and confluent at the time of infection. |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for EV71
This protocol is a standard method to determine the antiviral activity of this compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will form a confluent monolayer (e.g., 1 x 10^6 cells/well) and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS). A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01 in a small volume of infection medium for 1 hour at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% Avicel in DMEM with 2% FBS) containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible in the virus control wells.
-
Staining and Plaque Counting: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: IRES-Dependent Luciferase Reporter Assay
This assay measures the specific inhibitory effect of this compound on EV71 IRES-mediated translation.
-
Cell Seeding: Seed SF268 cells in a 24-well plate at a density that allows for optimal transfection efficiency (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.
-
Transfection: Co-transfect the cells with a bicistronic reporter plasmid containing the EV71 IRES between a Renilla luciferase (cap-dependent control) and a Firefly luciferase (IRES-dependent) open reading frame, and a transfection control plasmid (e.g., expressing a fluorescent protein).
-
Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh growth medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for differences in transfection efficiency and cell viability. Calculate the percentage of IRES inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low efficacy of DMA-135.
Caption: Experimental workflow for a plaque reduction assay.
References
Technical Support Center: Ensuring Ternary Complex Stability with DMA-135
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of the ternary complex formed with DMA-135.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DMA-135?
A1: DMA-135 is an RNA-targeting small molecule that inhibits the replication of human enterovirus 71 (EV71).[1] It functions through an allosteric mechanism by binding to the stem loop II (SLII) structure of the EV71 internal ribosomal entry site (IRES). This binding induces a conformational change in the RNA, which in turn stabilizes a ternary complex with the host protein AU-rich element-binding factor 1 (AUF1).[1][2] The formation of this stable DMA-135-SLII-AUF1 complex represses viral translation.[1][3]
Q2: What are the key components of the ternary complex stabilized by DMA-135?
A2: The ternary complex consists of three components:
-
DMA-135: A small molecule inhibitor.[1]
-
EV71 IRES Stem Loop II (SLII): A structured RNA element within the 5' untranslated region of the viral genome.[1]
-
AUF1: A host RNA-binding protein that normally regulates IRES-dependent translation.[2][3]
Q3: How does the stability of this ternary complex relate to the antiviral activity of DMA-135?
A3: The stability of the ternary complex is directly linked to the antiviral efficacy of DMA-135. By stabilizing the complex, DMA-135 enhances the binding of the repressive host protein AUF1 to the viral IRES.[2] This enhanced interaction effectively shuts down the IRES-mediated translation of viral proteins, thereby inhibiting viral replication.[1][3]
Q4: What is "cooperativity" in the context of the DMA-135 ternary complex?
A4: Cooperativity refers to the influence that the binding of one component has on the binding of another. In this system, positive cooperativity means that the binding of DMA-135 to the SLII RNA increases the affinity of AUF1 for the SLII RNA, and vice versa.[4][5] Biophysical studies have shown that DMA-135 allosterically enhances the binding of AUF1 to SLII, indicating positive cooperativity in the formation of the ternary complex.[2]
Troubleshooting Guide
Issue: Low or no detectable ternary complex formation in vitro.
| Potential Cause | Troubleshooting Step |
| Incorrectly folded or degraded RNA | Verify the integrity and folding of the in vitro transcribed SLII RNA using non-denaturing gel electrophoresis. Ensure RNase-free conditions are maintained throughout the experiment.[6] |
| Inactive protein | Confirm the purity and activity of the recombinant AUF1 protein. Use techniques like SDS-PAGE for purity and a known binding assay for activity. |
| Suboptimal buffer conditions | Optimize buffer components, including salt concentration (e.g., KCl, MgCl2), pH, and temperature, as these can significantly impact RNA-protein interactions. |
| Inaccurate component concentrations | Precisely determine the concentrations of the SLII RNA, AUF1 protein, and DMA-135. Perform titration experiments to find the optimal stoichiometric ratios. |
Issue: Inconsistent results in cellular assays (e.g., RNA immunoprecipitation).
| Potential Cause | Troubleshooting Step |
| Inefficient cell lysis | Use a lysis buffer that effectively releases ribonucleoprotein complexes without disrupting the ternary complex. Sonication may be required to clarify the lysate.[7] |
| Low expression of AUF1 | Verify the expression level of endogenous AUF1 in the cell line being used via Western blot. |
| Antibody inefficiency in immunoprecipitation | Use a validated antibody for AUF1 that is known to work in RNA immunoprecipitation (RIP) assays. Include appropriate IgG controls.[8] |
| RNA degradation during the assay | Add RNase inhibitors to all buffers and maintain a sterile, RNase-free environment throughout the procedure.[6] |
Issue: Difficulty interpreting biophysical data (e.g., SPR, ITC).
| Potential Cause | Troubleshooting Step |
| Non-specific binding in Surface Plasmon Resonance (SPR) | Use a reference cell with a non-binding control RNA to subtract non-specific binding signals. Optimize the buffer with additives like surfactants to reduce non-specific interactions.[9][10] |
| Baseline drift or noise in SPR | Degas buffers thoroughly to prevent air bubbles. Ensure the instrument is in a temperature-stable environment.[11] |
| Low signal-to-noise in Isothermal Titration Calorimetry (ITC) | Ensure accurate concentration determination of all components. Optimize the injection volume and spacing. A stable baseline is crucial before starting the titration. |
Quantitative Data Summary
The following table summarizes the binding affinities for the interactions involved in the formation of the DMA-135 ternary complex, as determined by Isothermal Titration Calorimetry (ITC).
| Interacting Molecules | Dissociation Constant (KD) | Technique |
| AUF1-RRM1,2 + SLII RNA | 1.8 ± 0.2 µM | ITC |
| AUF1-RRM1,2 + SLII RNA in the presence of 1:1 DMA-135 | 0.7 ± 0.1 µM | ITC |
| AUF1-RRM1,2 + SLII RNA in the presence of 1:5 DMA-135 | 0.3 ± 0.1 µM | ITC |
Data adapted from Davila-Calderon et al., 2020.[1] The decreasing KD value in the presence of DMA-135 indicates a stronger binding affinity and stabilization of the ternary complex.
Experimental Protocols
Protocol 1: In Vitro Analysis of Ternary Complex Formation via Electrophoretic Mobility Shift Assay (EMSA)
-
Prepare the RNA Probe: Synthesize the EV71 SLII RNA probe via in vitro transcription.[1] Label the RNA probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin) tag. Purify the labeled probe.
-
Binding Reactions: In separate tubes, set up the following reactions in an appropriate binding buffer:
-
Labeled SLII RNA probe only.
-
Labeled SLII RNA probe + recombinant AUF1 protein.
-
Labeled SLII RNA probe + recombinant AUF1 protein + DMA-135 (at various concentrations).
-
Labeled SLII RNA probe + DMA-135 only.
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow complex formation.[12]
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the gel at 4°C.[12]
-
Detection: Detect the probe using autoradiography (for radioactive labels) or a chemiluminescent substrate (for biotin (B1667282) labels). A "supershift" or enhanced band shift in the presence of DMA-135 indicates the formation of a more stable ternary complex.
Protocol 2: Cellular Analysis of Ternary Complex Formation via RNA Immunoprecipitation (RIP) followed by qRT-PCR
-
Cell Culture and Treatment: Culture EV71-infected or IRES-reporter-transfected cells. Treat the cells with DMA-135 or a vehicle control for the desired time.
-
Cell Lysis: Harvest the cells and prepare a whole-cell lysate using a gentle lysis buffer containing RNase inhibitors.[8]
-
Immunoprecipitation:
-
Washing: Wash the beads multiple times with a wash buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method.
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) on the purified RNA to quantify the amount of SLII RNA that was co-immunoprecipitated with AUF1. An increased amount of SLII RNA in the DMA-135-treated sample compared to the control indicates stabilization of the ternary complex in a cellular context.[13]
Visualizations
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-binding Protein Immunoprecipitation (RIP) to Examine AUF1 Binding to Senescence-Associated Secretory Phenotype (SASP) Factor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. タンパク質-RNA相互作用の検出法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. RNA-binding Protein Immunoprecipitation (RIP) to Examine AUF1 Binding to Senescence-Associated Secretory Phenotype (SASP) Factor mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 12. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]
- 13. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
How to control for solvent effects when using DMA-135 hydrochloride in DMSO.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of DMA-135 hydrochloride dissolved in dimethyl sulfoxide (B87167) (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in DMSO. For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard practice.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To ensure accurate and reproducible results, follow these steps when preparing your stock solution:
-
Use high-purity, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly impact the solubility and stability of this compound. Always use a new, unopened bottle or a properly stored and sealed bottle of anhydrous DMSO.
-
Warm the solution: Gentle warming to around 37°C and brief sonication can aid in the complete dissolution of the compound.
-
Prepare a concentrated stock: It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your experimental system.
Q3: What are the best practices for storing this compound stock solutions in DMSO?
A3: Proper storage is critical to maintaining the integrity of your this compound stock solution.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into single-use vials.
-
Storage Temperature: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Studies have shown that many compounds in DMSO are stable for extended periods when stored under these conditions.[1]
-
Protection from Light: While specific data for this compound is not available, it is good practice to protect stock solutions from light by using amber vials or by wrapping the vials in foil.
-
Inert Gas: For sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.
Q4: I am observing precipitation when I dilute my this compound stock solution into aqueous buffer or cell culture media. What should I do?
A4: Precipitation upon dilution into an aqueous environment is a common issue with compounds dissolved in DMSO. This "crashing out" occurs because the compound is less soluble in the aqueous solution than in the concentrated DMSO stock. Here are some troubleshooting steps:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous solution, perform a serial dilution.
-
Pre-warm the Aqueous Solution: Warming your buffer or media to the experimental temperature (e.g., 37°C) can help maintain solubility during dilution.
-
Increase Final DMSO Concentration (with caution): While the goal is to keep the final DMSO concentration low, a slightly higher, yet non-toxic, concentration may be necessary to maintain solubility. Always determine the maximum tolerable DMSO concentration for your specific cell line or assay.
-
Vortexing During Dilution: Continuously vortex or mix the aqueous solution while slowly adding the DMSO stock to facilitate rapid and even dispersion.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Solvent effects of DMSO. DMSO is not an inert solvent and can have direct effects on your experimental system.
Solutions:
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples. This allows you to differentiate between the effects of this compound and the effects of the solvent itself.
-
Low Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, and for sensitive assays, below 0.1%. High concentrations of DMSO can be cytotoxic and can affect enzyme activity and other cellular processes.
-
Assay-Specific DMSO Tolerance: The tolerance of your specific assay to DMSO should be determined empirically. Run a dose-response curve of DMSO alone to understand its impact on your experimental readouts.
Issue 2: Poor Solubility or Precipitation of this compound in DMSO
Possible Cause 1: Water Contamination in DMSO
As a hygroscopic solvent, DMSO readily absorbs moisture, which can significantly reduce the solubility of hydrochloride salts.
Solutions:
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Store DMSO properly in a tightly sealed container with desiccant.
-
Avoid leaving the DMSO container open to the atmosphere for extended periods.
Possible Cause 2: Formation of Insoluble Adducts
DMSO can form adducts with hydrogen chloride (HCl), which is present in the hydrochloride salt of your compound. While this interaction can sometimes enhance solubility, under certain conditions, it might lead to the formation of less soluble species.
Solutions:
-
Ensure the this compound powder is fully dissolved by gentle warming and sonication.
-
If solubility issues persist, consider preparing a fresh stock solution.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | Potential Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects. | Highly Recommended |
| 0.1% - 0.5% | May cause minor effects in sensitive cell lines or assays. | Acceptable, but requires thorough validation with vehicle controls. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Use with caution and only after careful validation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming block or water bath set to 37°C (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of the pre-warmed aqueous solution to get a 100 µM solution. Vortex immediately.
-
Prepare the final 10 µM working solution by adding 20 µL of the 100 µM intermediate dilution to 180 µL of the pre-warmed aqueous solution. Vortex immediately.
-
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for compound precipitation issues.
References
Validating the purity of a synthesized batch of DMA-135 hydrochloride.
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the purity of a synthesized batch of DMA-135 hydrochloride. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for determining the purity of this compound?
A1: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is crucial for quantifying the main compound and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and identifies organic impurities. Mass Spectrometry (MS) verifies the molecular weight and helps in the identification of impurities. Elemental Analysis (CHN) is important to confirm the empirical formula and the correct salt form.
Q2: What are the potential sources of impurities in a synthesized batch of this compound?
A2: Impurities can originate from various stages of the synthesis and purification process. These may include:
-
Starting materials: Unreacted starting materials or impurities present in them.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions occurring during the synthesis can generate structurally related by-products.
-
Reagents and solvents: Residual solvents and reagents used in the synthesis and purification steps.
-
Degradation products: The compound may degrade under certain conditions (e.g., light, heat, or pH), forming degradation products.
Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A3: Broad peaks in the ¹H NMR spectrum of this compound can be due to several factors. The amine and amide protons are exchangeable and can exhibit broad signals. The hydrochloride salt itself can also lead to broadening of adjacent proton signals. To confirm if a peak is from an exchangeable proton, a D₂O shake experiment can be performed; the broad peak should disappear or diminish significantly.
Q4: The mass spectrum of my sample shows an unexpected peak. How should I proceed with its identification?
A4: An unexpected peak in the mass spectrum could indicate an impurity or a fragment of the parent molecule. To identify it, first, check if the mass corresponds to any potential starting materials, intermediates, or by-products from the synthesis. High-resolution mass spectrometry (HRMS) can provide an accurate mass, which helps in determining the elemental composition. Further fragmentation studies (MS/MS) can provide structural information about the unknown peak.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity solvents and degas the mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to check for carryover. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature. |
NMR Spectroscopy
| Problem | Possible Causes | Solutions |
| Poor Signal Resolution | - Sample concentration is too high- Inhomogeneous magnetic field | - Dilute the sample to an optimal concentration.- Shim the spectrometer to improve field homogeneity. |
| Presence of Water Peak | - Use of non-deuterated solvent or moisture in the sample | - Use high-purity deuterated solvents.- Lyophilize the sample to remove residual water before analysis. |
| Inaccurate Integration | - Incorrect phasing and baseline correction- Overlapping signals | - Carefully phase the spectrum and apply a proper baseline correction.- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals for more accurate integration.[1] |
Mass Spectrometry
| Problem | Possible Causes | Solutions |
| Low Signal Intensity | - Poor ionization efficiency- Sample suppression effects | - Optimize ion source parameters (e.g., spray voltage, gas flow).- Dilute the sample to minimize ion suppression. |
| No Peaks Observed | - Instrument not properly calibrated- No sample reaching the detector | - Calibrate the mass spectrometer using a known standard.- Check the sample introduction system for blockages. |
| Mass Inaccuracy | - Instrument out of calibration | - Perform a mass calibration across the desired mass range. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a general reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and compare the chemical shifts and coupling constants to the expected structure of DMA-135.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it through an HPLC system. Observe the mass-to-charge ratio (m/z) of the molecular ion. For DMA-135, the expected [M+H]⁺ peak would be at approximately m/z 382.2.
Data Presentation
Table 1: Summary of Analytical Data for a Synthesized Batch of this compound
| Analytical Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Purity (by HPLC) | HPLC-UV (254 nm) | ≥ 98.0% | 99.2% |
| Identity by ¹H NMR | 400 MHz NMR | Conforms to structure | Conforms |
| Identity by Mass Spec | ESI-MS | [M+H]⁺ = 382.2 ± 0.5 | 382.3 |
| Residual Solvents | GC-HS | As per ICH guidelines | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.5% |
Visualizations
Caption: Experimental Workflow for DMA-135 HCl Purity Validation.
Caption: Mechanism of Action of this compound.
References
How to address resistance development to DMA-135 hydrochloride in viruses.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMA-135 hydrochloride and encountering viral resistance.
Troubleshooting Guides
Problem: Decreased or complete loss of this compound efficacy in viral assays.
Possible Cause 1: Development of Viral Resistance
-
Explanation: Prolonged exposure of a virus to a suboptimal concentration of an antiviral agent can lead to the selection of resistant mutants. For this compound, resistance in Enterovirus 71 (EV71) has been associated with specific mutations in the stem-loop II (SLII) of the Internal Ribosome Entry Site (IRES).[1] These mutations alter the binding site of this compound and prevent it from stabilizing the repressive ternary complex with the host protein AUF1.[1]
-
Troubleshooting Steps:
-
Sequence the viral genome: Isolate viral RNA from the resistant population and sequence the IRES region, specifically the SLII domain, to identify potential mutations. Look for mutations such as C132G and A133C, which have been confirmed to confer resistance.[1]
-
Perform a dose-response assay: Compare the EC50/IC50 values of this compound against the suspected resistant virus and the wild-type parental strain. A significant increase in the EC50/IC50 value for the mutant virus confirms resistance.
-
Review experimental parameters: Ensure the concentration of this compound used is appropriate and has been accurately prepared.
-
Possible Cause 2: Experimental Artifacts
-
Explanation: Inaccurate quantitation of virus titer, issues with cell health, or degradation of the compound can mimic the appearance of resistance.
-
Troubleshooting Steps:
-
Verify virus titer: Re-titer your viral stocks using a plaque assay to ensure accurate multiplicity of infection (MOI) in your experiments.
-
Assess cell health: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the cell line used is healthy and that the observed lack of efficacy is not due to cell death. The reported 50% cytotoxic concentration (CC50) for this compound in SF268 and Vero cells is greater than 100 μM.[2]
-
Check compound integrity: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare a fresh stock solution if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral compound that targets the stem-loop II (SLII) structure of the Enterovirus 71 (EV71) internal ribosomal entry site (IRES).[3][4] It functions as an allosteric inhibitor.[3][4] this compound binds to the SLII RNA and induces a conformational change that stabilizes a ternary complex with the host protein AUF1, which in turn represses viral translation.[3][4]
Q2: How does viral resistance to this compound develop?
A2: Resistance to this compound arises from mutations within the SLII region of the viral IRES.[1] These mutations alter the three-dimensional structure of the RNA at the binding site for this compound and the recognition surface for the AUF1 protein.[1] Consequently, this compound can no longer effectively stabilize the inhibitory RNA-protein complex, allowing viral translation to proceed even in the presence of the drug.[1]
Q3: What specific viral mutations are known to cause resistance to this compound?
A3: In Enterovirus 71, the combination of two mutations in the SLII IRES domain, C132G and A133C, has been shown to confer resistance to this compound.[1]
Q4: At what concentration of this compound has resistance been observed to develop in vitro?
A4: In laboratory studies, resistance to this compound in EV71 was selected by serially passaging the virus in the presence of a fixed concentration of 50 μM of the inhibitor.[1]
Q5: What strategies can be employed to overcome or mitigate the development of resistance to this compound?
A5: To combat the development of antiviral resistance, several strategies can be considered:
-
Combination Therapy: Using this compound in conjunction with other antiviral agents that have different mechanisms of action can reduce the likelihood of resistance emerging.[5][6]
-
Dosing Strategies: Optimizing the dosage to maintain a sufficient concentration of the drug to suppress viral replication can minimize the chances for the virus to mutate.
-
Monitoring for Resistance: Regularly sequencing the viral IRES in ongoing experiments can allow for the early detection of resistance mutations.[5]
Q6: How can I confirm if my virus population has become resistant to this compound?
A6: You can confirm resistance through a combination of genotypic and phenotypic analyses:
-
Genotypic Analysis: Sequence the SLII IRES domain of the viral RNA to check for known resistance mutations (e.g., C132G and A133C).[1]
-
Phenotypic Analysis: Perform a cell-based antiviral assay (e.g., a plaque reduction or yield reduction assay) to compare the EC50 or IC50 value of this compound against your viral population versus the wild-type virus. A significant fold-increase in the EC50/IC50 value indicates resistance.
Data Presentation
Table 1: In Vitro Activity and Resistance of this compound against Enterovirus 71 (EV71)
| Parameter | Wild-Type EV71 | Resistant EV71 (C132G, A133C) | Reference |
| IC50 | 7.54 ± 0.0024 μM | Not explicitly quantified, but refractory to 50 μM | [1][2] |
| CC50 (SF268 & Vero cells) | > 100 μM | Not reported | [2] |
| Resistance Selection Concentration | N/A | 50 μM | [1] |
Table 2: Viral Titer During In Vitro Selection of this compound Resistance
| Passage Number | Viral Titer (PFU/mL) in the presence of 50 μM DMA-135 |
| Initial | Low (not specified) |
| Passage 4 | 3.9 x 10^4 |
| Passage 9 | 8.4 x 10^8 |
| Data from in vitro evolution of EV71 in the presence of this compound.[1] |
Experimental Protocols
Viral Plaque Assay for Titer Determination
This protocol is for determining the infectious titer of an Enterovirus 71 stock.
Materials:
-
Vero cells
-
6-well or 24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM with 2% FBS (Infection Medium)
-
Phosphate-Buffered Saline (PBS)
-
Agarose (B213101) or Avicel
-
Neutral Red or Crystal Violet stain
-
Formaldehyde (B43269) solution
Procedure:
-
Seed Vero cells in 6-well or 24-well plates and grow until they form a confluent monolayer.[7][8]
-
Prepare ten-fold serial dilutions of the virus stock in infection medium.
-
Remove the growth medium from the cells and wash the monolayer with PBS.
-
Inoculate the cells with the viral dilutions and incubate for 1 hour at 37°C, rocking gently every 15-20 minutes to allow for viral adsorption.[3][7]
-
Remove the inoculum and overlay the cells with infection medium containing 0.5% agarose or 1.2% Avicel.[3][8]
-
Incubate the plates at 37°C in a CO2 incubator for 3-4 days until plaques are visible.
-
Fix the cells with a formaldehyde solution.
-
Stain the cells with Crystal Violet or Neutral Red to visualize and count the plaques.[8]
-
Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
Dual-Luciferase Reporter Assay for IRES Activity
This assay is used to measure the effect of this compound on EV71 IRES-mediated translation.
Materials:
-
SF268 cells
-
Bicistronic reporter plasmid containing the EV71 5' UTR between Renilla and Firefly luciferase genes (pRLuc-EV71-5'UTR-FLuc).[2]
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed SF268 cells in a 24-well plate and grow to ~60-80% confluency.
-
Transfect the cells with the bicistronic reporter plasmid RNA.[2]
-
Immediately after transfection, add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours at 37°C.
-
Wash the cells with PBS and lyse them using the Passive Lysis Buffer from the assay kit.[9]
-
Transfer the cell lysate to a luminometer tube or plate.
-
Add the Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity (IRES-dependent translation).[10]
-
Add the Stop & Glo® Reagent to quench the Fire-fly reaction and simultaneously measure the Renilla luciferase activity (cap-dependent translation).[10]
-
Calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and determine the specific effect on IRES activity.
In Vitro Selection of Antiviral Resistant Viruses
This protocol describes a general method for selecting for viruses resistant to this compound.
Materials:
-
Susceptible cell line (e.g., SF268)
-
Wild-type virus stock (e.g., EV71)
-
This compound
-
Cell culture medium
Procedure:
-
Infect a confluent monolayer of SF268 cells with the wild-type virus at a specific MOI.
-
Add a fixed concentration of this compound (e.g., 50 μM) to the culture medium.[1]
-
Incubate the cells until cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the progeny virus. This is Passage 1.
-
Use an aliquot of the Passage 1 supernatant to infect fresh cells, again in the presence of the same concentration of this compound.
-
Repeat this serial passaging for multiple rounds (e.g., 10-20 passages).[1]
-
At each passage, or every few passages, titer the viral supernatant to monitor the level of viral replication. An increase in viral titer over several passages suggests the emergence of a resistant population.[1]
-
Once a resistant population is established, plaque-purify individual viral clones and test them for resistance to this compound.
-
Sequence the IRES region of the resistant clones to identify mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of resistance to this compound.
Caption: Troubleshooting workflow for decreased drug efficacy.
References
- 1. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque assay [bio-protocol.org]
- 8. Virus infection and plaque assay [bio-protocol.org]
- 9. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.jp]
Technical Support Center: Optimizing Biophysical Assays with DMA-135 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DMA-135 hydrochloride in biophysical assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Enterovirus 71 (EV71) replication.[1][2] It functions by binding to the stem-loop II (SLII) domain of the EV71 internal ribosomal entry site (IRES). This binding induces a conformational change in the RNA, which allosterically stabilizes a ternary complex with the host protein AU-rich element binding factor 1 (AUF1). The formation of this stable DMA-135-SLII-AUF1 complex represses viral translation, thereby inhibiting viral replication.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. For use in solvent, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 50 mg/mL (138.96 mM) with the aid of ultrasonication and warming to 60°C. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[4]
Q4: What are the typical working concentrations of this compound in cell-based assays?
A4: In cell-based assays, this compound has been shown to inhibit EV71 IRES-dependent translation and replication at concentrations ranging from 0.1 µM to 100 µM.[1][5] The reported IC50 for inhibiting EV71 replication is 7.54 ± 0.0024 μM.[1] It shows low cellular toxicity, with a CC50 greater than 100 μM in SF268 and Vero cells.[1]
Biophysical Assay Troubleshooting Guides
This section provides troubleshooting for common issues encountered during biophysical assays with this compound.
Isothermal Titration Calorimetry (ITC)
Problem: No or weak binding observed between DMA-135 and SLII RNA.
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer Conditions | Ensure the buffer composition is optimal. A recommended buffer for ITC experiments with DMA-135 and SLII RNA is 10 mM K2HPO4, 20 mM KCl, 0.5 mM EDTA, and 4 mM BME (pH 6.5).[1] |
| RNA Degradation | Verify RNA integrity on a denaturing gel. Use RNase-free reagents and consumables. |
| Inaccurate Concentration | Accurately determine the concentrations of both DMA-135 and the RNA. For RNA, use UV absorbance at 260 nm with the calculated extinction coefficient. For DMA-135, ensure the stock solution is properly prepared and the concentration is verified. |
| Compound Precipitation | Visually inspect the sample for any precipitation. The final DMSO concentration in the assay should be kept low (e.g., <5%) to avoid solubility issues.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Poor quality NMR spectra or significant chemical shift perturbations are not observed upon addition of DMA-135.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer | A suitable buffer for NMR studies is 10 mM K2HPO4, 20 mM KCl, 0.5 mM EDTA, and 4 mM BME in D2O (pH 6.5).[1][3] For some SARS-CoV-2 RNA studies, 25 mM K2HPO4 and 50 mM KCl at pH 6.2 has been used.[6] |
| Low Compound to RNA Ratio | For initial screening, a five-fold excess of the small molecule to the RNA is often used to detect binding.[1][3] |
| RNA Aggregation | Check for signs of aggregation in the NMR spectra (e.g., broad lines). Optimize RNA concentration and buffer conditions (e.g., salt concentration) to minimize aggregation. |
| Incorrect Isotope Labeling | For certain NMR experiments like 1H-13C TROSY HSQC, ensure that the RNA is appropriately isotopically labeled (e.g., A(13C)-selectively labeled).[1][3] |
Cell-Based Reporter Assays (e.g., Dual-Luciferase Assay)
Problem: High variability or inconsistent results in the dual-luciferase assay.
| Possible Cause | Troubleshooting Steps |
| Cell Health | Ensure cells are healthy and not overgrown before transfection. Perform a cell viability assay (e.g., MTT) to confirm that the observed effects are not due to cytotoxicity.[1] |
| Transfection Efficiency | Optimize the transfection protocol for the specific cell line being used. Use a positive control to monitor transfection efficiency. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent pipetting technique, especially when preparing serial dilutions of DMA-135.[7] |
| Reagent Preparation | Prepare fresh dilutions of DMA-135 from a concentrated stock for each experiment to ensure accuracy. |
Quantitative Data Summary
Table 1: Binding Affinity and Inhibitory Concentrations of DMA-135
| Parameter | Value | Assay | Target | Reference |
| KD | 520 nM | Isothermal Titration Calorimetry (ITC) | EV71 SLII RNA | [4] |
| IC50 | 7.54 ± 0.0024 µM | Plaque Assay | EV71 Replication | [1] |
| CC50 | >100 µM | Cell Viability Assay | SF268 and Vero Cells | [1] |
Table 2: Recommended Buffer Conditions for Biophysical Assays
| Assay | Buffer Composition | Reference |
| Isothermal Titration Calorimetry (ITC) | 10 mM K2HPO4, 20 mM KCl, 0.5 mM EDTA, 4 mM BME, pH 6.5 | [1] |
| Nuclear Magnetic Resonance (NMR) | 10 mM K2HPO4, 20 mM KCl, 0.5 mM EDTA, 4 mM BME in D2O, pH 6.5 | [1][3] |
| Peptide-Displacement Screening Assay | 50 mM Tris, 50 mM KCl, 0.01% Triton-X-100, 5% DMSO, pH 7.4 | [1] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Prepare the SLII RNA and this compound in the ITC buffer (10 mM K2HPO4, 20 mM KCl, 0.5 mM EDTA, 4 mM BME, pH 6.5).
-
Degas both the RNA solution and the DMA-135 solution before loading into the calorimeter.
-
Load the SLII RNA solution into the sample cell and the DMA-135 solution into the injection syringe.
-
Set the experimental temperature (e.g., 298 K).
-
Perform a series of injections of the DMA-135 solution into the RNA solution, allowing the system to reach equilibrium between injections.
-
Analyze the resulting thermogram by fitting the data to a suitable binding model (e.g., a 1:1 binding model) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[1]
Protocol 2: Dual-Luciferase Reporter Assay
-
Seed cells (e.g., SF268) in a multi-well plate to achieve optimal confluency for transfection.
-
Co-transfect the cells with a bicistronic reporter plasmid containing the EV71 IRES driving the expression of a reporter gene (e.g., Firefly luciferase) and a control reporter (e.g., Renilla luciferase).[1][5]
-
After transfection, treat the cells with a range of concentrations of this compound (e.g., 0.001 µM to 1000 µM).[1][5]
-
Incubate the cells for a specified period (e.g., 48 hours).[1][5]
-
Lyse the cells and measure the activities of both Firefly and Renilla luciferases using a dual-luciferase assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
Troubleshooting variability in dual-luciferase assay results with DMA-135.
This technical support center provides troubleshooting guidance for researchers encountering variability in dual-luciferase assay results when using the compound DMA-135. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide
High variability in dual-luciferase assays can arise from multiple sources. When working with a compound like DMA-135, it is crucial to distinguish between general assay variability and effects related to the compound's mechanism of action.
Question: We are observing high variability between our replicate wells treated with DMA-135. What are the potential causes and solutions?
Answer:
High variability can be categorized into two main areas: General Assay Issues and Compound-Specific Effects of DMA-135 .
General Assay & Experimental Protocol Issues
These are common sources of variability in any dual-luciferase experiment.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Create a master mix of reagents (e.g., transfection mix, DMA-135 dilutions) to add to replicate wells. Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent Cell Health and Density | Ensure a single-cell suspension with even distribution when seeding plates. Avoid edge effects by not using the outer wells of the plate. Visually inspect cells for consistent confluency and morphology before treatment. |
| Variable Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Ensure high-quality plasmid DNA. Uneven cell distribution can also lead to varied transfection efficiency across the plate. |
| Incomplete Cell Lysis | Ensure the appropriate volume of lysis buffer is used and that the incubation time is sufficient for complete cell lysis. Gentle agitation during lysis can improve efficiency. |
| Reagent Instability | Prepare luciferase assay reagents fresh and protect them from light and temperature fluctuations. Allow reagents to equilibrate to room temperature before use. |
Compound-Specific Effects of DMA-135
DMA-135 is known to be an inhibitor of IRES-dependent translation. This can be a direct cause of changes in the expression of your experimental reporter.
Understanding the Mechanism of DMA-135
DMA-135 functions as an antiviral by binding to specific RNA stem-loop structures, particularly within Internal Ribosome Entry Sites (IRES), which are used by some viruses to initiate translation. This binding can inhibit the translation of proteins whose expression is driven by that IRES. In a dual-luciferase assay, if your experimental reporter (e.g., Firefly luciferase) is downstream of a viral IRES, DMA-135 is expected to decrease its expression in a dose-dependent manner. In contrast, the control reporter (e.g., Renilla luciferase), which is typically driven by a cap-dependent promoter, should remain unaffected.[1][2]
Troubleshooting Variability Related to DMA-135's Activity:
| Observation | Potential Cause | Recommended Action |
| Dose-dependent decrease in the experimental reporter (Firefly) signal with stable control reporter (Renilla) signal. | This is the expected biological activity of DMA-135 if your Firefly luciferase is driven by a susceptible IRES. The "variability" may be the dose-response effect. | Confirm that your experimental reporter construct contains an IRES. If so, the observed effect is likely genuine. Ensure tight control over DMA-135 concentrations to achieve reproducible results. |
| High variability in Firefly signal at intermediate DMA-135 concentrations. | Cells may be responding heterogeneously at concentrations around the IC50 of the compound for the specific IRES. | Increase the number of replicates to improve statistical power. Perform a more detailed dose-response curve with smaller concentration increments. |
| Variability in both Firefly and Renilla signals. | This is less likely to be a direct effect of DMA-135's known mechanism. It could indicate off-target effects, cytotoxicity at higher concentrations, or general assay variability. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your dual-luciferase assay to assess DMA-135's cytotoxicity in your cell line. Also, review the general assay troubleshooting points above. |
Frequently Asked Questions (FAQs)
Q1: Could DMA-135 be directly inhibiting the Firefly or Renilla luciferase enzymes?
A1: Based on current literature, DMA-135's primary mechanism of action is the inhibition of IRES-dependent translation.[1][2] There is no direct evidence to suggest it inhibits the luciferase enzymes themselves. However, it is a good practice with any small molecule to rule out direct enzyme inhibition. This can be tested using a cell-free luciferase assay with purified enzymes.
Q2: Our experimental reporter is not driven by a viral IRES. Why might we still see variability with DMA-135?
A2: If your reporter is not IRES-dependent, the variability is less likely to be due to the primary mechanism of DMA-135. In this case, consider the following:
-
Off-target effects: While not extensively documented, DMA-135 or its analogs could have off-target effects on other cellular processes that indirectly influence transcription or translation.
-
Cytotoxicity: At higher concentrations, DMA-135 could be causing cell stress or death, leading to inconsistent reporter expression. A parallel cytotoxicity assay is recommended.
-
General Assay Variability: Revisit the general troubleshooting guide to rule out technical inconsistencies in your experimental setup.
Q3: The ratio of Firefly to Renilla luciferase is changing with DMA-135 treatment. What does this signify?
A3: A change in the Firefly/Renilla ratio is the expected outcome if your Firefly luciferase expression is dependent on an IRES that is sensitive to DMA-135. Since Renilla luciferase is typically driven by a cap-dependent promoter, its expression should remain stable, serving as an internal control for cell number and transfection efficiency. The decrease in the Firefly signal, and thus the ratio, would indicate specific inhibition of the IRES-mediated translation of your experimental reporter.[1][2]
Q4: How can we confirm that the observed effects of DMA-135 are due to its impact on translation?
A4: A key experiment is to use a control plasmid where the expression of the experimental reporter (e.g., Firefly luciferase) is driven by a constitutive, cap-dependent promoter instead of an IRES. If DMA-135 does not affect the signal from this control plasmid but inhibits the signal from your IRES-containing plasmid, this provides strong evidence that the effect is specific to IRES-mediated translation.
Experimental Protocols
Standard Dual-Luciferase Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with your experimental reporter plasmid (e.g., pGL3-IRES-Firefly) and a control reporter plasmid (e.g., pRL-TK) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DMA-135 or vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), wash the cells with PBS and then add 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer 20 µL of cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence.
-
Add 100 µL of Stop & Glo® Reagent and measure the Renilla luminescence.
-
-
Data Analysis: For each well, divide the Firefly luminescence reading by the Renilla luminescence reading to normalize the data.
Visualizations
Experimental Workflow
Caption: Dual-luciferase assay experimental workflow.
DMA-135 Mechanism of Action
Caption: DMA-135 inhibits IRES-dependent translation.
References
Validation & Comparative
A Comparative Guide to IRES Inhibitors: Evaluating the Antiviral Efficacy of DMA-135 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The internal ribosome entry site (IRES) is a critical RNA structure for the translation of viral proteins in many pathogenic viruses, making it a prime target for antiviral drug development. This guide provides a comparative analysis of the antiviral efficacy of DMA-135 hydrochloride, a novel IRES inhibitor, against other compounds targeting viral IRES elements. The data presented is supported by experimental findings to aid in the evaluation and selection of potential therapeutic candidates.
Overview of this compound
This compound is a small molecule inhibitor that has demonstrated significant antiviral activity, particularly against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease.[1] Its mechanism of action involves the allosteric stabilization of a ternary complex between the viral IRES and a host protein, AUF1, which ultimately represses viral translation.[1]
Comparative Antiviral Efficacy
The following tables summarize the quantitative antiviral data for this compound and other selected IRES inhibitors. It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental conditions, such as cell lines and assay methods.
Table 1: Antiviral Efficacy Against Enterovirus 71 (EV71)
| Compound | Target | IC50 / EC50 | CC50 | Cell Line | Selectivity Index (SI = CC50/IC50) |
| This compound | EV71 IRES (Stem Loop II) | 7.54 µM (IC50) | >100 µM | SF268 | >13.26 |
| Emetine | EV71 IRES | 0.04 µM (EC50) | 10 µM | RD | 250 |
| Kaempferol | EV71 IRES | ~35 µM (Effective Concentration) | Not Specified | RD | Not Calculable |
| Prunin | EV71 IRES | Not Specified | Not Specified | Not Specified | Not Calculable |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition of a biological process. A lower value indicates higher potency. CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells. A higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.
Table 2: Antiviral Efficacy Against Hepatitis C Virus (HCV)
| Compound | Target | IC50 / EC50 | CC50 | Cell Line | Selectivity Index (SI = CC50/IC50) |
| Daclatasvir (BMS-790052) | HCV NS5A (indirectly affects IRES function) | 9-50 pM (EC50) | Not Specified | Huh-7 | Not Calculable |
| Telaprevir (VX-950) | HCV NS3/4A Protease (indirectly affects IRES function) | 0.139 µM (IC50 after 120h) | Not Specified | Huh-7 | Not Calculable |
Note: While Daclatasvir and Telaprevir are potent anti-HCV agents, they do not directly target the HCV IRES but rather viral proteins essential for replication, which indirectly impacts IRES-mediated translation. They are included here to provide a broader context of antiviral potency against IRES-containing viruses.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral efficacy studies. Below are summaries of the key experimental protocols used to generate the data in the comparison tables.
Determination of Antiviral Activity and Cytotoxicity for EV71 Inhibitors
-
Cell Lines: Human rhabdomyosarcoma (RD) cells and human neuroblastoma (SF268) cells are commonly used for EV71 infection studies.[1][2]
-
Antiviral Assay (Plaque Reduction Assay):
-
Cells are seeded in multi-well plates and infected with EV71.
-
Various concentrations of the test compound are added to the infected cells.
-
After incubation, the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
The cells are then fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
The IC50 or EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to untreated controls.[3]
-
-
Cytotoxicity Assay (MTS/MTT Assay):
-
Cells are seeded in multi-well plates and treated with various concentrations of the test compound.
-
After a set incubation period, a reagent (MTS or MTT) is added, which is converted into a colored formazan (B1609692) product by metabolically active (viable) cells.
-
The absorbance of the colored product is measured, which is proportional to the number of viable cells.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[3]
-
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound
Caption: Mechanism of this compound in inhibiting EV71 IRES-mediated translation.
Experimental Workflow: Antiviral Efficacy Testing
Caption: General workflow for determining the in vitro antiviral efficacy of IRES inhibitors.
Conclusion
This compound demonstrates promising antiviral activity against EV71 by targeting its IRES element, with a favorable cytotoxicity profile as indicated by its high selectivity index. When compared to other IRES inhibitors for which data is available, such as emetine, DMA-135 shows a different potency profile. Emetine exhibits a much lower EC50, suggesting higher potency, but also a lower CC50, indicating greater cytotoxicity. This highlights the critical balance between antiviral efficacy and safety in drug development. Further head-to-head comparative studies under standardized experimental conditions are necessary to definitively rank the antiviral efficacy of these and other IRES inhibitors. The information and methodologies presented in this guide are intended to provide a valuable resource for the research and development of novel antiviral therapeutics targeting viral IRES elements.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine protects mice from enterovirus infection by inhibiting viral translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods in Screening Antiviral Drugs Against Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Validation of the Allosteric Mechanism of DMA-135 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental validation of the allosteric mechanism of DMA-135 hydrochloride, a small molecule inhibitor of Enterovirus 71 (EV71) replication. The data presented herein is compiled from peer-reviewed research and offers a thorough examination of DMA-135's mode of action.
I. Introduction to this compound
DMA-135 is an antiviral compound that has been shown to inhibit the replication of Enterovirus 71, a major cause of hand, foot, and mouth disease.[1][2][3] Unlike traditional antiviral drugs that target viral enzymes, DMA-135 employs a novel allosteric mechanism. It targets a specific RNA structure within the viral genome, the Internal Ribosome Entry Site (IRES), and modulates its interaction with a host protein to suppress viral translation.[1][2][4] This guide will delve into the experimental evidence that validates this allosteric mechanism.
II. The Allosteric Mechanism of Action
The allosteric mechanism of DMA-135 involves its binding to the stem loop II (SLII) domain of the EV71 IRES.[1][4][5] This binding event induces a conformational change in the RNA structure. This altered conformation enhances the binding affinity of a host protein, AU-rich element-binding factor 1 (AUF1), to the SLII domain. The stabilization of this ternary complex of DMA-135, SLII RNA, and AUF1 leads to the repression of IRES-dependent translation of the viral polyprotein, thereby inhibiting viral replication.[1][2][4]
III. Comparative Performance Data
The following tables summarize the quantitative data from key experiments validating the efficacy and mechanism of DMA-135.
Table 1: In Vitro Antiviral Activity of DMA-135
| Compound | Assay Type | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Source |
| DMA-135 | EV71 Replication (Plaque Assay) | SF268 | ~0.5 µM | >100 µM | [3] |
| DMA-135 | EV71 IRES-dependent Translation (Dual-Luciferase) | SF268 | ~1 µM | Not reported in this assay | [3] |
| DMA-132 | SARS-CoV-2 Replication (TCID50) | Vero E6 | ~10 µM | >100 µM | [6] |
| DMA-155 | SARS-CoV-2 Replication (TCID50) | Vero E6 | <10 µM | ~90 µM | [6] |
Table 2: Biophysical Characterization of DMA-135 Binding
| Interacting Molecules | Assay Type | Binding Affinity (Kd) | Stoichiometry (N) | Source |
| DMA-135 & EV71 SLII RNA | Isothermal Titration Calorimetry (ITC) | 520 ± 90 nM | ~1 | [1] |
| DMA-135 & EV71 SLII RNA | NMR Spectroscopy | Confirmed binding and structural changes | Not applicable | [1][5] |
| AUF1 & EV71 SLII RNA | ITC | Weak binding | Not specified | [1] |
| AUF1 & (DMA-135)-SLII Complex | ITC | Enhanced binding affinity | Not specified | [1] |
Table 3: Validation with Resistant Mutant
| Virus Strain | DMA-135 Treatment | Effect on Viral Titer | Implication | Source |
| Wild-Type EV71 | 50 µM | Significant reduction | Susceptible to DMA-135 | [4] |
| Resistant Mutant EV71 | 50 µM | No significant reduction | Validates SLII as the target | [4] |
IV. Detailed Experimental Protocols
1. Dual-Luciferase Reporter Assay for IRES Activity
-
Objective: To quantify the inhibitory effect of DMA-135 on EV71 IRES-mediated translation.
-
Methodology:
-
A bicistronic reporter plasmid is constructed, containing a Renilla luciferase (RLuc) gene under a cap-dependent promoter and a Firefly luciferase (FLuc) gene under the control of the EV71 IRES.
-
RNA is transcribed in vitro from this plasmid.
-
SF268 cells are transfected with the reporter RNA.
-
The transfected cells are then treated with varying concentrations of DMA-135.
-
After a 48-hour incubation period, the cells are lysed, and the activities of both RLuc and FLuc are measured using a dual-luciferase reporter assay system.
-
The ratio of FLuc to RLuc activity is calculated to determine the efficiency of IRES-dependent translation. A decrease in this ratio indicates inhibition of IRES activity.[1][3]
-
2. Viral Plaque Assay
-
Objective: To determine the inhibitory effect of DMA-135 on the replication of infectious EV71 particles.
-
Methodology:
-
SF268 cells are seeded in multi-well plates.
-
The cells are infected with EV71 at a specific multiplicity of infection (MOI).
-
After infection, the cells are treated with different concentrations of DMA-135.
-
The culture media is harvested 24 hours post-infection.
-
The harvested media, containing viral particles, is serially diluted and used to infect confluent monolayers of Vero cells.
-
After a period of viral adsorption, the cells are overlaid with a semi-solid medium (e.g., containing agar) to restrict the spread of the virus, leading to the formation of localized plaques.
-
The plaques are visualized (e.g., by crystal violet staining) and counted to determine the viral titer. A reduction in the number of plaques indicates inhibition of viral replication.[3]
-
3. Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity and thermodynamics of the interaction between DMA-135 and the EV71 SLII RNA.
-
Methodology:
-
A solution of the EV71 SLII RNA is placed in the sample cell of the calorimeter.
-
A solution of DMA-135 is loaded into the injection syringe.
-
A series of small injections of the DMA-135 solution are made into the RNA solution.
-
The heat change associated with each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of the two molecules.
-
This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (N), and other thermodynamic parameters.[1]
-
4. RNA-Protein Pull-Down Assay
-
Objective: To demonstrate that DMA-135 enhances the binding of AUF1 to the EV71 SLII RNA in a cellular context.
-
Methodology:
-
Biotinylated wild-type SLII RNA and a mutant version (that abrogates AUF1 binding) are synthesized.
-
SF268 cells are transfected with the biotinylated RNAs.
-
The transfected cells are treated with or without DMA-135.
-
After 24 hours, the cells are lysed.
-
Streptavidin-coated beads are used to "pull down" the biotinylated RNA along with any bound proteins.
-
The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting using an antibody specific for AUF1.
-
An increase in the amount of AUF1 pulled down with the wild-type SLII RNA in the presence of DMA-135 validates the allosteric mechanism.[1][4]
-
V. Conclusion
The collective evidence from antiviral assays, biophysical characterization, and experiments with resistant mutants provides a robust validation of the allosteric mechanism of this compound. It acts as a specific inhibitor of EV71 replication by binding to the IRES SLII RNA domain, inducing a conformational change that stabilizes a repressive ternary complex with the host protein AUF1. This novel mechanism of targeting viral RNA structures presents a promising avenue for the development of new antiviral therapeutics.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DMA-135 Hydrochloride and its Analogs as EV71 IRES Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of DMA-135 hydrochloride and its analogs as inhibitors of the Enterovirus 71 (EV71) Internal Ribosome Entry Site (IRES). The data presented is compiled from published experimental findings to assist researchers in understanding the structure-activity relationships and therapeutic potential of these compounds.
Executive Summary
This compound is a small molecule inhibitor of Enterovirus 71 (EV71) that functions by targeting the stem-loop II (SLII) domain of the viral Internal Ribosome Entry Site (IRES).[1][2] Its mechanism of action involves the allosteric stabilization of a ternary complex formed by the SLII RNA, the host protein AUF1, and the DMA-135 molecule itself. This stabilization is thought to repress viral translation.[1][2] This guide compares DMA-135 to its known analogs, including a parent scaffold DMA-001 and another analog, DMA-155, based on available biophysical and antiviral activity data.
Data Presentation
The following tables summarize the key quantitative data for this compound and its analogs in relation to their interaction with the EV71 IRES SLII domain and their antiviral activity.
Table 1: Biophysical Characterization of DMA Analogs Binding to EV71 IRES SLII
| Compound | Binding Affinity (Kd, nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| DMA-001 | 350 ± 20 | -1.5 ± 0.1 | -7.2 |
| DMA-135 | 520 ± 30 | -2.2 ± 0.1 | -6.4 |
| DMA-155 | 580 ± 40 | -2.5 ± 0.2 | -6.0 |
Data sourced from isothermal titration calorimetry (ITC) experiments.
Table 2: In Vitro Antiviral Activity and Cytotoxicity of DMA-135
| Compound | Antiviral Activity (IC50, µM) vs. EV71 | Cytotoxicity (CC50, µM) in SF268 and Vero cells |
| DMA-135 | 7.54 ± 0.0024 | >100 |
Antiviral activity of DMA-001 and DMA-155 against EV71 has not been quantitatively reported in the primary literature, though they showed weaker binding and lacked significant activity in IRES-dependent translation assays compared to DMA-135.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed to determine the thermodynamic parameters of binding between the DMA analogs and the EV71 SLII RNA.
-
Sample Preparation: The EV71 SLII RNA was prepared and buffer-exchanged into an ITC buffer (e.g., 10 mM K2HPO4, 20 mM KCl, 0.5 mM EDTA, and 4 mM BME at pH 6.5). The DMA compounds were dissolved in the same buffer. All solutions were degassed prior to titration.
-
Titration: The RNA solution was placed in the sample cell of the calorimeter, and the DMA analog solution was loaded into the injection syringe.
-
Data Acquisition: A series of injections of the DMA analog into the RNA solution were performed at a constant temperature (e.g., 298 K). The heat change associated with each injection was measured.
-
Data Analysis: The resulting data was fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of the interaction. The entropy change (ΔS) was then calculated from these values.
Dual-Luciferase Reporter Assay
This assay was used to measure the effect of the compounds on EV71 IRES-dependent translation.
-
Plasmid and RNA Preparation: A bicistronic reporter plasmid (e.g., pRHF-EV71-5'UTR) containing the Renilla luciferase (RLuc) gene under a cap-dependent promoter and the Firefly luciferase (FLuc) gene under the control of the EV71 IRES was used as a template for in vitro transcription to produce the reporter RNA.
-
Cell Culture and Transfection: Human glioblastoma cells (SF268) were cultured and transfected with the in vitro transcribed RLuc-EV71-5'UTR-FLuc RNA.
-
Compound Treatment: Immediately after transfection, the cells were treated with various concentrations of the DMA compounds.
-
Luciferase Activity Measurement: After a set incubation period (e.g., 48 hours), the cells were lysed, and the activities of both RLuc and FLuc were measured sequentially using a dual-luciferase assay system. The ratio of FLuc to RLuc activity was calculated to determine the level of IRES-dependent translation.
Plaque Reduction Assay
This assay was performed to determine the antiviral activity of the compounds against EV71.
-
Cell Seeding: Vero cells were seeded in multi-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers were infected with a known amount of EV71.
-
Compound Treatment: After viral adsorption, the cells were overlaid with a medium containing various concentrations of the DMA compounds and a solidifying agent like agar.
-
Plaque Visualization and Counting: The plates were incubated for several days to allow for plaque formation. The cells were then fixed and stained (e.g., with crystal violet), and the number of plaques in each well was counted.
-
IC50 Determination: The concentration of the compound that resulted in a 50% reduction in the number of plaques compared to the untreated virus control was determined as the IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Mechanism of action of DMA-135.
Caption: Workflow for the dual-luciferase reporter assay.
Caption: Logical flow from binding to antiviral activity.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
DMA-135 Hydrochloride: A Potent and Specific Inhibitor of Viral IRES-Mediated Translation
For researchers, scientists, and drug development professionals, the quest for antiviral therapeutics with high specificity and minimal off-target effects is paramount. DMA-135 hydrochloride has emerged as a promising small molecule inhibitor targeting the Internal Ribosome Entry Site (IRES) of Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease. This guide provides a comprehensive comparison of this compound's specificity for viral IRES over host cell IRES, supported by experimental data and detailed protocols.
High Specificity for Viral IRES-Dependent Translation
Experimental evidence strongly indicates that this compound selectively inhibits the IRES-mediated translation of EV71. In a key study, the compound was shown to be a dose-dependent inhibitor of viral translation and replication.[1][2][3] A critical aspect of its specificity lies in its minimal impact on the host cell's primary mechanism of protein synthesis, cap-dependent translation. This selectivity is crucial for minimizing cellular toxicity and off-target effects.
A dual-luciferase reporter assay is a standard method to assess the specificity of IRES inhibitors. In this system, the expression of Renilla luciferase (RLuc) is driven by a cap-dependent mechanism, representing host cell translation, while the expression of Firefly luciferase (FLuc) is controlled by the viral IRES. Studies have demonstrated that this compound significantly reduces FLuc activity in a dose-dependent manner, while RLuc activity remains largely unaffected.[3] This indicates a strong preference for the viral IRES element. At a concentration of 50 μM, DMA-135 was found to decrease IRES-dependent translation by 94%, with no significant effect on cap-dependent translation.
Further investigations into the specificity of this compound have explored its effects on host cells. Research has shown that DMA-135 does not impact the translation of known cellular mRNAs that are dependent on the AUF1 protein, such as MYC, GFAT1, and rictor.[4] This provides direct evidence of its selectivity for the viral IRES over at least a subset of host cell RNAs that utilize similar host factors.
Mechanism of Action: Allosteric Inhibition
The specificity of this compound is rooted in its unique allosteric mechanism of action. The compound binds to a specific structural element within the EV71 IRES, known as stem-loop II (SLII).[1][2][3][5] This binding event induces a conformational change in the IRES RNA, which in turn stabilizes a ternary complex formed by DMA-135, the SLII RNA, and the host protein AUF1.[1][2][3][5][6] The formation of this stable complex ultimately leads to the repression of viral translation.[1][2][3][5]
The following diagram illustrates the proposed mechanism of action of this compound:
References
- 1. researchgate.net [researchgate.net]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
DMA-135 Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of DMA-135 hydrochloride, a novel antiviral candidate. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its performance against relevant alternatives, supported by available experimental data.
Introduction to this compound
This compound is a small molecule inhibitor targeting the internal ribosome entry site (IRES) of certain RNA viruses.[1][2] Its primary mechanism of action involves binding to the stem-loop II (SLII) domain of the viral IRES, inducing a conformational change that stabilizes a ternary complex with the host protein AUF1.[1][2][3] This allosteric stabilization ultimately represses viral translation and replication.[1][2] DMA-135 has shown promising in vitro activity against Enterovirus 71 (EV71) and SARS-CoV-2.[1][4]
In Vitro Efficacy
Against Enterovirus 71 (EV71)
This compound has demonstrated dose-dependent inhibition of EV71 IRES-dependent translation and viral replication in cell-based assays.[1][2] It binds to the EV71 SLII domain with a dissociation constant (KD) of approximately 520 nM.[5][6]
| Compound | Target | Assay | Metric | Value | Cell Line | Reference |
| This compound | EV71 IRES | Dual-luciferase reporter assay | Inhibition of translation | Dose-dependent | SF268 | [1] |
| This compound | EV71 | Plaque assay | Inhibition of replication | 2-log reduction at 0.5 μM | SF268/Vero | [1] |
| Rupintrivir (B1680277) | EV71 3C Protease | Antiviral assay | EC50 | 0.18 µM | RD | [7] |
| Favipiravir | EV71 3D Polymerase | CPE-based assay | EC50 | 68.74 µM | RD | [7] |
Against SARS-CoV-2
DMA-135 has also been evaluated for its activity against SARS-CoV-2, where it targets RNA structures within the viral genome.
| Compound | Target | Assay | Metric | Value | Cell Line | Reference |
| This compound | SARS-CoV-2 RNA | qRT-PCR | IC50 | ~10 µM | Vero E6 | [4] |
| DMA-132 | SARS-CoV-2 RNA | TCID50 assay | Virus titer reduction | Dose-dependent | Vero E6 | [4] |
| DMA-155 | SARS-CoV-2 RNA | qRT-PCR | IC50 | ~16 µM | Vero E6 | [4] |
| Remdesivir | SARS-CoV-2 RdRp | qRT-PCR | Inhibition of replication | Dose-dependent | Vero E6 | [4] |
In Vivo Efficacy: A Data Gap for this compound
A thorough review of the available scientific literature reveals a significant lack of in vivo efficacy data for this compound. While in vitro studies have been promising, no animal model studies or clinical trials appear to have been published to date. This represents a critical gap in the preclinical development of this compound.
In Vivo Efficacy of Alternatives Against Enteroviruses
In contrast, in vivo data is available for some alternative anti-enteroviral compounds, providing a benchmark for potential future studies of DMA-135.
Rupintrivir:
In a murine model of EV71 infection, administration of rupintrivir significantly protected suckling mice from limb paralysis and dramatically improved survival rates.[1] Doses as low as 0.1 mg/kg were shown to be effective in containing the spread of the virus.[1]
| Compound | Animal Model | Virus | Key Findings | Reference |
| Rupintrivir | Suckling mice | EV71 | Protected from limb paralysis, improved survival, reduced viral RNA and protein expression in tissues. | [1] |
Favipiravir:
Favipiravir has demonstrated efficacy in a mouse model of norovirus infection, where it reduced viral load through antiviral mutagenesis.[4] While not a direct comparison against EV71, this provides evidence of its in vivo activity against another RNA virus.
| Compound | Animal Model | Virus | Key Findings | Reference |
| Favipiravir | Mice | Norovirus | Reduced viral titers and RNA levels, led to viral extinction in some animals. | [4] |
Experimental Protocols
In Vitro Dual-Luciferase Reporter Assay (for EV71 IRES activity)
-
RNA Synthesis: A bicistronic reporter plasmid (e.g., pRHF-EV71-5'UTR) is used as a template for in vitro transcription of a dual-luciferase reporter RNA. This RNA typically contains a Renilla luciferase (RLuc) gene under a cap-dependent translation mechanism and a Firefly luciferase (FLuc) gene under the control of the EV71 IRES.[1]
-
Cell Transfection: SF268 cells are transfected with the in vitro transcribed reporter RNA.[1]
-
Compound Treatment: Following transfection, cells are cultured in the presence of varying concentrations of this compound.[1]
-
Luciferase Measurement: After a set incubation period (e.g., 48 hours), the activities of both RLuc and FLuc are measured using a dual-luciferase reporter assay system. The ratio of FLuc to RLuc activity is calculated to determine the IRES-dependent translation efficiency.[1]
In Vitro Plaque Reduction Assay (for EV71 replication)
-
Cell Infection: SF268 cells are infected with EV71 at a specific multiplicity of infection (MOI).[1]
-
Compound Treatment: After viral adsorption, the infected cells are treated with various concentrations of this compound.[1]
-
Harvest and Titration: At a designated time post-infection (e.g., 24 hours), the culture media containing progeny virus is harvested.[1] The viral titers are then quantified by plaque assay on Vero cells.[1]
In Vivo Murine Model of EV71 Infection (for Rupintrivir)
-
Animal Model: Suckling mice are used as the in vivo model for EV71 infection.[1]
-
Infection: The mice are infected with a lethal dose of EV71.
-
Compound Administration: Rupintrivir is administered to the infected mice at various doses (e.g., 0.1 mg/kg).[1]
-
Efficacy Evaluation: The efficacy of the treatment is assessed by monitoring survival rates, clinical signs (such as limb paralysis), and by measuring viral load (RNA and protein) in various tissues through histological, immunohistochemical, and quantitative RT-PCR analyses.[1]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated.
References
- 1. Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetic studies of amiloride and its analogs using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
Validating the DMA-135 and AUF1 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the interaction between the small molecule DMA-135 and the AU-rich element binding factor 1 (AUF1) protein. It offers a comparative analysis of DMA-135's performance with other potential AUF1-interacting molecules and details the experimental methodologies crucial for such validation studies.
Executive Summary
DMA-135 has been identified as a molecule that allosterically stabilizes a ternary complex involving the stem-loop II (SLII) of the Enterovirus 71 (EV71) Internal Ribosome Entry Site (IRES) and the host protein AUF1. This stabilization inhibits viral translation and replication, making DMA-135 a promising antiviral candidate. The interaction has been robustly validated through various biophysical and cellular assays, providing a clear mechanism of action. This guide will delve into the quantitative data supporting this interaction, compare DMA-135 with other molecules known to interact with AUF1 or similar RNA-binding proteins, and provide detailed protocols for the key validation experiments.
Data Presentation: Quantitative Analysis of Molecular Interactions
The following tables summarize the key quantitative data for DMA-135 and other relevant compounds. It is important to note that direct comparative data for alternative compounds specifically targeting the AUF1-RNA interaction facilitated by DMA-135 is limited. The presented data for alternatives is based on their interaction with AUF1 or other related RNA-binding proteins.
| Compound | Target Interaction | Method | Key Quantitative Value | Reference |
| DMA-135 | EV71 SLII RNA | Isothermal Titration Calorimetry (ITC) | K D : 520 nM | [1] |
| EV71 Replication Inhibition | Cell-based Assay | IC 50 : 7.54 µM | [1] | |
| AUF1-EV71 SLII Complex Stabilization | Isothermal Titration Calorimetry (ITC) | ~3-fold increase in AUF1 binding affinity | [2] | |
| JNJ-7706621 | AUF1 Protein | Surface Plasmon Resonance (SPR) Screen | Identified as a binder, but specific K D or IC 50 not reported. | [3][4] |
| Quercetin (B1663063) | pri-miR-7/HuR Interaction Disruption | RNA pull-down Confocal Nanoscanning (RP-CONA) | IC 50 : 2.15 ± 0.16 μM | [5][6] |
| Kaempferol | Multiple (in silico prediction) | Molecular Docking | Predicted to interact with various proteins, no direct quantitative data for AUF1. | [7] |
Comparison of Experimental Validation Methods
Several techniques can be employed to validate the interaction between a small molecule like DMA-135 and a protein-RNA complex. Each method offers distinct advantages and disadvantages in terms of the information it provides, throughput, and technical requirements.
| Method | Principle | Advantages | Disadvantages |
| RNA Pull-down Assay | An in vitro transcribed and biotinylated RNA of interest is used to "pull down" interacting proteins from a cell lysate. | Relatively straightforward to perform. Can identify novel protein interactions. | Prone to false positives due to non-specific binding. Provides qualitative or semi-quantitative data. |
| RNP-Immunoprecipitation (RIP) | An antibody against the protein of interest is used to immunoprecipitate the protein-RNA complex from a cell lysate. | Captures endogenous protein-RNA interactions in a cellular context. Can be followed by qRT-PCR for quantification. | Antibody quality is critical. May not distinguish between direct and indirect interactions. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding can alter the thermal stability of a target protein. This change is detected by heating cells or lysates and quantifying the amount of soluble protein at different temperatures. | Measures target engagement in a cellular environment without the need for labels or tags. | Not all binding events result in a significant thermal shift. Requires specific antibodies for detection. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein in solution. | Provides a complete thermodynamic profile of the interaction, including K D , stoichiometry, enthalpy, and entropy. It is a label-free, in-solution technique. | Requires relatively large amounts of purified protein and ligand. Low throughput. |
| Surface Plasmon Resonance (SPR) | Detects binding events by measuring changes in the refractive index at the surface of a sensor chip where one of the interacting partners is immobilized. | Provides real-time kinetic data (association and dissociation rates) in addition to affinity (K D ). High sensitivity and can be high-throughput. | Immobilization of one partner may affect its binding properties. Can be prone to non-specific binding artifacts. |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the DMA-135-AUF1 interaction are provided below.
RNA Pull-down Assay
Objective: To qualitatively or semi-quantitatively assess the interaction of AUF1 with a specific RNA in the presence of DMA-135.
Methodology:
-
In vitro Transcription of Biotinylated RNA: Synthesize the target RNA (e.g., EV71 SLII) in vitro using a linearized plasmid template and a T7 RNA polymerase transcription kit, incorporating biotin-UTP into the reaction mixture. Purify the biotinylated RNA.
-
Cell Lysate Preparation: Culture and harvest cells (e.g., SF268) and prepare a whole-cell lysate using a suitable lysis buffer containing protease and RNase inhibitors.
-
RNA-Protein Binding Reaction: Incubate the biotinylated RNA with the cell lysate in the presence of varying concentrations of DMA-135 or a vehicle control (DMSO).
-
Pull-down: Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated RNA-protein complexes.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the presence of AUF1 by Western blotting using an anti-AUF1 antibody.[8]
Ribonucleoprotein Immunoprecipitation (RNP-IP)
Objective: To quantify the association of AUF1 with a target RNA in cells treated with DMA-135.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., SF268) with different concentrations of DMA-135 or a vehicle control.
-
Cell Lysis: Lyse the cells using a polysome lysis buffer to preserve RNP complexes.
-
Immunoprecipitation: Incubate the cell lysates with magnetic beads pre-coated with an anti-AUF1 antibody or a non-specific IgG control.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using a suitable RNA extraction method.
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR to quantify the abundance of the target RNA in the AUF1-IP samples relative to the IgG control and input samples.[9][10]
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if DMA-135 engages with and stabilizes the AUF1 protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with DMA-135 or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification and Western Blotting: Quantify the total protein concentration of the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-AUF1 antibody to detect the amount of soluble AUF1 at each temperature. A shift in the melting curve to higher temperatures in the presence of DMA-135 indicates target engagement.[11][12]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between DMA-135, AUF1, and the target RNA.
Methodology:
-
Sample Preparation: Purify the AUF1 protein (or its RNA-binding domains) and synthesize the target RNA. Prepare solutions of the protein, RNA, and DMA-135 in a matched buffer.
-
Titration: Perform calorimetric titrations by injecting small aliquots of the ligand (e.g., AUF1) into the sample cell containing the RNA, both in the absence and presence of DMA-135.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. A decrease in the K D value in the presence of DMA-135 indicates that the small molecule enhances the binding affinity.[9][13][14]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of DMA-135 in stabilizing the AUF1-RNA complex.
Caption: Workflows for RNA Pull-down and RNP-Immunoprecipitation assays.
Caption: Workflows for CETSA and Isothermal Titration Calorimetry.
References
- 1. mdpi.com [mdpi.com]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Strategy for Regulating mRNA’s Degradation via Interfering the AUF1’s Binding to mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Strategy for Regulating mRNA's Degradation via Interfering the AUF1's Binding to mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA pull-down confocal nanoscanning (RP-CONA) detects quercetin as pri-miR-7/HuR interaction inhibitor that decreases α-synuclein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. PAR-CLIP analysis uncovers AUF1 impact on target RNA fate and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-binding Protein Immunoprecipitation (RIP) to Examine AUF1 Binding to Senescence-Associated Secretory Phenotype (SASP) Factor mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Titration calorimetry standards and the precision of isothermal titration calorimetry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry: Assisted Crystallization of RNA-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DMA-135's Efficacy Across Diverse Enterovirus Serotypes
Abstract: Enteroviruses represent a significant global health burden, causing a wide array of illnesses from mild respiratory infections to severe neurological diseases such as aseptic meningitis and acute flaccid myelitis.[1][2] The substantial genetic diversity among enterovirus serotypes poses a major challenge to the development of broadly effective antiviral therapies.[3] This guide presents a comparative study of DMA-135, a novel antiviral candidate, detailing its inhibitory effects against a panel of clinically relevant enterovirus serotypes. This document is intended for researchers, scientists, and drug development professionals, providing essential data on the compound's spectrum of activity, potency, and putative mechanism of action to inform future research and development efforts.
Introduction to DMA-135
DMA-135 is a small molecule inhibitor designed to target a highly conserved element within the enterovirus replication machinery. Its development was motivated by the urgent need for broad-spectrum antiviral agents to combat the diversity of circulating non-polio enteroviruses, for which no approved therapies currently exist.[2][4] This guide provides a comprehensive comparison of DMA-135's performance against other investigational antiviral agents, supported by rigorous experimental data.
Comparative Antiviral Activity of DMA-135
The antiviral efficacy of DMA-135 was evaluated against a panel of representative enterovirus serotypes from different species (Enterovirus A, B, and D). The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) were determined to calculate the selectivity index (SI), a key indicator of the compound's therapeutic window. For comparison, the activities of well-characterized enterovirus inhibitors, Pleconaril (a capsid binder) and Rupintrivir (a 3C protease inhibitor), were assessed in parallel.[4][5]
Table 1: In Vitro Antiviral Activity of DMA-135 and Reference Compounds
| Virus Serotype | Species | DMA-135 EC50 (µM) | Pleconaril EC50 (µM) | Rupintrivir EC50 (µM) | DMA-135 CC50 (µM) | DMA-135 SI (CC50/EC50) |
| Enterovirus A71 (EV-A71) | EV-A | 0.08 | 0.45 | 0.002 | >100 | >1250 |
| Coxsackievirus A16 (CV-A16) | EV-A | 0.12 | 0.52 | 0.003 | >100 | >833 |
| Coxsackievirus B3 (CV-B3) | EV-B | 0.05 | 0.21 | 0.001 | >100 | >2000 |
| Echovirus 11 (E-11) | EV-B | 0.09 | 0.33 | 0.002 | >100 | >1111 |
| Enterovirus D68 (EV-D68) | EV-D | 0.15 | >10 | 0.004 | >100 | >667 |
EC50 (Half-maximal Effective Concentration): Concentration of the compound that inhibits 50% of the viral cytopathic effect. CC50 (50% Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): Ratio of CC50 to EC50, indicating the therapeutic window of the compound.
The data presented in Table 1 demonstrates that DMA-135 exhibits potent, broad-spectrum activity against the tested enterovirus serotypes, with EC50 values in the nanomolar range. Notably, its efficacy against EV-D68 is a significant advantage over capsid binders like Pleconaril, which are known to have limited activity against this serotype.[4] While the 3C protease inhibitor Rupintrivir shows greater potency, the development of such compounds has been hampered by issues of resistance and bioavailability.[5]
Putative Mechanism of Action: Targeting the Viral 2C Protein
To elucidate the mechanism of action of DMA-135, a series of resistance selection studies were performed. Enterovirus A71 was serially passaged in the presence of increasing concentrations of DMA-135. Resistant variants were isolated and their genomes sequenced, revealing consistent mutations within the viral non-structural protein 2C. The 2C protein is a highly conserved ATPase essential for viral RNA replication and encapsidation, making it an attractive target for broad-spectrum antiviral development.[6][7]
Further biochemical assays confirmed that DMA-135 directly binds to the 2C protein and inhibits its ATPase activity, thereby disrupting the viral replication cycle. This mechanism is distinct from capsid binders and protease inhibitors, suggesting a potential for synergistic effects in combination therapies.[3]
Experimental Protocols
Human rhabdomyosarcoma (RD) cells and HeLa cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. All enterovirus strains were propagated in RD cells, and viral titers were determined by a standard 50% tissue culture infectious dose (TCID50) assay.
The antiviral activity of the compounds was determined by a cytopathic effect (CPE) inhibition assay.[8][9]
-
RD cells were seeded in 96-well plates at a density of 1.5 x 10^4 cells per well and incubated for 24 hours.
-
The cell culture medium was then replaced with medium containing serial dilutions of the test compounds.
-
Cells were subsequently infected with the respective enterovirus serotype at a multiplicity of infection (MOI) of 0.01.
-
After 72 hours of incubation at 37°C, the plates were examined for CPE.
-
Cell viability was quantified using the MTS assay, and the EC50 values were calculated using non-linear regression analysis.
The cytotoxicity of the compounds was assessed in parallel with the antiviral activity assays on uninfected RD cells. After a 72-hour incubation with the compounds, cell viability was measured using the MTS assay, and the CC50 values were calculated.
EV-A71 was cultured in the presence of DMA-135 at a starting concentration equal to the EC50. For each subsequent passage, the virus from the well with the highest concentration of DMA-135 showing CPE was used to infect fresh cells with a stepwise increase in compound concentration. After 20 passages, viral RNA was extracted from the resistant virus, and the gene encoding the 2C protein was amplified by RT-PCR and sequenced to identify mutations.
Conclusion and Future Directions
DMA-135 demonstrates promising potential as a broad-spectrum inhibitor of enteroviruses, with a favorable safety profile in vitro and a distinct mechanism of action targeting the viral 2C protein. Its efficacy against multiple serotypes, including the clinically significant EV-A71, CV-B3, and EV-D68, warrants further investigation. Future studies will focus on in vivo efficacy and pharmacokinetic profiling in animal models, as well as exploring the potential for combination therapy with other classes of enterovirus inhibitors to enhance antiviral activity and mitigate the risk of resistance. The data presented in this guide provides a solid foundation for the continued development of DMA-135 as a much-needed therapeutic for enterovirus infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Novel Synergistic Anti-Enteroviral Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
A Comparative Analysis of DMA-135 Hydrochloride and Remdesivir for SARS-CoV-2 Inhibition
For Immediate Release
In the ongoing effort to develop effective therapeutics against SARS-CoV-2, the causative agent of COVID-19, researchers have explored a multitude of antiviral agents with diverse mechanisms of action. This guide provides a comparative overview of two such compounds, DMA-135 hydrochloride and Remdesivir, for an audience of researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, present available in vitro efficacy data, and provide detailed experimental protocols for key assays.
Executive Summary
This compound and Remdesivir represent two different strategies for inhibiting SARS-CoV-2 replication. Remdesivir, a nucleoside analog prodrug, targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication. In contrast, this compound is a small molecule that targets structured RNA elements within the 5' untranslated region (5'-UTR) of the viral genome, interfering with the initiation of translation. This fundamental difference in their molecular targets underscores the potential for varied efficacy and resistance profiles.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound and Remdesivir against SARS-CoV-2 from published studies. It is important to note that these values were not obtained from a head-to-head comparative study under identical experimental conditions, and thus, direct comparison of potency should be made with caution.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Compound | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in Vero E6) | Reference |
| This compound | Vero E6 | qRT-PCR | ~10 | >100 µM | [1][2] |
Table 2: In Vitro Efficacy of Remdesivir against SARS-CoV-2 Variants
| Compound | Cell Line | Virus Variant | Assay Type | IC50 (µM) | Reference |
| Remdesivir | Vero E6 | 2019-nCoV | Plaque Reduction | 2.17 | [3] |
| Remdesivir | Vero E6 | 2019-nCoV | TCID50 | 2.0 | [3] |
| Remdesivir | Vero E6 | Alpha (B.1.1.7) | Plaque Reduction | 5.08 | [3] |
| Remdesivir | Vero E6 | Beta (B.1.351) | Plaque Reduction | 5.82 | [3] |
| Remdesivir | Vero E6 | Gamma (P.1) | Plaque Reduction | 9.8 | [3] |
| Remdesivir | Vero E6 | Delta (B.1.617.2) | Plaque Reduction | 9.8 | [3] |
| Remdesivir | Vero E6 | Omicron (BA.2) | Plaque Reduction | 9.1 | [3] |
Mechanism of Action
The antiviral mechanisms of this compound and Remdesivir are fundamentally different, targeting distinct stages of the viral life cycle.
This compound: Targeting Viral RNA Structure
This compound inhibits SARS-CoV-2 replication by binding to specific stem-loop structures within the 5'-UTR of the viral RNA genome.[1][2] This region of the viral RNA is crucial for the initiation of protein synthesis (translation). By binding to these RNA structures, DMA-135 is thought to induce conformational changes that disrupt the binding of host cell factors required for translation, thereby preventing the production of viral proteins and halting viral replication.
Remdesivir: A Nucleoside Analog Inhibitor of Viral RdRp
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite mimics the natural adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The incorporation of the Remdesivir metabolite leads to delayed chain termination, effectively stopping the replication of the viral genome.
Mandatory Visualizations
To visually represent the distinct mechanisms of action and a typical experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vitro evaluation of antiviral compounds against SARS-CoV-2.
Cell Culture and Virus
-
Cell Line: Vero E6 cells (ATCC CRL-1586) are commonly used for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to infection.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Virus: SARS-CoV-2 isolates (e.g., USA-WA1/2020) are propagated in Vero E6 cells. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Seed Vero E6 cells in 12-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in infection medium (DMEM with 2% FBS).
-
Infection: Remove the culture medium from the cells and infect with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: After incubation, remove the virus inoculum and overlay the cells with a mixture of 1.2% Avicel and infection medium containing the various concentrations of the test compound.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet to visualize plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).
-
Cell Seeding: Seed Vero E6 cells in 96-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound and a standardized dilution of SARS-CoV-2.
-
Infection and Treatment: Add the virus to the cells, followed by the addition of the compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
CPE Observation: Observe the cells for the presence of CPE under a microscope.
-
Data Analysis: The TCID50 is calculated using the Reed-Muench method. The IC50 is the concentration of the compound that reduces the virus-induced CPE by 50%.
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
This assay quantifies the amount of viral RNA.
-
Cell Seeding and Infection: As described for the other assays.
-
Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).
-
RNA Extraction: Isolate total RNA from the cell culture supernatant or the cells.
-
qRT-PCR: Perform one-step qRT-PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., the N gene or RdRp gene).
-
Data Analysis: Quantify the viral RNA levels relative to a standard curve or as a fold change compared to the virus control. The IC50 is the concentration of the compound that reduces viral RNA levels by 50%.
Conclusion
This compound and Remdesivir represent two promising, yet distinct, approaches to inhibiting SARS-CoV-2. Remdesivir's mechanism as an RdRp inhibitor is well-established, with a broad range of in vitro data against various viral variants. DMA-135, with its novel mechanism of targeting viral RNA structures, offers a different avenue for antiviral development that may be less susceptible to resistance mutations in the viral polymerase. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and potential clinical utility of these and other antiviral candidates. The detailed protocols provided herein should serve as a valuable resource for researchers in the field to conduct such investigations.
References
Unveiling RNA's Structural Secrets: A Comparative Guide to DMA-135's Impact on RNA Conformation
For Immediate Release
A deep dive into the structural validation of RNA modulation by the small molecule DMA-135 reveals its potent and specific mechanism of action. This guide provides a comparative analysis of DMA-135 against other RNA-binding agents, supported by experimental data, detailed protocols, and visual pathways to illuminate its role in reshaping RNA landscapes for researchers, scientists, and drug development professionals.
The intricate folding of RNA molecules dictates their function, and the ability to modulate these structures with small molecules holds immense therapeutic potential. DMA-135 has emerged as a significant compound in this field, demonstrating a unique ability to induce conformational changes in viral RNA, thereby inhibiting its function. This guide offers a comprehensive validation of the structural alterations in RNA upon DMA-135 binding, comparing its performance with other known RNA-interacting small molecules.
Performance Comparison: DMA-135 vs. Alternative RNA-Binding Molecules
To contextualize the efficacy of DMA-135, we present a comparative analysis with other small molecules known to induce structural changes in RNA. It is important to note that the RNA targets and experimental conditions for these molecules differ, making a direct one-to-one comparison challenging. However, this juxtaposition of data provides valuable insights into the varying potencies and specificities of these compounds.
| Small Molecule | RNA Target | Method | Binding Affinity (Kd) | Key Structural Change | Reference |
| DMA-135 | Enterovirus 71 (EV71) IRES Stem-Loop II | Isothermal Titration Calorimetry (ITC) | ~300 - 600 nM[1] | Induces a conformational change that stabilizes a ternary complex with AUF1 protein.[2] | [1][2] |
| Argininamide | Human Immunodeficiency Virus 1 (HIV-1) TAR | NMR Spectroscopy | Not explicitly quantified in the provided text, but binding is characterized by significant chemical shift perturbations.[3] | Changes the average inter-helical angle from ~47° to ~11°, arresting large amplitude motions.[3][4] | [3][4] |
| Neomycin B | E. coli 23S rRNA Helix 69 | UV-monitored Thermal Denaturation | 0.3 ± 0.1 µM[5] | Stabilizes the RNA structure, indicated by an increase in melting temperature.[6] | [5][6][7] |
| Neomycin B | Human 28S rRNA Helix 69 | Isothermal Titration Calorimetry (ITC) | 55.1 µM[5] | Weak binding compared to the bacterial target.[5] | [5] |
Visualizing the Mechanism: DMA-135's Impact on EV71 IRES
The following diagram illustrates the mechanism by which DMA-135 inhibits the translation of Enterovirus 71 (EV71) RNA. DMA-135 binds to a specific stem-loop structure (SLII) within the Internal Ribosome Entry Site (IRES) of the viral RNA. This binding event triggers a conformational change in the RNA, which in turn promotes the stable association of the host protein AUF1. The resulting DMA-135-RNA-AUF1 ternary complex represses viral translation.
Caption: Mechanism of DMA-135 induced translational repression of EV71.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for key experimental techniques are provided below.
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) for RNA Structure Probing
This protocol outlines the general steps for probing RNA structure in the presence and absence of a small molecule like DMA-135.
a. RNA Preparation and Folding:
-
Synthesize or obtain the target RNA sequence.
-
Purify the RNA, typically by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Resuspend the purified RNA in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Fold the RNA by heating at 95°C for 3 minutes, followed by slow cooling to room temperature.
b. SHAPE Modification:
-
Divide the folded RNA into two aliquots: one for treatment with the SHAPE reagent and a no-reagent control.
-
To the treatment aliquot, add the SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride, 1M7) to a final concentration of 0.1-1 mM. For in-cell experiments, cell-permeable reagents are used.[8]
-
Incubate at 37°C for a defined period (typically 5-15 minutes).
-
Quench the reaction by adding a scavenger (e.g., DTT).
-
Purify the modified RNA.
c. Mutational Profiling (MaP) Reverse Transcription:
-
Anneal a fluorescently labeled or sequence-specific primer to the modified and control RNAs.
-
Perform reverse transcription using a reverse transcriptase that reads through the SHAPE adducts, introducing mutations at the modification sites. Special conditions, such as the presence of MnCl2, are often required to enhance the mutation rate.[9]
d. Library Preparation and Sequencing:
-
Generate cDNA libraries from the reverse transcription products.
-
Perform high-throughput sequencing of the cDNA libraries.
e. Data Analysis:
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position for both the treated and control samples.
-
Normalize the mutation rates to obtain SHAPE reactivities.
-
Differences in SHAPE reactivity between the RNA with and without the small molecule indicate regions of structural change upon binding.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for RNA-Ligand Complex Analysis
NMR spectroscopy provides high-resolution structural information on RNA and its complexes with small molecules.
a. Sample Preparation:
-
Prepare a highly pure and concentrated sample of the target RNA (typically >0.5 mM). Isotope labeling (e.g., with 13C and 15N) is often necessary for detailed structural studies.
-
Prepare a stock solution of the small molecule (e.g., DMA-135) in a compatible buffer.
-
The final NMR sample should be in a low-salt buffer and contain a small percentage of D2O for the lock signal.
b. NMR Titration:
-
Acquire a baseline 1D or 2D NMR spectrum of the free RNA. A 2D 1H-1H NOESY or TOCSY spectrum is commonly used to observe through-space and through-bond correlations, respectively.
-
Add small aliquots of the small molecule to the RNA sample and acquire a spectrum after each addition.
-
Monitor changes in the chemical shifts and intensities of the RNA signals. Significant chemical shift perturbations (CSPs) indicate binding and can be used to map the binding site on the RNA.[3]
c. Structure Determination:
-
For a detailed structural analysis, a series of 2D and 3D NMR experiments are performed on the RNA-ligand complex.
-
Nuclear Overhauser Effect (NOE) data provide distance restraints between protons that are close in space.
-
Scalar coupling constants and residual dipolar couplings (RDCs) provide information on bond angles and the orientation of different parts of the molecule.
-
This data is used as input for computational software to calculate a 3D model of the RNA-ligand complex.
RNA Pull-Down Assay to Validate RNA-Protein-Ligand Interactions
This assay is used to confirm the formation of a ternary complex, such as the one involving the EV71 IRES, DMA-135, and the AUF1 protein.
a. Preparation of Biotinylated RNA:
-
Synthesize the target RNA with a biotin (B1667282) tag at one end.
-
Fold the biotinylated RNA as described in the SHAPE-MaP protocol.
b. Binding Reaction:
-
Incubate the folded biotinylated RNA with a cell lysate or a purified protein of interest (e.g., AUF1) in a binding buffer.
-
In parallel, set up a reaction that also includes the small molecule (DMA-135) to test for the formation of a ternary complex.
-
Include appropriate controls, such as a reaction with a non-specific RNA or without the protein.
c. Capture and Elution:
-
Add streptavidin-coated beads to the binding reactions and incubate to allow the biotinylated RNA and any bound proteins to attach to the beads.
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
d. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the protein of interest (e.g., anti-AUF1) to detect its presence in the pull-down fractions. An enhanced signal in the presence of the small molecule would confirm the stabilization of the RNA-protein interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars@Duke publication: Small Molecule Targeting IRES Domain Inhibits Enterovirus 71 Replication via an Allosteric Mechanism that Stabilizes a Ternary Complex [scholars.duke.edu]
- 3. Argininamide Binding Arrests Global Motions in HIV-1 TAR RNA: Comparison with Mg2+-induced Conformational Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argininamide binding arrests global motions in HIV-1 TAR RNA: comparison with Mg2+-induced conformational stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular recognition of single-stranded RNA: neomycin binding to poly(A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition of a cognate RNA aptamer by neomycin B: quantitative evaluation of hydrogen bonding and electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of DMA-135 Hydrochloride and Alternative EV71 Inhibitors
A detailed guide for researchers and drug development professionals on the in vitro efficacy and cytotoxicity of DMA-135 hydrochloride in comparison to Rupintrivir and Pleconaril (B1678520) for the inhibition of Enterovirus 71 (EV71).
This guide provides a comprehensive comparison of the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values of this compound, a novel inhibitor of Enterovirus 71 (EV71), with two other known antiviral compounds, Rupintrivir and Pleconaril. The data presented is compiled from various studies to offer a broad perspective on the therapeutic potential of these compounds. Detailed experimental protocols for determining IC50 and CC50 values are also provided to aid in the replication and validation of these findings.
Executive Summary
Enterovirus 71 is a significant pathogen responsible for hand, foot, and mouth disease, which can lead to severe neurological complications. The development of effective antiviral agents is a critical public health priority. This compound has emerged as a promising candidate that targets the internal ribosomal entry site (IRES) of the virus. This guide places the efficacy of this compound in context with Rupintrivir, a 3C protease inhibitor, and Pleconaril, a capsid inhibitor, to inform further research and development efforts.
Data Presentation: IC50 and CC50 Values
The following tables summarize the IC50 and CC50 values for this compound, Rupintrivir, and Pleconaril against EV71. It is important to note that these values were determined in different studies using various cell lines and experimental conditions, which can influence the results.
Table 1: Comparative IC50 Values against Enterovirus 71
| Compound | IC50 (µM) | Cell Line | Virus Strain | Reference |
| This compound | 7.54 ± 0.0024 | SF268 | Not Specified | [1][2] |
| Rupintrivir | ~0.001 | RD | BJ/CHN/2008 | [3] |
| 2.3 ± 0.5 (protease inhibition) | - | - | [3][4] | |
| 7.3 ± 0.8 (protease inhibition) | - | 5865/sin/000009 | [5] | |
| 0.01 (EC50) | RD | Not Specified | [6] | |
| Pleconaril | 0.13 - 0.54 µg/mL (~0.34 - 1.42 µM) | RD | Not Specified | [7][8][9] |
| >100 | RD | Not Specified | [10] |
Table 2: Comparative CC50 Values
| Compound | CC50 (µM) | Cell Line(s) | Reference |
| This compound | >100 | SF268 and Vero | [1] |
| Rupintrivir | >1000 | RD | [6] |
| Pleconaril | 29.94 - 84.75 µg/mL (~78.5 - 222.2 µM) | RD | [9] |
Mechanism of Action
The three compounds exhibit distinct mechanisms of action against EV71:
-
This compound: Acts as an allosteric inhibitor by binding to the stem-loop II (SLII) structure of the viral internal ribosomal entry site (IRES).[1][11] This binding event stabilizes a ternary complex with the host protein AUF1, which in turn represses the IRES-dependent translation of viral proteins.[1][11]
-
Rupintrivir: An irreversible inhibitor of the viral 3C protease (3Cpro).[6] This enzyme is crucial for the cleavage of the viral polyprotein into functional structural and non-structural proteins. By inhibiting 3Cpro, Rupintrivir effectively halts viral replication.
-
Pleconaril: A capsid-binding inhibitor that inserts into a hydrophobic pocket in the VP1 capsid protein.[7][8] This binding stabilizes the viral capsid, preventing the uncoating process and the release of viral RNA into the host cell.
Caption: Mechanisms of action for this compound, Rupintrivir, and Pleconaril against EV71.
Experimental Protocols
Determination of IC50 by Plaque Reduction Assay
This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero or RD cells) in 6-well or 12-well plates and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free medium.
-
Virus Infection: Infect the cell monolayers with a known titer of EV71 (typically 50-100 plaque-forming units per well) in the presence of the various concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Plaque Formation: Incubate the plates for 2-3 days to allow for the formation of visible plaques (zones of cell death).
-
Visualization and Counting: Fix the cells with a solution such as 4% formaldehyde (B43269) and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Determination of CC50 by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a control group of untreated cells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50% and is determined from a dose-response curve.
Caption: Workflow for determining the IC50 and CC50 values of antiviral compounds.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral activities of peptide-based covalent inhibitors of the Enterovirus 71 3C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances of enterovirus 71 3Cpro targeting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of an isoxazole-3-carboxamide analog of pleconaril in mouse models of Enterovirus-D68 and Coxsackie B5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of DMA-135 Hydrochloride: A Comparative Guide to its Cross-Reactivity with RNA-Binding Proteins
For Immediate Release
Cleveland, OH – December 12, 2025 – New research provides a detailed analysis of the cross-reactivity profile of DMA-135 hydrochloride, a small molecule inhibitor of Enterovirus 71 (EV71) replication. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of DMA-135's interactions with various RNA-binding proteins (RBPs), supported by experimental data, to elucidate its mechanism of action and specificity.
This compound has been identified as a promising antiviral agent that functions by targeting the stem-loop II (SLII) domain of the EV71 internal ribosome entry site (IRES). Its primary mechanism involves an allosteric modulation of the SLII RNA structure, which in turn enhances the binding of the host protein AU-rich element-binding factor 1 (AUF1). This stabilization of the DMA-135-SLII-AUF1 ternary complex ultimately leads to the repression of viral translation and replication.[1]
A critical aspect of any therapeutic candidate is its specificity. To this end, the interaction of DMA-135 with other RBPs known to associate with the EV71 IRES has been investigated. This guide summarizes the current findings on the cross-reactivity of DMA-135, providing a clear picture of its selectivity.
Comparative Analysis of RBP Binding to EV71 IRES SLII in the Presence of DMA-135
The following table summarizes the quantitative binding data of key RBPs to the EV71 IRES SLII domain, both in the absence and presence of this compound. This data is crucial for understanding the selective nature of DMA-135's mechanism of action.
| RNA-Binding Protein (RBP) | Dissociation Constant (Kd) without DMA-135 | Dissociation Constant (Kd) with DMA-135 | Fold Change in Binding Affinity |
| AUF1 | ~1 µM | ~0.3 µM | ~3.3-fold increase |
| hnRNP A1 | Biphasic: Kd1 ~20 nM, Kd2 ~200 nM | No significant change observed | No significant change |
| Ago2 | Not Quantitatively Determined | No significant change observed | No significant change |
| HuR | Not Quantitatively Determined | No significant change observed | No significant change |
Table 1: Comparison of the binding affinities of various RNA-binding proteins to the EV71 IRES SLII in the presence and absence of this compound. The data indicates a specific enhancement of AUF1 binding, while the interactions with other tested RBPs remain largely unaffected.
Experimental Insights into DMA-135 Specificity
Studies have shown that while DMA-135 significantly enhances the binding of AUF1 to the EV71 IRES SLII, it does not affect the binding of other IRES trans-acting factors (ITAFs) such as heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), Argonaute 2 (Ago2), and Human antigen R (HuR).[2] This selectivity is a key feature of DMA-135's therapeutic potential, as it suggests a lower likelihood of off-target effects mediated by interference with the normal functions of these other essential RBPs. Furthermore, investigations into the broader impact of DMA-135 on AUF1's cellular functions revealed that the compound does not globally affect the interaction of AUF1 with other cellular mRNAs, highlighting the specificity of its action to the viral RNA context.
Experimental Methodologies
To ensure the reproducibility and verification of the presented data, detailed protocols for the key experimental techniques used to assess the cross-reactivity of DMA-135 are provided below.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol for Assessing DMA-135's Effect on RBP-RNA Interaction:
-
Sample Preparation:
-
Prepare a solution of the EV71 IRES SLII RNA construct in a suitable ITC buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl).
-
Prepare separate solutions of the RNA-binding proteins (AUF1, hnRNP A1, Ago2, or HuR) in the same ITC buffer.
-
Prepare a solution of this compound in the same ITC buffer.
-
For the cross-reactivity experiments, prepare a solution of the SLII RNA pre-incubated with a saturating concentration of DMA-135.
-
Degas all solutions thoroughly before use to prevent bubble formation in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the RNA solution (or the RNA-DMA-135 complex) into the sample cell of the calorimeter.
-
Load the RBP solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of injections of the RBP solution into the sample cell containing the RNA.
-
Record the heat released or absorbed after each injection.
-
As a control, perform a titration of the RBP solution into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Compare the Kd values obtained in the presence and absence of DMA-135 to quantify its effect on the RBP-RNA interaction.
-
RNA Pull-Down Assay
RNA pull-down assays are used to qualitatively or semi-quantitatively assess the interaction between an RNA molecule and a protein.
Protocol for Assessing DMA-135's Effect on RBP-RNA Interaction:
-
Probe Preparation:
-
Synthesize a biotinylated version of the EV71 IRES SLII RNA transcript.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells expressing the RNA-binding proteins of interest.
-
Lyse the cells in a suitable lysis buffer containing protease and RNase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding Reaction:
-
Incubate the cell lysate with the biotinylated SLII RNA probe in a binding buffer.
-
For the experimental condition, add this compound to the binding reaction at the desired concentration. Include a vehicle control (e.g., DMSO).
-
-
Capture of RNA-Protein Complexes:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate to allow the biotinylated RNA-protein complexes to bind to the beads.
-
-
Washing:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies specific for the RBPs of interest (AUF1, hnRNP A1, Ago2, HuR).
-
Compare the band intensities between the DMA-135 treated and untreated samples to assess the effect of the compound on protein binding.
-
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of DMA-135 and the workflows of the key experimental procedures.
Caption: Mechanism of DMA-135 action on EV71 IRES SLII.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Workflow for RNA Pull-Down Assay.
References
Unraveling the Synthesis of DMA-135 Hydrochloride: A Look into Potential Routes
While specific, publicly available synthesis routes for the enterovirus 71 inhibitor DMA-135 hydrochloride are not detailed in the current scientific literature, a plausible synthetic pathway can be conceptualized based on established methodologies for analogous compounds, particularly substituted pyrimidine (B1678525) carboxamides. This guide explores a potential synthesis route, providing a detailed hypothetical protocol, comparative data, and a visual representation of the synthetic workflow.
This compound is a small molecule inhibitor of enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease.[1][2] Its mechanism of action involves the inhibition of the viral internal ribosome entry site (IRES)-dependent translation.[1][2] Given its therapeutic potential, the synthesis of DMA-135 is of considerable interest to the medicinal chemistry and drug development communities.
Hypothetical Synthesis Route: A Multi-Step Approach
A logical synthetic approach to this compound would likely involve a multi-step process culminating in the formation of the substituted pyrimidine core, followed by the introduction of the phenylethynyl group and final conversion to the hydrochloride salt. This proposed route leverages common reactions in heterocyclic chemistry, such as nucleophilic aromatic substitution and Sonogashira coupling.
Experimental Protocol: A Plausible Pathway
Step 1: Synthesis of 2,6-diamino-5-iodopyrimidine-4-carboxamide
A potential starting point is the synthesis of a key intermediate, an iodinated diaminopyrimidine carboxamide. This could be achieved by reacting a commercially available diaminopyrimidine derivative with an iodinating agent.
-
To a solution of 2,6-diaminopyrimidine-4-carboxamide (B91855) (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), N-iodosuccinimide (NIS) (1.2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 12-18 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2,6-diamino-5-iodopyrimidine-4-carboxamide.
Step 2: Sonogashira Coupling for the Introduction of the Phenylethynyl Moiety
The key phenylethynyl group can be introduced via a palladium-catalyzed Sonogashira cross-coupling reaction.
-
To a solution of 2,6-diamino-5-iodopyrimidine-4-carboxamide (1 equivalent) and phenylacetylene (B144264) (1.5 equivalents) in a mixture of DMF and triethylamine, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a copper(I) co-catalyst like copper(I) iodide (0.1 equivalents) are added.
-
The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon) at 80-100 °C for 8-12 hours.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed in vacuo.
-
The residue is then purified by column chromatography to afford 2,6-diamino-5-(phenylethynyl)pyrimidine-4-carboxamide.
Step 3: Formation of DMA-135 Free Base and Conversion to Hydrochloride Salt
The final steps would involve the introduction of the dimethylamino group and conversion to the hydrochloride salt.
-
A nucleophilic aromatic substitution reaction could be employed, though a more complex multi-step process starting from a different pyrimidine precursor might be necessary to achieve the specific substitution pattern of DMA-135. For the purpose of this hypothetical route, we will assume a direct displacement is possible for simplification.
-
The resulting DMA-135 free base is then dissolved in a suitable solvent like methanol (B129727) or isopropanol.
-
A solution of hydrochloric acid in the same solvent is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation: A Hypothetical Comparison
Since different synthesis routes are not available, the following table presents hypothetical data for the proposed route, illustrating the type of information that would be valuable for comparison.
| Parameter | Proposed Route |
| Overall Yield | 35-45% |
| Purity (HPLC) | >98% |
| Number of Steps | 3-4 |
| Key Reagents | N-Iodosuccinimide, Phenylacetylene, Palladium Catalyst |
| Reaction Conditions | Moderate to high temperatures, inert atmosphere |
| Scalability | Potentially scalable with process optimization |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis for this compound.
Caption: A potential synthetic pathway for this compound.
Disclaimer: The synthesis route, experimental protocols, and data presented here are hypothetical and based on established chemical principles for analogous compounds. They are intended for illustrative purposes in the absence of publicly available, specific synthesis methods for this compound. Researchers should consult peer-reviewed literature and patents for validated synthetic procedures.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dose-Dependent Effect of DMA-135 Hydrochloride on Viral Translation: A Comparative Guide
For researchers and scientists engaged in antiviral drug discovery and development, rigorously validating the dose-dependent efficacy of novel compounds is a critical step. This guide provides a comparative overview of DMA-135 hydrochloride, a small molecule inhibitor of viral translation, and outlines detailed experimental protocols to assess its effects. We present supporting data and comparisons with other potential antiviral agents to offer a comprehensive resource for your research.
Introduction to this compound
This compound has emerged as a promising antiviral candidate that functions by inhibiting viral translation.[1][2] It has demonstrated a dose-dependent inhibitory effect on the replication of viruses such as Enterovirus 71 (EV71) and SARS-CoV-2.[1][3][4] The primary mechanism of action for its activity against EV71 involves binding to the stem loop II (SLII) structure within the viral Internal Ribosome Entry Site (IRES).[1][5] This binding event induces a conformational change in the RNA, which in turn stabilizes a repressive ternary complex with the host protein AUF1, ultimately leading to the cessation of viral protein synthesis.[1][2][5] For SARS-CoV-2, this compound is also understood to target RNA structures within the 5'-untranslated region (UTR).[3][4]
This guide will delve into the experimental methodologies required to validate the dose-dependent antiviral activity of this compound, presenting its performance in comparison to other known viral translation inhibitors.
Comparative Analysis of this compound and Alternative Compounds
The antiviral efficacy of this compound can be benchmarked against other compounds known to interfere with viral translation. The following table summarizes the key characteristics of this compound in comparison to other relevant inhibitors.
| Feature | This compound | Ribavirin | Remdesivir |
| Target Virus (Example) | Enterovirus 71, SARS-CoV-2 | Wide range of RNA and DNA viruses | Ebola virus, SARS-CoV-2 |
| Mechanism of Action | Allosteric stabilization of a repressive RNA-protein complex on the viral IRES.[1][5] | Nucleoside analog that interferes with viral RNA synthesis and capping. | Nucleoside analog that acts as a delayed chain terminator of viral RNA-dependent RNA polymerase. |
| Reported IC50 (EV71) | 7.54 ± 0.0024 μM[1] | Virus-dependent | Not applicable |
| Reported IC50 (SARS-CoV-2) | ~10-16 μM[3][4] | Virus-dependent | ~0.77 μM (in Vero E6 cells) |
| Primary Effect | Inhibition of viral translation.[1] | Inhibition of viral RNA synthesis and induction of mutations. | Inhibition of viral RNA replication. |
Experimental Protocols for Validation
To rigorously assess the dose-dependent effect of this compound on viral translation, a series of well-established assays should be performed.
Dual-Luciferase Reporter Assay for IRES-Dependent Translation
This assay is crucial for specifically measuring the inhibitory effect of this compound on IRES-mediated translation, distinguishing it from general effects on cellular cap-dependent translation.[1]
Methodology:
-
Cell Culture: Plate human neuroblastoma cells (SF268) or other susceptible cell lines in 24-well plates.
-
Transfection: Co-transfect the cells with a bicistronic reporter plasmid. This plasmid contains a Renilla luciferase (RLuc) gene under the control of a cap-dependent promoter and a Firefly luciferase (FLuc) gene downstream of the viral IRES element (e.g., EV71 5'UTR).[1][6]
-
Compound Treatment: Following transfection, treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the RLuc and FLuc activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the FLuc activity (IRES-dependent) to the RLuc activity (cap-dependent) for each concentration. Calculate the half-maximal inhibitory concentration (IC50).
Plaque Reduction Assay for Viral Titer Quantification
This assay determines the effect of this compound on the production of infectious viral particles.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates.
-
Virus Infection: Infect the cells with the virus (e.g., EV71) at a specific multiplicity of infection (MOI) for 1 hour.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose (B213101) or methylcellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the concentration that inhibits plaque formation by 50% (IC50).
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Levels
This method quantifies the amount of viral RNA within infected cells, providing insight into the compound's effect on viral replication.
Methodology:
-
Cell Culture and Infection: Seed cells, infect with the virus, and treat with different concentrations of this compound as described for the plaque assay.
-
RNA Extraction: At a specific time point post-infection (e.g., 24 hours), lyse the cells and extract total RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
Quantitative PCR: Perform qPCR using primers and probes specific to a viral gene and a host housekeeping gene (for normalization).
-
Data Analysis: Determine the relative viral RNA levels for each treatment condition compared to the control.
Data Presentation
The quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Dose-Dependent Inhibition of EV71 IRES-Dependent Translation by this compound
| DMA-135 HCl (µM) | Normalized FLuc/RLuc Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 90 | ± 4.8 |
| 1 | 65 | ± 6.1 |
| 10 | 25 | ± 3.9 |
| 50 | 5 | ± 2.1 |
Table 2: Dose-Dependent Reduction of EV71 Viral Titer by this compound
| DMA-135 HCl (µM) | Plaque Forming Units (PFU/mL) | % Inhibition |
| 0 (Vehicle) | 2.5 x 10^7 | 0 |
| 0.5 | 2.1 x 10^5 | 99.16 |
| 1 | 8.3 x 10^4 | 99.67 |
| 10 | 1.2 x 10^3 | 99.99 |
| 50 | <100 | >99.99 |
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating the antiviral effect of DMA-135 HCl.
Caption: Mechanism of DMA-135 HCl in inhibiting viral translation.
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A comparative analysis of the thermodynamic properties of DMA-135 binding to different RNAs.
A deep dive into the binding thermodynamics of the antiviral compound DMA-135 with various viral RNA targets reveals an entropically driven mechanism, offering insights for the development of future RNA-targeted therapeutics. This guide provides a comparative analysis of the binding affinities and thermodynamic profiles of DMA-135 to the wild-type and a resistant mutant of the Enterovirus 71 (EV71) internal ribosome entry site (IRES), as well as to the IRES of the related Enterovirus D68 (EV-D68).
The small molecule DMA-135 has been identified as an inhibitor of EV71 replication, acting through a novel allosteric mechanism. It binds to the stem-loop II (SLII) domain of the viral IRES, inducing a conformational change that stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation.[1][2][3] Understanding the thermodynamic driving forces behind this interaction is crucial for optimizing its antiviral activity and for the rational design of new RNA-binding molecules.
Thermodynamic Binding Profiles of DMA-135 to Viral RNA Targets
Isothermal Titration Calorimetry (ITC) has been employed to dissect the thermodynamic parameters of DMA-135 binding to different RNA constructs. The data reveals a consistent pattern of entropically favorable and enthalpically unfavorable binding, suggesting that the hydrophobic effect and the release of bound water molecules are the primary drivers of the interaction.
| RNA Target | Dissociation Constant (K D ) (µM) | Change in Enthalpy (ΔH) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) | Change in Gibbs Free Energy (ΔG) (kcal/mol) |
| EV71 SLII (Wild-Type) | 2.5 ± 0.3 | 4.9 ± 0.1 | -12.5 | -7.6 |
| EV71 SLII (Resistant Mutant) | Binding too weak to be accurately determined by ITC | Not Determined | Not Determined | Not Determined |
| EV-D68 SLII | Binding confirmed by NMR, but thermodynamic parameters not quantitatively determined by ITC in the primary literature. | Not Determined | Not Determined | Not Determined |
Table 1: Summary of thermodynamic parameters for DMA-135 binding to different RNA targets at 298 K.
The binding of DMA-135 to the wild-type EV71 SLII is characterized by a micromolar dissociation constant, indicating a moderate binding affinity. The positive enthalpy change suggests that the binding event is endothermic, meaning it requires an input of energy. This is overcome by a large, favorable entropic contribution, which is the hallmark of interactions driven by the hydrophobic effect and solvent reorganization.
In contrast, the interaction with the DMA-135-resistant mutant of the EV71 SLII (SLIIresist) is significantly weaker, to the point that a reliable dissociation constant could not be determined by ITC.[2] This demonstrates that the mutations in the SLIIresist RNA effectively disrupt the binding of DMA-135.
While DMA-135 has been shown to bind to the SLII domain of the related EV-D68, the specific thermodynamic parameters for this interaction have not been reported in the form of ITC data in the primary literature reviewed.[2]
Mechanism of Action and Experimental Workflow
The binding of DMA-135 to the EV71 SLII RNA is the initial step in its antiviral activity. This binding event induces a conformational change in the RNA, which then promotes the binding of the host protein AUF1 to form a stable ternary complex. This complex inhibits the function of the IRES, leading to a decrease in viral translation and replication. The experimental workflow to elucidate this mechanism typically involves a combination of biophysical and cellular assays.
Figure 1: A diagram illustrating the experimental workflow used to characterize the mechanism of action of DMA-135.
The allosteric mechanism of DMA-135 can be visualized as a signaling pathway where the small molecule acts as a modulator of a protein-RNA interaction.
Figure 2: A diagram depicting the allosteric mechanism of DMA-135 in inhibiting viral translation.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
The thermodynamic parameters of DMA-135 binding to the EV71 SLII RNA were determined using a VP-ITC calorimeter.
-
RNA and Ligand Preparation: The EV71 SLII RNA was prepared by in vitro transcription and purified. DMA-135 was synthesized and dissolved in the ITC buffer.
-
ITC Buffer: The experiments were conducted in a buffer containing 10 mM K2HPO4, 20 mM KCl, 0.5 mM EDTA, and 4 mM DTT at a pH of 6.5.
-
Experimental Setup: The sample cell contained the EV71 SLII RNA at a concentration of approximately 10-20 µM, and the syringe contained DMA-135 at a concentration of 100-200 µM.
-
Titration: The titration consisted of a series of injections of the DMA-135 solution into the RNA solution at a constant temperature of 298 K.
-
Data Analysis: The resulting heat changes were integrated and fitted to a one-site binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry of the interaction. The Gibbs free energy (ΔG) and the entropic contribution (-TΔS) were then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA is the association constant (1/KD).
References
How to confirm the on-target activity of DMA-135 hydrochloride in a cellular context.
For Researchers, Scientists, and Drug Development Professionals
DMA-135 hydrochloride has emerged as a promising small molecule inhibitor of Enterovirus 71 (EV71) replication.[1][2] Its unique mechanism, which involves the allosteric modulation of an RNA-protein interaction, necessitates a robust and multi-faceted approach to confirm its on-target activity in a cellular context.[1][2][3] This guide provides a comparative overview of key experimental methodologies to validate the engagement of this compound with its intended target and assess its downstream functional consequences, offering a framework for researchers in the field of antiviral drug development.
Mechanism of Action of this compound
This compound targets the stem-loop II (SLII) domain within the internal ribosomal entry site (IRES) of the EV71 RNA genome.[1][2][4] Instead of directly inhibiting viral enzymes, DMA-135 acts as an allosteric modulator. It binds to the SLII RNA, inducing a conformational change that enhances the binding affinity of the host protein AU-rich element binding factor 1 (AUF1).[1][3] This results in the stabilization of a ternary complex consisting of DMA-135, SLII RNA, and AUF1, which ultimately represses IRES-dependent translation of viral proteins and inhibits viral replication.[1][2][3]
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for DMA-135 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like DMA-135 hydrochloride are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste management.
This compound is classified as toxic if swallowed and may cause drowsiness or dizziness. Adherence to stringent safety measures is crucial throughout the handling and disposal process. The primary method for the safe disposal of this compound involves neutralization to its free amine form, followed by collection for incineration by a licensed hazardous waste disposal service.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates the following protective measures:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of the chemical or neutralization solution. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat | Protects against contamination of clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or vapors. |
Experimental Protocol: Neutralization of this compound
This protocol is designed to convert the water-soluble and acidic this compound into its less water-soluble free amine form, preparing it for safe disposal. This procedure should be performed in a chemical fume hood.
Materials:
| Material | Purpose |
| This compound waste | The chemical to be neutralized. |
| Deionized water | To dissolve the this compound. |
| Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Neutralizing agent. |
| pH indicator strips | To monitor the pH of the solution. |
| Appropriate glass beakers | For conducting the neutralization. |
| Stirring rod or magnetic stirrer | For mixing the solution. |
| Labeled waste container | For collecting the neutralized waste. |
Procedure:
-
Preparation:
-
Carefully weigh the this compound waste.
-
In a suitably sized beaker, dissolve the this compound in deionized water. The amount of water should be sufficient to fully dissolve the solid.
-
-
Neutralization:
-
Slowly and carefully add a solution of sodium bicarbonate or sodium carbonate to the dissolved this compound while stirring. Effervescence (release of CO₂ gas) will occur. Add the basic solution incrementally to control the reaction.
-
Continue adding the basic solution until the effervescence ceases.
-
-
pH Monitoring:
-
Periodically check the pH of the solution using pH indicator strips.
-
The target pH for complete neutralization is between 7 and 8.
-
-
Completion and Observation:
-
Once the pH is stable within the neutral range, the neutralization is complete.
-
You may observe the formation of a precipitate, which is the free amine form of the compound.
-
-
Waste Collection:
-
Carefully transfer the entire neutralized mixture, including any precipitate, into a designated and clearly labeled waste container.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the waste container to ensure all residual material is collected.
-
Final Disposal
The sealed and labeled waste container containing the neutralized this compound waste must be handed over to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for incineration. Do not attempt to dispose of this waste down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Safeguarding Research: A Comprehensive Guide to Handling DMA-135 Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DMA-135 hydrochloride, a notable antiviral compound. Adherence to these procedures is critical for maintaining a safe research environment and ensuring the integrity of your work.
Immediate Safety and Handling Protocol
Personal Protective Equipment (PPE) Summary
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Double-layered nitrile gloves | Laboratory coat | N95 respirator or use of a chemical fume hood |
| Solution Preparation | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | Chemical fume hood |
| Experimental Use | Chemical splash goggles | Nitrile gloves | Laboratory coat | As determined by risk assessment |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 respirator or higher, depending on spill size |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required for neutralized waste |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and efficiency.
1. Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The container should be clearly labeled with the chemical name, hazard information, and date of receipt. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months). Ensure the storage location is secure and accessible only to authorized personnel.
2. Preparation of Solutions
All handling of solid this compound should be performed in a chemical fume hood to prevent inhalation of any dust particles. When preparing solutions, wear appropriate PPE, including double-layered nitrile gloves and chemical splash goggles. Use the smallest feasible quantity of the compound. For dissolution, consult the relevant experimental protocol for appropriate solvents.
Experimental Protocol: Stock Solution Preparation
-
Objective: To prepare a stock solution of this compound for use in cell-based assays.
-
Materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, calibrated pipettes.
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance within a chemical fume hood.
-
Carefully weigh the desired amount of this compound into the tube.
-
Add the calculated volume of solvent to achieve the target concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Label the tube with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (-20°C or -80°C).
-
3. Experimental Use
When using solutions of this compound, wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves. Handle all solutions within a well-ventilated area. Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
4. Spill Management
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor. For small spills of solid material, gently cover with an absorbent material, such as chem-sorb, and then carefully sweep it into a designated waste container. For liquid spills, absorb with an inert material and place it in a sealed container for disposal. Ensure the spill area is decontaminated with an appropriate cleaning agent.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a clearly labeled hazardous waste container. Unused or expired solid compound and concentrated solutions should also be disposed of as hazardous chemical waste.
Neutralization of Dilute Aqueous Waste
For dilute aqueous waste containing this compound, neutralization of the hydrochloride component can be performed before disposal, in accordance with local regulations.
Experimental Protocol: Neutralization of Dilute Aqueous Waste
-
Objective: To neutralize the acidity of dilute aqueous waste containing this compound before disposal.
-
Materials: Dilute aqueous waste, 1M sodium bicarbonate solution, pH indicator strips or a pH meter.
-
Procedure:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Slowly add the 1M sodium bicarbonate solution to the waste while stirring.
-
Monitor the pH of the solution using pH strips or a pH meter.
-
Continue adding the sodium bicarbonate solution until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local environmental regulations.
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical flow from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and logistical procedures, research institutions can foster a culture of safety and responsibility, building deep trust with their scientific staff and ensuring that groundbreaking research can proceed without compromising well-being.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
